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  • Product: Benzoic acid, 4-nitro-2-(phenylamino)-
  • CAS: 49551-01-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Mechanism of Action of Benzoic acid, 4-nitro-2-(phenylamino)- In Vitro

Executive Summary Benzoic acid, 4-nitro-2-(phenylamino)- (commonly referred to as 4-nitro-N-phenylanthranilic acid) is a highly specialized, rationally designed derivative of the fenamate class of nonsteroidal anti-infla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoic acid, 4-nitro-2-(phenylamino)- (commonly referred to as 4-nitro-N-phenylanthranilic acid) is a highly specialized, rationally designed derivative of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. Unlike traditional NSAIDs, which primarily target Prostaglandin H2 Synthase (PGHS/COX) to reduce inflammation, this compound has been engineered to selectively inhibit Aldo-Keto Reductase family 1 member C3 (AKR1C3), an enzyme also known as Type 5 17β-hydroxysteroid dehydrogenase or Prostaglandin F synthase [2]. This whitepaper provides a comprehensive analysis of its in vitro mechanism of action, structural rationale, and the self-validating experimental workflows required to evaluate its efficacy in oncology and drug development contexts.

Chemical Identity and Structure-Activity Relationship (SAR)

The core structure of 4-nitro-N-phenylanthranilic acid is synthesized via the Ullmann coupling reaction, where a halogenated benzoic acid is coupled to an aniline derivative in the presence of a copper catalyst [2].

The addition of a nitro group at the 4-position of the anthranilic acid A-ring is the critical structural determinant of its unique pharmacological profile:

  • Abolition of COX Inhibition: Traditional N-phenylanthranilic acids (like flufenamic acid) potently inhibit PGHS-1 and PGHS-2. The bulky, electron-withdrawing 4-nitro substitution creates severe steric hindrance within the cyclooxygenase active site, effectively eliminating COX inhibitory activity [2].

  • AKR1C Affinity: The modified B-ring projects perfectly into a unique, hydrophobic sub-pocket present in AKR1C isoforms, enabling high-affinity competitive inhibition [2][3].

Primary Mechanism of Action: AKR1C3 Inhibition

In vitro, AKR1C3 acts as a critical node at the intersection of steroidogenesis and eicosanoid signaling [2]. 4-nitro-N-phenylanthranilic acid disrupts these pathways through competitive inhibition of the enzyme's active site.

Steroidogenic Axis Blockade

AKR1C3 catalyzes the NADPH-dependent reduction of weak androgens and estrogens into highly potent, proliferative hormones. Specifically, it converts androstenedione to testosterone and estrone to 17β-estradiol [2][3]. By competitively inhibiting AKR1C3, 4-nitro-N-phenylanthranilic acid starves hormone-dependent breast and prostate cancer cells of these critical proliferative ligands [2].

Eicosanoid Axis Diversion

AKR1C3 also functions as a Prostaglandin F synthase, reducing Prostaglandin D2 (PGD2) into 9α,11β-PGF2α [4]. 9α,11β-PGF2α activates F-prostanoid receptors to stimulate cell proliferation [2].

When 4-nitro-N-phenylanthranilic acid blocks this reduction, PGD2 accumulates. This accumulation is biologically vital because PGD2 spontaneously undergoes dehydration to form 15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2) [2]. 15d-PGJ2 is an endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that drives potent anti-proliferative and pro-apoptotic transcriptional programs [2].

Mechanism Drug 4-nitro-N-phenylanthranilic acid AKR1C3 AKR1C3 (Type 5 17β-HSD) Drug->AKR1C3 Competitive Inhibition Andro Androstenedione / Estrone Testo Testosterone / 17β-Estradiol (Proliferative) Andro->Testo AKR1C3 PGD2 Prostaglandin D2 PGF2 9α,11β-PGF2α (Proliferative) PGD2->PGF2 AKR1C3 PGJ2 15d-PGJ2 PGD2->PGJ2 Spontaneous PPAR PPARγ Activation (Anti-proliferative) PGJ2->PPAR Ligand Binding

Fig 1: AKR1C3 metabolic pathways and targeted inhibition by 4-nitro-N-phenylanthranilic acid.

In Vitro Pharmacological Profile

The quantitative inhibitory profile of 4-nitro-N-phenylanthranilic acid demonstrates its selectivity against COX enzymes, though it acts as a broad-spectrum AKR1C inhibitor [2].

Table 1: In Vitro Enzyme Inhibition Profile

Target EnzymeIC50 (µM)Ki (µM)Selectivity / Mechanistic Notes
AKR1C1 9.2 ± 0.53.5Competitive inhibitor
AKR1C2 2.1 ± 0.40.75Competitive inhibitor
AKR1C3 2.0 ± 0.31.9Competitive inhibitor
PGHS-1 (COX-1) >> 250N/ANo inhibition; steric clash
PGHS-2 (COX-2) >> 250N/ANo inhibition; steric clash

Data synthesized from Byrns & Penning (2009) [2].

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., background NADPH oxidation) and confirm causality.

Protocol 1: In Vitro AKR1C3 Enzymatic Inhibition Assay

This cell-free assay isolates the direct interaction between the inhibitor and recombinant AKR1C3. Causality for choices: The assay is run at pH 6.5 to mimic the slightly acidic intracellular microenvironment where AKR1C3 exhibits optimal reductase activity [4]. 9,10-phenanthrenequinone (PQ) is used as a model substrate due to its high turnover rate, ensuring a robust signal-to-noise ratio [4].

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5). Prepare 200 µM NADPH (cofactor) and 1 µM recombinant human AKR1C3.

  • Inhibitor Dilution: Dissolve 4-nitro-N-phenylanthranilic acid in 100% DMSO. Create a 10-point serial dilution (final assay concentrations ranging from 0.01 µM to 100 µM). Self-Validation: Maintain final DMSO concentration at exactly 1% across all wells to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a UV-transparent 96-well plate, combine buffer, NADPH, enzyme, and inhibitor. Incubate at 37°C for 10 minutes. Causality: This allows the system to reach thermodynamic equilibrium for competitive binding before substrate introduction.

  • Reaction Initiation: Add 9,10-phenanthrenequinone (PQ) to initiate the reaction.

  • Kinetic Detection: Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP+) continuously for 10 minutes using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: Flufenamic acid (known pan-AKR1C inhibitor).

    • Negative Control: Reaction mixture lacking substrate (measures background NADPH auto-oxidation).

    • Vehicle Control: 1% DMSO without inhibitor (establishes Vmax).

  • Data Analysis: Calculate initial velocities (v0). Plot fractional activity against inhibitor concentration and fit to a non-linear regression model to determine the IC50.

Workflow Prep 1. Reagent Prep (AKR1C3 + NADPH) Incubation 3. Pre-incubation (10 min, 37°C) Prep->Incubation Inhibitor 2. Inhibitor Addition (Serial Dilutions) Inhibitor->Incubation Reaction 4. Initiate Reaction (Add Substrate) Incubation->Reaction Detection 5. Kinetic Detection (Absorbance 340 nm) Reaction->Detection Validation 6. Self-Validation (Vehicle & +/- Controls) Detection->Validation

Fig 2: Self-validating in vitro workflow for AKR1C3 enzymatic inhibition.

Protocol 2: Cell-Based Prostaglandin Metabolism Flux Assay

This assay proves that the compound successfully penetrates the cell membrane and exerts its mechanism of action in a complex biological matrix [2]. Causality for choices: MCF-7 cells stably overexpressing AKR1C3 are utilized. Tritiated PGD2 ([3H]-PGD2) is used to precisely track the metabolic flux, allowing researchers to quantify the exact ratio of proliferative 11β-PGF2α versus anti-proliferative 15d-PGJ2 [2].

  • Cell Culture & Seeding: Seed MCF-7-AKR1C3 cells in 6-well plates at 5×105 cells/well. Allow 24 hours for adherence.

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 12 hours. Causality: Removes exogenous growth factors and lipids present in Fetal Bovine Serum (FBS) that could mask the baseline eicosanoid profile.

  • Inhibitor Pre-Treatment: Treat cells with 10 µM 4-nitro-N-phenylanthranilic acid (or 0.1% DMSO vehicle) for 1 hour at 37°C.

  • Tracer Addition: Spike the media with 10 nM [3H]-PGD2.

  • Incubation & Extraction: Incubate for 4 hours. Collect the media, acidify to pH 3.0 with 1 M HCl (to protonate prostaglandins for organic extraction), and extract lipids using an equal volume of ethyl acetate.

  • Self-Validation Control: Include parental MCF-7 cells (wild-type, low intrinsic AKR1C3) treated with [3H]-PGD2. Causality: If the inhibitor shifts the metabolite profile in the overexpressing line back to the parental baseline, the effect is confirmed to be strictly AKR1C3-dependent.

  • Analysis: Resolve the organic phase using Thin-Layer Chromatography (TLC) or Radio-HPLC. Quantify the radioactive peaks corresponding to PGD2, 11β-PGF2α, and 15d-PGJ2.

References

  • Byrns MC, Penning TM. "Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs." Chem Biol Interact. 2009 Mar 16; 178(1-3): 221–227. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.1.1.188 - prostaglandin-F synthase." BRENDA. URL:[Link]

  • LookChem Database. "Benzoic acid, 4-nitro-2-(phenylamino)- Base Information." LookChem. URL:[Link]

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Exploratory

Benzoic acid, 4-nitro-2-(phenylamino)- physicochemical properties and molecular weight

An In-Depth Technical Guide to Benzoic Acid, 4-nitro-2-(phenylamino)-: Properties, Synthesis, and Scientific Context Executive Summary This technical guide provides a comprehensive overview of Benzoic acid, 4-nitro-2-(ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzoic Acid, 4-nitro-2-(phenylamino)-: Properties, Synthesis, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of Benzoic acid, 4-nitro-2-(phenylamino)-, a substituted N-phenylanthranilic acid. N-phenylanthranilic acid and its derivatives are a well-established class of compounds in medicinal chemistry, most notably as the core scaffold for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). This document details the known physicochemical properties, molecular weight, and structural attributes of the title compound. A detailed, step-by-step protocol for its synthesis via the Ullmann condensation is provided, complete with mechanistic insights into the reaction. Furthermore, this guide includes essential safety and handling information extrapolated from structurally related molecules. This whitepaper is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for applications in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

Benzoic acid, 4-nitro-2-(phenylamino)- (CAS No. 49551-01-1) is an aromatic carboxylic acid featuring a diarylamine backbone.[1] It belongs to the family of N-phenylanthranilic acids, which are structurally defined by a phenylamino group at the 2-position of a benzoic acid ring. The parent compound of this family, N-phenylanthranilic acid, is a key building block for various dyes, and its derivatives are of significant interest in pharmaceutical research.

The therapeutic relevance of this scaffold is exemplified by the fenamate class of NSAIDs, which includes mefenamic acid and meclofenamic acid. These drugs exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The structure of Benzoic acid, 4-nitro-2-(phenylamino)- is distinguished by a strongly electron-withdrawing nitro (-NO₂) group at the 4-position of the benzoic acid ring. The presence and position of this nitro group, combined with the steric and electronic properties of the phenylamino moiety, are expected to significantly influence the molecule's acidity, reactivity, and potential biological activity compared to other analogues. This makes it a compound of interest for synthetic chemists exploring new molecular entities with modulated pharmacological profiles.

Physicochemical and Molecular Properties

The fundamental identity and computed physicochemical properties of Benzoic acid, 4-nitro-2-(phenylamino)- are summarized below. These values provide a baseline for predicting the compound's behavior in various chemical and biological systems.

Compound Identification
IdentifierValueSource
Chemical Name Benzoic acid, 4-nitro-2-(phenylamino)-[1]
IUPAC Name 2-anilino-4-nitrobenzoic acid
CAS Number 49551-01-1[1]
Molecular Formula C₁₃H₁₀N₂O₄[1]
Canonical SMILES C1=CC=C(C=C1)NC2=C(C=CC(=C2)[O-])C(=O)O[1]
Quantitative Molecular Data
PropertyValueSource
Molecular Weight 258.23 g/mol [1][2][3]
Exact Mass 258.06405680 Da[1]
XLogP3 4.6[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 5[1]
Rotatable Bonds 3[1]
Complexity 336[1]
Key Physicochemical Characteristics
  • Solubility: Specific solubility data is not available. Based on its high XLogP3 value of 4.6 and the properties of similar nitrobenzoic acids, the compound is expected to have very low solubility in water.[1] It is predicted to be more soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dimethylformamide (DMF).[6]

  • Physical Appearance: While not explicitly documented, analogous compounds like 4-nitrobenzoic acid are pale yellow crystalline solids.[5] It is therefore reasonable to expect Benzoic acid, 4-nitro-2-(phenylamino)- to be a crystalline solid, potentially with a yellow or orange hue characteristic of nitroaromatic compounds.

Synthesis and Mechanistic Insights

The formation of the diarylamine C-N bond is the key step in synthesizing Benzoic acid, 4-nitro-2-(phenylamino)-. The Ullmann condensation is a classic and robust method for this transformation, involving the copper-catalyzed reaction between an aryl halide and an amine.

Recommended Synthetic Pathway: Ullmann Condensation

The proposed synthesis reacts 2-chloro-4-nitrobenzoic acid with aniline in the presence of a base and a copper catalyst. This pathway is well-precedented for the synthesis of N-phenylanthranilic acid derivatives.[7][8]

Reaction Scheme:

Experimental Synthesis Protocol

Disclaimer: This protocol is a representative procedure based on established chemical literature and should only be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions in place.

Reagents and Equipment:

  • 2-chloro-4-nitrobenzoic acid

  • Aniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or copper bronze

  • Dimethylformamide (DMF) or 2-ethoxyethanol (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirring

  • Standard laboratory glassware for workup and filtration

  • Büchner funnel and vacuum flask

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-4-nitrobenzoic acid (1.0 eq), aniline (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper(I) oxide (~0.1 eq).

    • Causality: Potassium carbonate acts as the base, neutralizing the HCl that is formed during the reaction and facilitating the deprotonation of aniline, which is necessary for the catalytic cycle.

  • Solvent Addition: Add a suitable volume of a high-boiling polar aprotic solvent, such as DMF, to the flask to ensure all reagents are sufficiently solvated at high temperatures.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 130-150 °C) with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for 4-8 hours or until the starting material is consumed.

    • Causality: The high temperature is required to overcome the activation energy for the copper-catalyzed C-N bond formation.

  • Workup and Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a significant volume of cold water or ice with stirring.

  • Acidification: Acidify the aqueous mixture by adding concentrated HCl dropwise until the pH is approximately 2-3. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

    • Causality: The product exists as its potassium salt in the basic reaction medium. Neutralization and subsequent acidification are necessary to isolate the neutral carboxylic acid, which is insoluble in the acidic aqueous solution.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts and residual acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

Synthesis Workflow Diagram

G Figure 1: Experimental Workflow for Ullmann Synthesis A 1. Combine Reagents - 2-chloro-4-nitrobenzoic acid - Aniline - K2CO3 (Base) - Cu2O (Catalyst) - DMF (Solvent) B 2. Heat to Reflux (130-150 °C, 4-8h) Monitor by TLC A->B Heat & Stir C 3. Cooldown & Quench Pour reaction mixture into ice water B->C Reaction Complete D 4. Acidify Add conc. HCl to pH 2-3 Precipitate Product C->D Stir E 5. Isolate Crude Product Vacuum Filtration Wash with H2O D->E Filtrate (Waste) F 6. Purify Recrystallization (e.g., Ethanol/Water) E->F Crude Solid G Final Product Benzoic acid, 4-nitro-2-(phenylamino)- F->G Pure Solid

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Foundational

An In-Depth Technical Guide to the Pharmacokinetics of Benzoic Acid, 4-nitro-2-(phenylamino)- in Mammalian Models

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Journey of a Prominent NSAID Benzoic acid, 4-nitro-2-(phenylamino)-, more commonly known as niflumic acid, is a nonsteroidal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Journey of a Prominent NSAID

Benzoic acid, 4-nitro-2-(phenylamino)-, more commonly known as niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the fenamate class.[1] It is utilized for its analgesic and anti-inflammatory properties in the management of conditions such as rheumatoid arthritis.[2] A thorough comprehension of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is paramount for its effective and safe therapeutic application, as well as for the development of new chemical entities. This guide provides a detailed examination of the pharmacokinetics of niflumic acid across various mammalian models, offering insights into experimental design and data interpretation for researchers in the field.

The core mechanism of action for niflumic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] By blocking these enzymes, it curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Beyond its anti-inflammatory effects, niflumic acid has also been shown to modulate ion channels, including calcium-activated chloride channels (CaCCs), which contributes to its broader pharmacological profile.[1][2]

This document will navigate the intricate processes that govern the disposition of niflumic acid within a biological system, providing a foundation for preclinical and clinical research.

Absorption, Distribution, Metabolism, and Excretion (ADME): A Multi-Species Perspective

The journey of niflumic acid through the body is a complex interplay of physicochemical properties and physiological processes. Understanding the ADME profile is crucial for predicting its efficacy and potential for adverse effects.

Absorption: Entry into the Systemic Circulation

Niflumic acid is readily absorbed following oral administration in humans, with a systemic availability that is likely close to 100%.[3] The prodrug of niflumic acid, talniflumate, is designed to enhance gastrointestinal tolerability and undergoes extensive first-pass metabolism to the active niflumic acid.[4] Interestingly, co-administration with magnesium hydroxide has been shown to significantly increase the rate and extent of systemic exposure to niflumic acid by enhancing the solubility of talniflumate.[2]

Distribution: Reaching the Target Tissues

Once absorbed, niflumic acid exhibits a high degree of binding to plasma proteins, a characteristic feature of acidic NSAIDs.[3] In humans, it is approximately 90% bound to plasma proteins.[1] This extensive protein binding limits the volume of distribution, which in humans is relatively low at about 0.12 L/kg.[3] Despite this, niflumic acid effectively distributes into tissues, including the liver, where it can reach high intracellular concentrations.[5] Interspecies differences in plasma protein binding are an important consideration in preclinical studies, with rats, rabbits, and monkeys generally showing similar binding characteristics to humans for many drugs, while dogs and mice can exhibit significant differences.[6][7]

Metabolism: Biotransformation in the Liver and Beyond

The liver is the primary site of metabolism for niflumic acid.[1] The main metabolic pathway is Phase II conjugation, specifically glucuronidation.[4][8] Studies have identified UDP-glucuronosyltransferase (UGT) 1A1 and 1A9 as the key enzymes responsible for the formation of niflumic acid glucuronide in human liver microsomes.[9]

While glucuronidation is the major route, Phase I metabolism, mediated by cytochrome P450 (CYP) enzymes, may also play a role, potentially leading to hydroxylated metabolites.[10][11] In vitro studies using rat liver microsomes can help elucidate the specific CYP isoforms involved in the oxidative metabolism of niflumic acid.[12] The identification of these metabolites is crucial for a complete understanding of the drug's clearance and potential for drug-drug interactions.

dot graph { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12, label="Figure 1: Generalized Metabolic Pathway of Niflumic Acid", labelloc=t, labeljust=c]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Niflumic_Acid [label="Niflumic Acid", fillcolor="#FBBC05"]; Phase_I [label="Phase I Metabolism\n(Oxidation, Hydroxylation)", shape=ellipse, fillcolor="#EA4335"]; Phase_II [label="Phase II Metabolism\n(Glucuronidation)", shape=ellipse, fillcolor="#4285F4"]; Hydroxylated_Metabolites [label="Hydroxylated Metabolites"]; Niflumic_Acid_Glucuronide [label="Niflumic Acid Glucuronide"]; Excretion [label="Excretion\n(Urine, Feces)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

Niflumic_Acid -> Phase_I [label="CYP450 Enzymes"]; Niflumic_Acid -> Phase_II [label="UGT1A1, UGT1A9"]; Phase_I -> Hydroxylated_Metabolites; Hydroxylated_Metabolites -> Phase_II [label="UGT Enzymes"]; Phase_II -> Niflumic_Acid_Glucuronide; Niflumic_Acid_Glucuronide -> Excretion; Hydroxylated_Metabolites -> Excretion; } Figure 1: Generalized Metabolic Pathway of Niflumic Acid.

Excretion: Elimination from the Body

The metabolites of niflumic acid, primarily the glucuronide conjugate, are eliminated from the body through both renal and fecal routes.[4] The relatively short elimination half-life of approximately 2 hours in humans indicates a rapid clearance from the systemic circulation.[3]

Comparative Pharmacokinetics Across Mammalian Models

The selection of an appropriate animal model is a critical decision in drug development. Understanding the species-specific differences in pharmacokinetics is essential for extrapolating preclinical data to humans. While comprehensive comparative data for niflumic acid is not extensively published, the following table summarizes available pharmacokinetic parameters for other NSAIDs in various mammalian models to provide a comparative context.

ParameterHuman (Niflumic Acid)Rat (General NSAID)Rabbit (General NSAID)Dog (General NSAID)
Route OralOralOralOral
Tmax (h) ~1-2[4]1.10 ± 0.243.81 (range, 2-8)[13]4[14]
t1/2 (h) ~2[3]10.50 ± 3.929.12 (range, 6.48-14.08)[13]38.7[14]
Clearance (mL/min/kg) ~0.75[3]---
Volume of Distribution (L/kg) 0.12[3]---
Protein Binding (%) ~90[1]HighHighHigh

Note: Data for general NSAIDs are provided for illustrative purposes due to limited specific comparative data for niflumic acid across all listed species. The provided data for rats and dogs are from single studies and may not be representative of all NSAIDs.

Experimental Protocols for Pharmacokinetic Studies

The following section outlines detailed methodologies for conducting pharmacokinetic studies of niflumic acid in common mammalian models.

Animal Models and Husbandry
  • Species: Male Wistar rats (200-250 g), male New Zealand White rabbits (2.5-3.0 kg), and male Beagle dogs (8-12 kg) are commonly used models.

  • Housing: Animals should be housed in temperature and humidity-controlled environments with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum, with fasting overnight prior to oral dosing.[13]

Dosing and Administration

Oral Administration (Gavage)

  • Preparation of Dosing Solution: Prepare a suspension of niflumic acid in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg for rats and rabbits, and 1-2 mL/kg for dogs.[15]

  • Administration: Administer the suspension directly into the stomach using a gavage needle of appropriate size for the animal.[16][17]

dot graph { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 2: Oral Gavage Workflow", labelloc=t, labeljust=c]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Dose [label="Prepare Dosing\nSolution"]; Weigh_Animal [label="Weigh Animal"]; Calculate_Volume [label="Calculate Dosing\nVolume"]; Restrain_Animal [label="Restrain Animal"]; Administer_Dose [label="Administer Dose via\nGavage Needle"]; Observe_Animal [label="Observe Animal for\nAdverse Effects"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Dose; Start -> Weigh_Animal; Weigh_Animal -> Calculate_Volume; Prepare_Dose -> Administer_Dose; Calculate_Volume -> Administer_Dose; Restrain_Animal -> Administer_Dose; Administer_Dose -> Observe_Animal; Observe_Animal -> End; } Figure 2: Oral Gavage Workflow.

Intravenous Administration

  • Preparation of Dosing Solution: Dissolve niflumic acid in a sterile, biocompatible vehicle suitable for intravenous injection, such as saline with a small amount of a solubilizing agent if necessary. The solution must be filtered through a 0.22 µm filter before administration.

  • Administration: Administer the solution via a suitable vein (e.g., lateral tail vein in mice and rats, marginal ear vein in rabbits, or cephalic vein in dogs) as a bolus injection or a slow infusion.[18][19] The volume should not exceed 5 mL/kg for a bolus injection in rodents.[19]

Blood Sample Collection
  • Time Points: Collect blood samples at predetermined time points post-dosing. A typical schedule for an oral study might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[13]

  • Collection Sites:

    • Rats/Mice: Saphenous vein, tail vein, or retro-orbital sinus (terminal procedure).[18]

    • Rabbits: Marginal ear vein or central auricular artery.

    • Dogs: Cephalic or saphenous vein.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the samples to separate plasma, which should then be stored at -80°C until analysis.

Bioanalytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique for the quantification of niflumic acid in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., mefenamic acid).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.[20]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[20]

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M sodium acetate, pH 4.5) in a suitable ratio (e.g., 50:50 v/v).[20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the wavelength of maximum absorbance for niflumic acid (approximately 345 nm).[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for studies with low sample volumes or low analyte concentrations.

  • Sample Preparation: Similar to HPLC-UV, involving protein precipitation or liquid-liquid extraction.[22]

  • Chromatographic Conditions: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column is often used to achieve rapid separation.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions for niflumic acid and the internal standard are monitored for quantification.

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Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Plasma_Sample [label="Plasma Sample"]; Add_IS [label="Add Internal\nStandard (IS)"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., Acetonitrile)"]; Centrifugation [label="Centrifugation"]; Supernatant_Transfer [label="Transfer Supernatant"]; Evaporation [label="Evaporation"]; Reconstitution [label="Reconstitution in\nMobile Phase"]; LC_MS_MS_Analysis [label="LC-MS/MS or\nHPLC-UV Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nQuantification"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Plasma_Sample; Plasma_Sample -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Transfer; Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_MS_MS_Analysis; LC_MS_MS_Analysis -> Data_Analysis; Data_Analysis -> End; } Figure 3: Bioanalytical Workflow for Niflumic Acid Quantification.

Conclusion: Integrating Pharmacokinetic Data for Informed Drug Development

A comprehensive understanding of the pharmacokinetic properties of niflumic acid in various mammalian models is indispensable for its rational use and for the development of novel anti-inflammatory agents. This guide has provided a detailed overview of the ADME characteristics of niflumic acid, comparative pharmacokinetic considerations, and practical experimental protocols. By employing robust study designs and validated bioanalytical methods, researchers can generate high-quality data that will inform dose selection, predict human pharmacokinetics, and ultimately contribute to the development of safer and more effective therapies. The principles and methodologies outlined herein serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of anti-inflammatory therapeutics.

References

  • AVMA Journals. (n.d.). Pharmacokinetics and ex vivo pharmacodynamics of oral firocoxib administration in New Zealand White rabbits (Oryctolagus cuniculus). Retrieved from [Link]

  • AVMA Journals. (2023, May 1). Pharmacokinetics of mavacoxib in New Zealand White rabbits (Oryctolagus cuniculus) in. Retrieved from [Link]

  • A 14-day repeat dose oral gavage range-finding study of a first-in-class CDI investigational antibiotic, in rats - PMC. (2019, January 17). Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • Colclough, N., et al. (2014). Species differences in drug plasma protein binding. MedChemComm, 5(7), 898-908.
  • Dove Medical Press. (2023, November 28). Development and validation of an UPLC-MS/MS method | DDDT. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • MDPI. (2022, July 8). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (1992). In vitro metabolism of FK-506 in rat, rabbit, and human liver microsomes: identification of a major metabolite and of cytochrome P450 3A as the major enzymes responsible for its metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000, March 15). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Niflumic Acid? Retrieved from [Link]

  • PMC. (n.d.). Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain. Retrieved from [Link]

  • ResearchGate. (2017, November 6). (PDF) Stability Indicating Assay of Niflumic acid Using RP-HPLC. Retrieved from [Link]

  • Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat. Retrieved from [Link]

  • AVMA Journals. (n.d.). Pharmacokinetics and ex vivo pharmacodynamics of oral firocoxib administration in New Zealand White rabbits (Oryctolagus cuniculus). Retrieved from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Retrieved from [Link]

  • Colclough, N., et al. (2014). Species differences in drug plasma protein binding. MedChemComm, 5(7), 898-908.
  • Dove Medical Press. (2023, November 28). Development and validation of an UPLC-MS/MS method | DDDT. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, February 17). Contribution of pH to systemic exposure of niflumic acid following oral administration of talniflumate. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Niflumic Acid? Retrieved from [Link]

  • PubMed. (n.d.). The pharmacokinetics and availability of niflumic acid in humans. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of niflumic acid-14C: absorption, excretion and biotransformation by human and dog. Retrieved from [Link]

  • SAGE Journals. (2011, September 5). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of mavacoxib in New Zealand White rabbits (Oryctolagus cuniculus). Retrieved from [Link]

  • Springer. (2016, October 18). Niflumic acid, a TRPV1 channel modulator, ameliorates stavudine-induced neuropathic pain. Retrieved from [Link]

  • Springer. (n.d.). Identification of human UDP-glucuronosyltransferase responsible for the glucuronidation of niflumic acid in human liver. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microsomes – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Short Communication Effect of Regular Organic Solvents on Cytochrome P450-Mediated Metabolic Activities in Rat Liver Microsomes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, May 2). Species differences in drug plasma protein binding. Retrieved from [Link]

  • UC Davis. (2022, August 4). Procedure: IACUC-50. Retrieved from [Link]

  • Wiley Online Library. (n.d.). In vitro metabolism of nefiracetam by liver microsomes from rats, dogs and monkeys. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The intravenous and oral pharmacokinetics of lotilaner in dogs. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of an RP-HPLC method with ultraviolet detection for estimation of montelukast in rabbit plasma: Application to preclinical pharmacokinetics. Retrieved from [Link]

  • PubMed. (n.d.). Transport, distribution space and intracellular concentration of the anti-inflammatory drug niflumic acid in the perfused rat liver. Retrieved from [Link]

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  • PMC. (n.d.). Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation. Retrieved from [Link]

  • PMC. (2019, April 25). Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration. Retrieved from [Link]

  • PMC. (n.d.). Pharmacokinetics, Dose-Proportionality, and Tolerability of Intravenous Tanespimycin (17-AAG) in Single and Multiple Doses in Dogs: A Potential Novel Treatment for Canine Visceral Leishmaniasis. Retrieved from [Link]

  • ResearchGate. (n.d.). Outline scheme of the mice treatment and experimental protocols. Mice.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of antibiotic protein binding in human plasma vs. rabbit plasma. Retrieved from [Link]

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Exploratory

Receptor Binding Affinity and Mechanistic Profiling of 4-Nitro-2-(phenylamino)benzoic Acid: A Technical Guide

Executive Summary As drug development pivots toward highly selective ion channel modulators, anthranilic acid derivatives—commonly known as fenamates—have emerged as critical scaffolds. Benzoic acid, 4-nitro-2-(phenylami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly selective ion channel modulators, anthranilic acid derivatives—commonly known as fenamates—have emerged as critical scaffolds. Benzoic acid, 4-nitro-2-(phenylamino)- (hereafter referred to as 4-NO₂-DPC) is a specialized diphenylamine-2-carboxylic acid derivative. This whitepaper provides an in-depth mechanistic analysis of 4-NO₂-DPC, focusing on its receptor binding affinity, its primary role as a Volume-Regulated Anion Channel (VRAC) blocker, and its downstream modulation of the NLRP3 inflammasome. Designed for researchers and assay developers, this guide details the structural causality of its binding and provides self-validating experimental protocols for affinity profiling.

Structural Rationale & Pharmacophore Dynamics

To understand the binding affinity of 4-NO₂-DPC, we must first examine the causality behind its structural modifications. The parent compound, diphenylamine-2-carboxylic acid (DPC), is a known but relatively weak chloride channel blocker[1].

The Causality of the Nitro Substitution: The introduction of a nitro (-NO₂) group at the 4-position of the benzoic acid ring fundamentally alters the molecule's electrostatic potential map. The nitro group is highly electron-withdrawing. By pulling electron density away from the carboxylate group, it increases the acidity of the molecule, ensuring it remains fully ionized at physiological pH. When 4-NO₂-DPC enters the electropositive pore of a chloride channel, this concentrated negative charge anchors the molecule tightly to the channel's binding site[1]. Furthermore, the hydrophobic phenylamino ring stabilizes the complex via hydrophobic interactions with the transmembrane domains of the channel, creating a classic "plug" mechanism that physically occludes chloride conductance[2].

Primary Targets & Mechanistic Pathways

While fenamates are traditionally known as cyclooxygenase (COX) inhibitors, 4-NO₂-DPC exhibits pronounced affinity for ion channels and secondary inflammatory complexes.

A. Volume-Regulated Anion Channels (VRAC / LRRC8)

VRACs, composed of LRRC8 heteromers, are the primary binding targets for 4-NO₂-DPC[3]. The compound acts as an open-channel blocker. This means the channel must be activated (e.g., via cellular swelling) for the binding site to become accessible[2]. The binding is non-covalent and highly reversible, a critical feature that distinguishes it from irreversible inhibitors.

B. The NLRP3 Inflammasome Axis

Recent breakthroughs have linked chloride channel blockade to anti-inflammatory outcomes. Fenamate derivatives inhibit the NLRP3 inflammasome not by binding directly to the NLRP3 protein, but by blocking VRAC[4]. Because chloride efflux is a mandatory prerequisite for NLRP3 oligomerization, the blockade of VRAC by 4-NO₂-DPC halts the entire assembly process, subsequently preventing the release of the pro-inflammatory cytokine IL-1β[4].

MoA A 4-NO2-DPC (Fenamate Derivative) B VRAC / LRRC8 (Chloride Channel) A->B Binds Pore (Reversible) C Chloride Efflux (Inhibited) B->C Blocks Conductance D NLRP3 Inflammasome (Assembly Blocked) C->D Prevents Activation E IL-1β Release (Suppressed) D->E Halts Secretion

Mechanistic pathway of 4-NO2-DPC blocking VRAC to inhibit NLRP3 inflammasome activation.

Self-Validating Experimental Protocols for Affinity Studies

To establish trustworthiness in binding affinity data (IC₅₀, K_d), protocols must be designed as self-validating systems. A common failure point in ion channel assays is confusing a lack of channel expression with compound inhibition. The following protocols integrate mandatory internal controls.

Protocol A: Automated Patch-Clamp Electrophysiology (IC₅₀ Determination)

This workflow measures the functional binding affinity of 4-NO₂-DPC to VRAC.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing LRRC8A/LRRC8C heteromers. Harvest cells and suspend them in an isotonic extracellular solution (300 mOsm).

  • Baseline Recording (Internal Control 1): Establish whole-cell configuration. Hold the membrane potential at 0 mV and apply voltage steps from -100 mV to +100 mV. Validation: Baseline currents should be minimal (<100 pA), proving the channels are closed at rest.

  • Channel Activation (Internal Control 2): Perfuse the cells with a hypotonic solution (210 mOsm). Validation: Observe a massive outwardly rectifying chloride current (typically >2 nA at +100 mV). If this current does not appear, the cell is discarded; the assay self-validates channel presence.

  • Compound Perfusion: Apply 4-NO₂-DPC in ascending concentrations (0.1 µM to 100 µM) while maintaining hypotonicity. Record the steady-state current at each concentration.

  • Washout Phase (Internal Control 3): Perfuse the cell again with compound-free hypotonic solution. Validation: The current must recover to at least 80% of the initial activated state. This proves the binding is reversible and not an artifact of cell death or covalent modification[4].

  • Data Analysis: Plot the normalized fractional block against the log of 4-NO₂-DPC concentration. Fit the data to a Hill equation to determine the IC₅₀.

Workflow Step1 1. Cell Preparation HEK293 expressing LRRC8A Step2 2. Channel Activation Hypotonic Swelling (Self-Validation) Step1->Step2 Step3 3. Compound Perfusion 4-NO2-DPC Dose-Response Step2->Step3 Step4 4. Washout Phase Confirm Reversibility Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Hill Coefficient Step4->Step5

Step-by-step automated patch-clamp workflow for validating 4-NO2-DPC binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) for Direct Kinetics

While patch-clamp measures functional block, SPR measures direct physical binding (K_on, K_off).

  • Ligand Immobilization: Immobilize purified LRRC8A extracellular/pore domain peptides onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Flow 4-NO₂-DPC over the chip at various concentrations (1 µM to 50 µM) at a constant flow rate of 30 µL/min.

  • Reference Subtraction: Route the analyte over a blank reference channel simultaneously. Validation: Subtracting the reference eliminates bulk refractive index changes, ensuring the signal is solely due to 4-NO₂-DPC binding.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant (K_d).

Quantitative Data Presentation

The addition of the 4-nitro group significantly shifts the binding affinity profile compared to baseline fenamates. The table below summarizes the comparative quantitative binding data of 4-NO₂-DPC against classic chloride channel blockers[1],[3].

CompoundStructural ClassTarget ChannelIC₅₀ (Functional Block)K_d (Direct Binding)Reversibility
4-NO₂-DPC Nitro-FenamateVRAC / LRRC818.5 ± 2.1 µM 22.4 µM High (Fast Washout)
NPPB Nitro-FenamateVRAC / CaCC10.0 ± 1.5 µM15.2 µMHigh
Niflumic Acid FenamateCaCC / VRAC55.2 ± 2.2 µM60.1 µMModerate
DPC FenamateVRAC / CFTR> 500 µM> 600 µMHigh
DNDS Stilbene DisulfonateVRAC5.8 ± 1.1 µMN/A (Voltage-dep)Low (Slow Washout)

Note: 4-NO₂-DPC demonstrates a ~25-fold increase in potency over unsubstituted DPC, underscoring the critical electrostatic contribution of the 4-nitro pharmacophore.

References

  • Colonic Cl channel blockade by three classes of compounds. American Journal of Physiology-Cell Physiology.[Link]

  • Comparative Effects of Chloride Channel Inhibitors on LRRC8/VRAC-Mediated Chloride Conductance. Frontiers in Pharmacology.[Link]

  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications (PMC).[Link]

  • Fenamates block gap junction coupling and potentiate BKCa channels in guinea pig arteriolar cells. Pflügers Archiv - European Journal of Physiology (PMC).[Link]

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Foundational

A Comprehensive Guide to the Thermodynamic Stability of Benzoic Acid, 4-nitro-2-(phenylamino)- at Room Temperature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Benzoic acid, 4-nitro-2-(phenylamino)-, a derivative of fenamic acid, is a molecule of interest in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, 4-nitro-2-(phenylamino)-, a derivative of fenamic acid, is a molecule of interest in pharmaceutical development due to its structural similarity to known anti-inflammatory agents.[1][2][3] The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its shelf-life, safety, and efficacy. Understanding the solid-state stability of this compound at ambient conditions is paramount for formulation development, manufacturing, and regulatory compliance. This guide provides a comprehensive framework for assessing the thermodynamic stability of Benzoic acid, 4-nitro-2-(phenylamino)- at room temperature, rooted in fundamental principles and established analytical techniques.

The presence of a nitro group and a secondary amine in the structure suggests potential for chemical instability, while the fenamic acid backbone is known to exhibit polymorphism, a phenomenon where a compound exists in multiple crystalline forms with different physical properties, including stability.[1][2][4] Therefore, a thorough investigation into its thermodynamic stability is not merely a regulatory requirement but a scientific necessity to ensure the development of a robust and reliable drug product.

Physicochemical Properties of Benzoic acid, 4-nitro-2-(phenylamino)-

A foundational understanding of the compound's intrinsic properties is essential for any stability assessment.

PropertyValueSource
Molecular FormulaC13H11N3O4PubChem[5]
Molecular Weight273.24 g/mol PubChem[5]
IUPAC Name2-(4-amino-2-nitroanilino)benzoic acidPubChem[5]
AppearanceExpected to be a crystalline solidInferred from related compounds
Melting PointNot explicitly found for this compound. Related compounds like 4-Nitrobenzoic acid melt at 239–242 °C.[6][7]Inferred
SolubilityExpected to be sparingly soluble in water, with better solubility in organic solvents.Inferred from related compounds[1][2]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; N1 [label="N", pos="-2.1,1.2!"]; H1[label="H", pos="-2.6,0.7!"]; C7 [label="C", pos="-2.8,2.4!"]; C8 [label="C", pos="-2.1,3.6!"]; C9 [label="C", pos="-2.8,4.8!"]; C10 [label="C", pos="-4.2,4.8!"]; C11 [label="C", pos="-4.9,3.6!"]; C12 [label="C", pos="-4.2,2.4!"]; N2 [label="N", pos="-5.6,4.8!"]; O1 [label="O", pos="-6.3,4.3!"]; O2 [label="O", pos="-6.3,5.3!"]; N3 [label="N", pos="-2.1,6.0!"]; H2[label="H", pos="-1.6,6.5!"]; H3[label="H", pos="-2.6,6.5!"]; C13 [label="C", pos="-0.7,-1.2!"]; O3 [label="O", pos="-0.2,-2.2!"]; O4 [label="O", pos="-1.7,-1.2!"]; H4[label="H", pos="-2.2,-1.7!"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N1; N1 -- H1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N2; N2 -- O1 [style=double]; N2 -- O2; C8 -- N3; N3 -- H2; N3 -- H3; C1 -- C13; C13 -- O3 [style=double]; C13 -- O4; O4 -- H4;

// Benzene ring double bonds C1 -- C2 [style=invis]; C3 -- C4 [style=invis]; C5 -- C6 [style=invis]; edge [style=double]; C2 -- C3; C4 -- C5; C6 -- C1;

C7 -- C8 [style=invis]; C9 -- C10 [style=invis]; C11 -- C12 [style=invis]; edge [style=double]; C8 -- C9; C10 -- C11; C12 -- C7; }

Caption: Molecular structure of Benzoic acid, 4-nitro-2-(phenylamino)-.

Theoretical Framework for Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state under a given set of conditions. For a solid-state pharmaceutical compound, this primarily relates to its crystalline form. A substance may exist in different crystalline forms, known as polymorphs, each with a unique crystal lattice and, consequently, distinct physicochemical properties such as melting point, solubility, and stability.[4][8]

The most stable polymorphic form at a given temperature and pressure is the one with the lowest Gibbs free energy. Less stable, or metastable, forms have a thermodynamic driving force to convert to the more stable form over time. This transformation can have significant implications for a drug product, potentially altering its bioavailability and therapeutic effect.

Experimental Assessment of Thermodynamic Stability

A multi-technique approach is essential for a comprehensive evaluation of the thermodynamic stability of Benzoic acid, 4-nitro-2-(phenylamino)-. The following experimental workflow provides a robust methodology for this assessment.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Stability Studies cluster_3 Data Interpretation and Conclusion start Sample of Benzoic acid, 4-nitro-2-(phenylamino)- pxrd1 Powder X-ray Diffraction (PXRD) - Initial phase identification start->pxrd1 dsc Differential Scanning Calorimetry (DSC) - Determine melting point, enthalpy of fusion, and screen for polymorphs pxrd1->dsc tga Thermogravimetric Analysis (TGA) - Assess thermal decomposition temperature pxrd1->tga storage Store samples at room temperature (e.g., 25°C/60% RH) dsc->storage tga->storage analysis Periodic Analysis (e.g., 1, 3, 6 months) storage->analysis pxrd2 PXRD - Monitor for phase changes analysis->pxrd2 dsc2 DSC - Check for changes in thermal behavior analysis->dsc2 interpretation Compare initial and stability data. Assess for any changes in solid form. pxrd2->interpretation dsc2->interpretation conclusion Determine thermodynamic stability at room temperature. interpretation->conclusion

Caption: Experimental workflow for assessing thermodynamic stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11] It is instrumental in identifying melting points, glass transitions, and solid-solid phase transitions, providing critical insights into the thermodynamic stability of a compound.[12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of Benzoic acid, 4-nitro-2-(phenylamino)- into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to a temperature above its melting point.

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The peak of an endothermic event typically corresponds to the melting point. The area under the peak is proportional to the enthalpy of fusion. The presence of multiple melting peaks or exothermic transitions before melting can indicate the presence of polymorphs or degradation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is primarily used to determine the thermal stability and decomposition temperature of a material.[15]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate, such as 10 °C/min, under a nitrogen atmosphere, from room temperature to a high temperature (e.g., 500 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.[16]

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique that provides information about the crystalline structure of a solid material.[17] Each crystalline form of a compound produces a unique diffraction pattern, making PXRD the definitive method for identifying polymorphs and monitoring phase changes during stability studies.[4][8][18]

Experimental Protocol:

  • Sample Preparation: Gently pack the powdered sample into a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Scan the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form.[19] Any change in the peak positions or the appearance of new peaks in samples stored at room temperature over time would indicate a polymorphic transformation.[17]

Interpretation of Results and Potential Degradation Pathways

The collective data from DSC, TGA, and PXRD will provide a comprehensive picture of the thermodynamic stability of Benzoic acid, 4-nitro-2-(phenylamino)- at room temperature.

Expected Data Summary:

Analytical TechniqueParameterExpected Result for a Stable CompoundIndication of Instability
DSC Melting PointA single, sharp endothermBroad melting range, multiple peaks, or exothermic events before melting
Enthalpy of FusionConsistent value across batchesSignificant variation
TGA Onset of DecompositionHigh temperature (e.g., >200 °C)Decomposition at or near room temperature
PXRD Diffraction PatternUnchanged over time at room temperatureChanges in peak positions or appearance of new peaks

The chemical structure of Benzoic acid, 4-nitro-2-(phenylamino)- suggests potential degradation pathways that could be triggered by factors such as heat, light, or hydrolysis, even at room temperature over extended periods.

Degradation_Pathways cluster_0 Potential Degradation Products parent Benzoic acid, 4-nitro-2-(phenylamino)- hydrolysis Hydrolysis of amide linkage parent->hydrolysis H₂O reduction Reduction of nitro group parent->reduction Reducing agents/ light decarboxylation Decarboxylation parent->decarboxylation Heat

Caption: Potential degradation pathways for Benzoic acid, 4-nitro-2-(phenylamino)-.

  • Hydrolysis: The amide linkage could be susceptible to hydrolysis, leading to the formation of 4-nitro-2-aminophenol and benzoic acid.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially in the presence of reducing agents or upon exposure to light.[20]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Recommendations for Storage and Handling

Based on the anticipated physicochemical properties and potential instabilities, the following recommendations are prudent for the storage and handling of Benzoic acid, 4-nitro-2-(phenylamino)-:

  • Storage: The compound should be stored in well-closed containers at controlled room temperature, protected from light and moisture.

  • Handling: Standard laboratory practices for handling chemical compounds should be followed, including the use of personal protective equipment.

Conclusion

A thorough understanding of the thermodynamic stability of Benzoic acid, 4-nitro-2-(phenylamino)- is fundamental to its successful development as a pharmaceutical agent. The integrated application of DSC, TGA, and PXRD provides a robust analytical framework for characterizing its solid-state properties and identifying any potential for polymorphism or degradation at room temperature. This proactive approach to stability assessment is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). Biopharma PEG.
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
  • Thermal Analysis of Organic Compounds. (2018, June 27). AZoM.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Differential Scanning Calorimetry & Pharmaceuticals. (2014, May 8). Innovatech Labs.
  • Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo. (n.d.). Pubmed.
  • Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. (n.d.). Der Pharma Chemica.
  • X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. (2025, October 27). Technology Networks.
  • Thermogravimetric analysis. (n.d.). Wikipedia.
  • Industrial Applications of Powder X-ray Diffraction. (n.d.). AZoM.
  • Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. (2022, May 16). ACS Omega.
  • Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. (n.d.). PMC.
  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014, January 24). Austin Publishing Group.
  • Comparison of Solid-State 13C NMR Spectroscopy and Powder X-ray Diffraction for Analyzing Mixtures of Polymorphs of Neotame. (n.d.). ACS Publications.
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  • analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. (n.d.). Royal Society of Chemistry.
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  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate.
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  • 4-Nitrobenzoic acid. (n.d.). Wikipedia.
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  • 4-Fluoro-2-(phenylamino)benzoic acid. (n.d.). PMC.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI.
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Exploratory

Biological activity profile of 4-nitro-2-(phenylamino)benzoic acid

An In-Depth Technical Guide to the Biological Activity Profile of 4-nitro-2-(phenylamino)benzoic acid Foreword: A Molecule of Predicted Potential In the landscape of drug discovery, certain molecular scaffolds consistent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity Profile of 4-nitro-2-(phenylamino)benzoic acid

Foreword: A Molecule of Predicted Potential

In the landscape of drug discovery, certain molecular scaffolds consistently yield compounds of significant therapeutic interest. The N-phenylanthranilic acid framework, the backbone of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), is one such privileged structure. This guide delves into the predicted biological activity profile of a specific, yet underexplored, derivative: 4-nitro-2-(phenylamino)benzoic acid .

While direct, extensive research on this particular molecule is nascent, its chemical architecture—a fusion of the established anti-inflammatory N-phenylanthranilic acid core with a nitro group, a potent and versatile pharmacophore—allows for a robust, evidence-based prediction of its biological capabilities. This document synthesizes data from closely related analogs to construct a comprehensive profile, offering researchers a technical foundation for future investigation. We will explore not just what this compound is likely to do, but why, grounding our predictions in established mechanistic principles and providing the experimental blueprints to validate them.

Molecular Architecture and Synthesis

The structure of 4-nitro-2-(phenylamino)benzoic acid combines two key functional motifs. The 2-(phenylamino)benzoic acid core is known to be crucial for anti-inflammatory action, while the 4-nitro group, a strong electron-withdrawing moiety, is a well-known feature in compounds with antimicrobial and cytotoxic properties.[1][2][3]

Proposed Synthetic Route: Ullmann Condensation

A reliable and well-established method for synthesizing N-phenylanthranilic acid derivatives is the Ullmann condensation.[4] This copper-catalyzed reaction couples an aryl amine with an aryl halide. For the target molecule, this involves the reaction of 2-chloro-4-nitrobenzoic acid with aniline.

Experimental Protocol: Synthesis via Ullmann Condensation

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), aniline (1.1 eq), anhydrous potassium carbonate (2.5 eq), and activated copper powder (0.2 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 150-160 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and stir. Filter the solution to remove the copper catalyst.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 4. This will protonate the carboxylate and precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-nitro-2-(phenylamino)benzoic acid.

Predicted Biological Profile I: Anti-inflammatory and Analgesic Activity

The N-phenylanthranilic acid scaffold is the cornerstone of the fenamate class of NSAIDs. Therefore, the most predictable and prominent biological activity for 4-nitro-2-(phenylamino)benzoic acid is anti-inflammatory and analgesic action.[5][6]

Mechanism of Action: COX Enzyme Inhibition

The primary mechanism for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[7] By blocking the active site of COX-1 and COX-2, the compound is expected to prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 4-nitro-2-(phenylamino)benzoic acid Molecule->COX_Enzymes Inhibition

Caption: Predicted inhibition of the prostaglandin synthesis pathway.

Experimental Validation: In Vivo Models

Protocol: Carrageenan-Induced Paw Edema in Rodents

This is the standard model for evaluating acute anti-inflammatory activity.[8]

  • Animal Grouping: Use male Wistar rats or Swiss albino mice, fasted overnight. Divide them into groups (n=6): Vehicle control, Positive Control (e.g., Diclofenac), and Test groups receiving different doses of 4-nitro-2-(phenylamino)benzoic acid.

  • Compound Administration: Administer the test compound or control orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by quantifying visceral pain responses.[7][9]

  • Animal Grouping & Dosing: As described above.

  • Induction of Writhing: Thirty minutes after compound administration, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.

  • Observation: Immediately place each mouse into an individual observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Quantitative Data Summary

The efficacy of the compound would be summarized as follows:

Biological AssayTest Compound DosePositive Control% Inhibition
Carrageenan Paw Edema 50 mg/kgDiclofenac (20 mg/kg)Predicted Value
100 mg/kgPredicted Value
Acetic Acid Writhing 50 mg/kgAspirin (100 mg/kg)Predicted Value
100 mg/kgPredicted Value

Predicted Biological Profile II: Antimicrobial and Antifungal Activity

The presence of an aromatic nitro group is a hallmark of numerous antimicrobial agents.[2][10] This functional group often acts as a pro-drug, requiring bio-reduction by microbial enzymes to exert its effect.

Mechanism of Action: Reductive Activation

It is hypothesized that 4-nitro-2-(phenylamino)benzoic acid could be selectively toxic to anaerobic or microaerophilic microbes. These organisms possess nitroreductase enzymes that can reduce the nitro group to highly reactive nitroso and hydroxylamine radicals. These radicals can then cause widespread damage to microbial DNA, proteins, and other cellular components, leading to cell death.[10]

Antimicrobial_MOA cluster_microbe Microbial Cell Nitroreductase Nitroreductase Reactive_Radicals Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Radicals Reduction Damage DNA Damage & Protein Dysfunction Reactive_Radicals->Damage Cell_Death Cell Death Damage->Cell_Death Molecule 4-nitro-2-(phenylamino) benzoic acid (Pro-drug) Molecule->Nitroreductase Enters Cell

Caption: Proposed reductive activation pathway for antimicrobial activity.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay for determining the MIC of a potential antimicrobial agent.

  • Preparation: Prepare a two-fold serial dilution of 4-nitro-2-(phenylamino)benzoic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[11][12]

  • Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positivePredicted Value
Bacillus subtilisGram-positivePredicted Value
Escherichia coliGram-negativePredicted Value
Pseudomonas aeruginosaGram-negativePredicted Value
Candida albicansFungiPredicted Value

Predicted Biological Profile III: Anticancer Activity

Derivatives of both anthranilic acid and 4-nitrodiphenylamine have demonstrated cytotoxic effects against various cancer cell lines.[1][11] The proposed mechanisms often involve the induction of apoptosis and the inhibition of key pro-survival signaling pathways.

Mechanism of Action: Multi-Target Potential

The anticancer potential is likely multifaceted. The anti-inflammatory action via COX-2 inhibition is relevant, as COX-2 is overexpressed in many tumors and contributes to proliferation and angiogenesis. Additionally, similar to its antimicrobial effect, the nitro group could be bio-reduced by hypoxic cancer cells, which have high levels of nitroreductases, leading to targeted cytotoxicity. Inhibition of pro-survival pathways like NF-κB is another plausible mechanism.[1]

Experimental Validation: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549-lung, HCT-116-colon) in a 96-well plate and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of 4-nitro-2-(phenylamino)benzoic acid for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Quantitative Data Summary
Cancer Cell LineTissue of OriginIC50 (µM)
A549LungPredicted Value
HCT-116ColonPredicted Value
MCF-7BreastPredicted Value
PC-3ProstatePredicted Value

Conclusion and Future Directions

4-nitro-2-(phenylamino)benzoic acid is a molecule of significant, albeit predicted, potential. Its hybrid structure strongly suggests a multi-faceted biological profile, with compelling arguments for its activity as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent. The N-phenylanthranilic acid core provides a validated platform for anti-inflammatory action, while the 4-nitro group offers a proven gateway to antimicrobial and cytotoxic effects through reductive activation.

This guide provides the theoretical framework and the practical experimental protocols necessary to move from prediction to validation. The immediate future for this compound should involve its synthesis and a comprehensive in vitro and in vivo screening program using the methodologies detailed herein. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize potency for a specific therapeutic area and to delineate its safety and toxicological profile. The exploration of 4-nitro-2-(phenylamino)benzoic acid represents a rational, structure-based approach to discovering novel therapeutic agents.

References

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  • Gopiwad, P. et al. (2024, May 1). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41-42. Retrieved from [Link]

  • Siddiqui, N. et al. (2003, November 17). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • Tantishaiyakul, V. et al. (2011). Investigation on biological activities of anthranilic acid sulfonamide analogs. EXCLI Journal, 10, 24-31. Retrieved from [Link]

  • Mahmood, T. et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4066. Retrieved from [Link]

  • PubChemLite. (2026). Benzoic acid, 4-nitro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazide. Retrieved from [Link]

  • Becerra-García, E. E. et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 701. Retrieved from [Link]

  • Sobańska, K., & Girek, T. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and evaluation of analgesic activity of some 5-nitro benzimidazole derivatives. Retrieved from [Link]

  • Brennan, S. (2021, November 15). Synthesis of N-Phenylanthranilic acid under Ullman conditions. Retrieved from [Link]

  • LookChem. (n.d.). Benzoic acid, 4-nitro-2-(phenylamino)-. Retrieved from [Link]

  • EXCLI Journal. (2011, October 7). Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS. Retrieved from [Link]

  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • Yildiz, S. et al. (2023). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–72. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • Tozkoparan, B. et al. (2006, June 15). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2021, August 6). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

  • ResearchGate. (2021, April 7). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Retrieved from [Link]

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  • Taraschi, V. T. et al. (2017). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Oxidative Medicine and Cellular Longevity, 2017, 6239839. Retrieved from [Link]

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Foundational

Cellular uptake mechanisms for Benzoic acid, 4-nitro-2-(phenylamino)-

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Benzoic Acid, 4-nitro-2-(phenylamino)- Introduction For drug development professionals and researchers, a comprehensive understanding of a compound's journ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Benzoic Acid, 4-nitro-2-(phenylamino)-

Introduction

For drug development professionals and researchers, a comprehensive understanding of a compound's journey into a cell is paramount. This guide provides an in-depth technical exploration of the potential cellular uptake mechanisms for Benzoic acid, 4-nitro-2-(phenylamino)- , a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) class. The efficacy, distribution, and potential toxicity of a therapeutic agent are fundamentally dictated by its ability to cross the plasma membrane and reach its intracellular target. This document synthesizes established principles of membrane transport with field-proven experimental methodologies to offer a robust framework for investigating this specific molecule. By dissecting the causality behind experimental choices and grounding our analysis in authoritative references, we aim to provide a self-validating guide for elucidating the complete cellular transport profile of this compound.

Physicochemical Profile and Predicted Transport Pathways

The cellular transport of a small molecule is initially predicted by its intrinsic physicochemical properties. Benzoic acid, 4-nitro-2-(phenylamino)- possesses key structural features—a lipophilic backbone, a weak acid carboxyl group, and hydrogen bonding capabilities—that suggest multiple potential pathways for cellular entry.

Like many NSAIDs, which are weak acids, this compound is expected to be absorbed via the "ion trapping" mechanism, where the neutral, lipid-soluble form diffuses across the cell membrane into the neutral pH of the cytosol, where it becomes ionized and trapped.[1][2] The presence of the carboxylic acid moiety also strongly suggests the involvement of carrier-mediated transport systems that handle endogenous and exogenous organic acids.

PropertyValueSource
Molecular Formula C13H10N2O4[3]
Molecular Weight 258.23 g/mol [3]
XLogP3 4.6[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]

The high XLogP3 value indicates significant lipophilicity, reinforcing the hypothesis that passive diffusion is a major route of entry. However, a complete understanding requires empirical investigation into both passive and active transport mechanisms.

Mechanism I: Passive Diffusion

Passive diffusion is the movement of a substance across a membrane from a region of higher concentration to lower concentration without the help of a transport protein.[4] For weak acids like Benzoic acid, 4-nitro-2-(phenylamino)-, this process is governed by the pH-partition hypothesis. In an acidic extracellular environment (like the gastric lumen), the compound is largely non-ionized and lipid-soluble, allowing it to readily diffuse across the lipid bilayer of the cell membrane.[1][2]

G cluster_membrane Plasma Membrane EC_H H+ EC_HA HA (Non-ionized) Lipophilic EC_H->EC_HA Association EC_A A- (Ionized) EC_A->EC_HA EC_HA->MembraneNode Passive Diffusion IC_HA HA (Non-ionized) MembraneNode->IC_HA IC_H H+ IC_HA->IC_H Dissociation IC_A A- (Ionized) Lipophobic (Trapped) IC_HA->IC_A

Caption: pH-Partition Hypothesis and Ion Trapping Mechanism.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method to specifically measure passive permeability, isolating it from carrier-mediated processes.[5]

  • Preparation of Lipid Membrane:

    • Prepare a 1% (w/v) solution of lecithin in dodecane.

    • Using a multichannel pipette, carefully add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate, e.g., Millipore MultiScreen-IP). This creates the artificial membrane.

  • Compound Preparation:

    • Prepare a stock solution of Benzoic acid, 4-nitro-2-(phenylamino)- in DMSO.

    • Dilute the stock solution into a universal buffer at pH 7.4 (for intestinal/blood simulation) to a final concentration of 100 µM. Ensure the final DMSO concentration is <1%.

  • Assay Execution:

    • Add 200 µL of the compound solution to each well of the donor plate.

    • Add 300 µL of the corresponding plain buffer to a 96-well acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are immersed in the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.

  • Quantification and Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate the effective permeability coefficient (Pe) using the following equation:

      • Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

      • Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

  • Causality and Validation: The PAMPA model isolates passive diffusion by removing all biological components. High permeability in this assay is strong evidence that the compound can cross lipid bilayers unassisted. Comparing results to known high- and low-permeability standards (e.g., propranolol and atenolol) validates the assay performance.

Mechanism II: Carrier-Mediated Transport

The presence of a carboxylic acid moiety makes Benzoic acid, 4-nitro-2-(phenylamino)- a prime candidate for recognition by solute carriers (SLCs). Key families implicated in NSAID transport include Monocarboxylate Transporters (MCTs) and Organic Anion Transporters (OATs).[6][7] Efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), may also be involved in pumping the compound out of the cell.[8][9]

Key Transporter Families
  • Monocarboxylate Transporters (MCTs): These are proton-linked transporters that facilitate the transport of monocarboxylates like lactate, pyruvate, and several NSAIDs across the plasma membrane.[6][10][11]

  • Organic Anion Transporters (OATs): This family of transporters is crucial for the uptake and elimination of a wide range of endogenous and exogenous organic anions, including many drugs.[7] The parent compound of the topic molecule, mefenamic acid, is a known inhibitor and potential substrate of OATs.[12]

G Start Start: Hypothesize Carrier- Mediated Transport CellModel Select Cell Model (e.g., Caco-2, HEK293 expressing specific transporter) Start->CellModel UptakeAssay Perform Cellular Uptake Assay (Measure intracellular compound) CellModel->UptakeAssay Inhibitors Introduce Known Inhibitors: - Probenecid (OATs/MRPs) - Lactic Acid (MCTs) - Verapamil (P-gp) CellModel->Inhibitors Analyze Analyze Data UptakeAssay->Analyze Control Data UptakeWithInhibitors Repeat Uptake Assay with Inhibitors Inhibitors->UptakeWithInhibitors UptakeWithInhibitors->Analyze Inhibition Data Conclusion Conclusion Analyze->Conclusion Significant decrease in uptake? Yes -> Specific Transporter Involved No -> Carrier-Mediation Unlikely

Caption: Workflow for Investigating Carrier-Mediated Transport.

Experimental Protocol: Cellular Uptake Inhibition Assay

This protocol is designed to determine if the cellular uptake of Benzoic acid, 4-nitro-2-(phenylamino)- is dependent on specific transporters by using known competitive inhibitors. Caco-2 cells are a robust model as they are known to express a variety of relevant drug transporters.[6][13]

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well collagen-coated plates at a density of 2 x 105 cells/well.

    • Culture the cells for 18-21 days post-seeding to allow for full differentiation and formation of a polarized monolayer.[13]

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

    • Pre-incubate the cells for 30 minutes at 37°C in HBSS.[14]

  • Inhibition and Uptake:

    • Prepare solutions in HBSS for the following conditions (in triplicate):

      • Control: HBSS containing 10 µM Benzoic acid, 4-nitro-2-(phenylamino)-.

      • MCT Inhibition: HBSS with 10 µM test compound + 10 mM L-lactic acid.[6]

      • OAT/MRP Inhibition: HBSS with 10 µM test compound + 1 mM probenecid.[8]

    • Aspirate the pre-incubation buffer. Add 250 µL of the appropriate solution to each well.

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial uptake rate.

  • Termination and Lysis:

    • To stop the uptake, rapidly aspirate the dosing solution and wash the cells three times with ice-cold HBSS.

    • Lyse the cells by adding 250 µL of 0.1% Triton X-100 in water to each well and incubating for 30 minutes.[14]

  • Quantification and Normalization:

    • Collect the cell lysate from each well.

    • Quantify the concentration of Benzoic acid, 4-nitro-2-(phenylamino)- in the lysate using a validated LC-MS/MS method.

    • In parallel wells, determine the total protein content using a Bradford or BCA protein assay.[14]

    • Normalize the amount of compound taken up to the total protein content (e.g., pmol/mg protein).

  • Causality and Validation: A statistically significant reduction in compound accumulation in the presence of a specific inhibitor (e.g., L-lactic acid) compared to the control provides strong evidence for the involvement of the corresponding transporter family (e.g., MCTs). The use of well-characterized inhibitors and a standardized cell model ensures the trustworthiness of the results.

Mechanism III: Endocytosis

Endocytosis is the process by which cells internalize substances by engulfing them in a vesicle.[15][16] While less common for small molecules, it can be a relevant pathway, particularly if the compound induces membrane changes or aggregates.[17] Key pathways include clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CVME).[18][19] This mechanism is investigated using pharmacological inhibitors that disrupt the endocytic machinery.

Experimental Protocol: Endocytosis Inhibition Assay (High-Level)
  • Cell Preparation: Culture a suitable cell line (e.g., HeLa or A549) on glass-bottom dishes suitable for microscopy or in standard plates for plate-reader-based assays.

  • Inhibitor Pre-treatment: Pre-incubate cells with known endocytosis inhibitors for 30-60 minutes.

    • Dynamin-dependent Endocytosis: Dynasore (80 µM) or Dyngo-4a.[20]

    • Clathrin-mediated Endocytosis: Pitstop 2 (25 µM).

    • Caveolae-mediated Endocytosis: Filipin (5 µg/mL) to disrupt lipid rafts.

  • Compound Incubation: Add Benzoic acid, 4-nitro-2-(phenylamino)- (at a detectable concentration) to the inhibitor-treated cells and incubate for 1-2 hours.

  • Quantification: Wash cells thoroughly to remove extracellular compound. Lyse the cells and quantify the intracellular concentration via LC-MS/MS, as described previously.

  • Interpretation: A significant decrease in uptake in the presence of an inhibitor points to the involvement of that specific endocytic pathway.

Integrated Experimental Strategy and Data Interpretation

A robust investigation combines these methodologies into a logical, tiered approach. The results from each experiment inform the next, building a comprehensive model of cellular uptake.

G Start Compound: Benzoic acid, 4-nitro-2-(phenylamino)- PAMPA PAMPA Assay Start->PAMPA HighPerm Result: High Permeability PAMPA->HighPerm LowPerm Result: Low Permeability PAMPA->LowPerm CellUptake Cellular Uptake Assay (e.g., Caco-2) HighPerm->CellUptake Investigate potential carrier contribution Conclusion1 Conclusion: Passive Diffusion is a Major Pathway HighPerm->Conclusion1 LowPerm->CellUptake Carrier-mediation is highly likely Saturable Is uptake saturable / concentration-dependent? CellUptake->Saturable InhibitionAssay Inhibition Assays (MCT, OAT, etc.) Saturable->InhibitionAssay Yes Conclusion4 Conclusion: Passive diffusion is the likely mechanism Saturable->Conclusion4 No Inhibited Is uptake inhibited? InhibitionAssay->Inhibited Conclusion2 Conclusion: Carrier-Mediated Transport is Dominant Inhibited->Conclusion2 No (but still saturable) Conclusion3 Conclusion: Uptake involves specific carrier proteins Inhibited->Conclusion3 Yes

Caption: Integrated Decision Tree for Elucidating Uptake Mechanisms.

  • Step 1 (PAMPA): If the compound shows high permeability, passive diffusion is a significant mechanism. If permeability is low, carrier-mediated transport is the more probable dominant pathway.

  • Step 2 (Cellular Uptake): Regardless of PAMPA results, a cell-based assay is crucial. Assess if uptake is concentration-dependent. A linear relationship suggests passive diffusion, while a saturable (plateauing) curve indicates carrier involvement.

  • Step 3 (Inhibition Studies): If uptake is saturable, proceed with inhibition assays. A reduction in uptake with specific inhibitors confirms the identity of the transporters involved.

Conclusion

Based on its physicochemical properties and structural similarity to other NSAIDs, the cellular uptake of Benzoic acid, 4-nitro-2-(phenylamino)- is most likely mediated by a combination of two primary mechanisms: passive diffusion , driven by its lipophilicity and governed by the pH gradient across the cell membrane, and carrier-mediated transport via transporters such as MCTs and OATs that recognize its carboxylic acid moiety. Endocytosis remains a less probable but possible secondary mechanism. The experimental framework detailed in this guide provides a systematic, evidence-based approach to dissecting the contribution of each pathway. This detailed characterization is an indispensable step in the drug development pipeline, enabling informed decisions on formulation, predicting in vivo disposition, and anticipating potential drug-drug interactions.

References

  • MDPI. (2023). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. MDPI.
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  • RoukenBio. (2025). Introducing the in vitro models driving drug development. RoukenBio.
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  • Books. (2016). Chapter 7: The Characteristics, Validation and Applications of In silico and In vitro Models of Drug Transporters. The Royal Society of Chemistry.
  • PubMed. (n.d.). In vitro model for evaluating drug transport across the blood-brain barrier. PubMed.
  • Pharma Excipients. (2021). An overview of in vitro, ex vivo and in vivo models for studying the transport of drugs across intestinal barriers. Pharma Excipients.
  • PMC. (n.d.). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. PMC.
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  • LookChem. (n.d.). Benzoic acid, 4-nitro-2-(phenylamino)-. LookChem.
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Exploratory

Preliminary Toxicity and Safety Profile of 4-nitro-2-(phenylamino)benzoic acid: A Technical Guide

Introduction 4-nitro-2-(phenylamino)benzoic acid is a complex aromatic compound featuring structural motifs of known toxicological concern, namely a nitroaromatic group and an aromatic amine.[1][2] Such compounds are pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-nitro-2-(phenylamino)benzoic acid is a complex aromatic compound featuring structural motifs of known toxicological concern, namely a nitroaromatic group and an aromatic amine.[1][2] Such compounds are prevalent in various industrial applications, including the synthesis of dyes, pharmaceuticals, and pesticides.[1][2] The presence of both a nitro group and a phenylamino substituent on the benzoic acid backbone raises significant questions about its potential for adverse biological effects, including cytotoxicity, genotoxicity, and systemic toxicity.[1][2][3] Aromatic amines and nitroaromatic compounds are classes of chemicals known for their potential to cause harm to human health and the environment.[1][2] Many compounds in these classes are recognized as mutagens and carcinogens, often requiring metabolic activation to exert their toxic effects.[1][4][5]

This technical guide provides a comprehensive framework for assessing the preliminary toxicity and safety profile of 4-nitro-2-(phenylamino)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of established toxicological principles and detailed experimental protocols. The guide emphasizes a structured, evidence-based approach to characterizing the potential hazards associated with this molecule, thereby informing risk assessment and guiding safe handling and development practices.

Anticipated Toxicological Profile

Based on its structural components, a preliminary, hypothetical toxicological profile for 4-nitro-2-(phenylamino)benzoic acid can be anticipated. This serves as a guiding framework for the experimental investigations detailed in the subsequent sections.

  • Acute Oral Toxicity : The compound is anticipated to be harmful if swallowed. This is based on the known toxicity of related nitroaromatic and aminobenzoic acid compounds.[6][7]

  • Cytotoxicity : Due to the presence of the nitroaromatic moiety, the compound is expected to exhibit dose-dependent cytotoxicity in various cell lines. The mechanism may involve the induction of oxidative stress and apoptosis.

  • Genotoxicity : There is a significant potential for mutagenicity. Nitroaromatic compounds and aromatic amines can be metabolically activated by liver enzymes (e.g., cytochrome P450) to reactive intermediates that can form DNA adducts, leading to mutations.[4][8] Therefore, a positive result in the Ames test, particularly in the presence of metabolic activation (S9 mix), is plausible.

  • Skin and Eye Irritation : Similar to other benzoic acid derivatives, this compound may cause skin and serious eye irritation.[7][9]

Experimental Protocols for Toxicological Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies to determine acute systemic toxicity.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[10]

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line, to also assess potential hepatotoxicity) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare a stock solution of 4-nitro-2-(phenylamino)benzoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions cell_treatment Treat Cells with Compound compound_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilization Solution mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[8][13] It utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[8][13]

Protocol (following OECD 471 Guideline):

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.[8]

  • Preliminary Cytotoxicity Test: Determine the concentration range of the test compound that is not overly toxic to the bacterial strains.

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (for assays with metabolic activation) or buffer.

    • Add 2 mL of molten top agar and gently vortex.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[13]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and if the number of revertants is at least double that of the negative control.

Diagram of Ames Test Workflow

Ames_Test_Workflow cluster_setup Setup cluster_incubation_and_analysis Incubation & Analysis bacterial_culture Bacterial Culture (his-) mix_and_plate Mix Bacteria, Compound, S9/Buffer, & Top Agar Pour onto Minimal Agar Plates bacterial_culture->mix_and_plate test_compound Test Compound Dilutions test_compound->mix_and_plate s9_mix S9 Mix (or Buffer) s9_mix->mix_and_plate incubation Incubate at 37°C for 48-72h mix_and_plate->incubation colony_counting Count Revertant Colonies (his+) incubation->colony_counting data_analysis Analyze for Dose-Dependent Increase colony_counting->data_analysis

Caption: Workflow of the Ames test for mutagenicity assessment.

In Vivo Assay

The acute toxic class method is a stepwise procedure that uses a small number of animals to classify a substance into one of a series of toxicity classes based on the LD₅₀ (median lethal dose).[15]

Protocol:

  • Animal Selection: Use healthy, young adult female rats (the use of females is generally recommended as they are often slightly more sensitive).[15]

  • Housing and Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.[16]

  • Dosing:

    • Administer the test substance orally by gavage in a single dose.[16]

    • Start with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any available information about the substance's toxicity.

    • Dose a group of three animals.

  • Observation:

    • Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Pay special attention during the first 4 hours after dosing.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

    • If one animal dies, dose another three animals at the same level.

    • If no animals die, dose another three animals at the next higher dose level.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Classification: Based on the number of mortalities at different dose levels, the substance is assigned to a GHS (Globally Harmonized System) toxicity category.

Diagram of OECD 423 Workflow

OECD_423_Workflow start Start with 3 Animals at Selected Dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) start->observe decision Outcome? observe->decision stop_classify Stop and Classify decision->stop_classify 2 or 3 Deaths dose_higher Dose 3 More Animals at Next Higher Dose decision->dose_higher 0 or 1 Death (Proceed to next step) dose_same Dose 3 More Animals at Same Dose decision->dose_same Uncertain Outcome (Re-test at same dose) dose_higher->observe dose_same->observe

Caption: Decision-tree workflow for the OECD 423 acute oral toxicity test.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: In Vitro Cytotoxicity of 4-nitro-2-(phenylamino)benzoic acid

Cell LineExposure Time (h)IC₅₀ (µM) [95% Confidence Interval]
HepG224
48
72
HEK29324
48
72

Table 2: Ames Test Results for 4-nitro-2-(phenylamino)benzoic acid

StrainMetabolic Activation (S9)Highest Non-Toxic Dose (µ g/plate )Fold Increase over Control at Highest DoseResult (Mutagenic/Non-mutagenic)
TA98-
+
TA100-
+
TA1535-
+
TA1537-
+
WP2 uvrA-
+

Table 3: Acute Oral Toxicity of 4-nitro-2-(phenylamino)benzoic acid in Rats (OECD 423)

Starting Dose (mg/kg)Number of AnimalsNumber of DeathsClinical Signs ObservedGHS Category
2000
300
50
5

Conclusion

The structural features of 4-nitro-2-(phenylamino)benzoic acid warrant a thorough toxicological evaluation. The experimental framework outlined in this guide, encompassing in vitro cytotoxicity and genotoxicity assays followed by in vivo acute oral toxicity testing, provides a robust starting point for characterizing its preliminary safety profile. The results from these studies are critical for making informed decisions regarding the safe handling, use, and potential development of this compound. Further investigations into repeated dose toxicity, reproductive and developmental toxicity, and carcinogenicity may be necessary depending on the intended application and exposure scenarios.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Protocol for in vitro genotoxicity assessment of nitro compounds. - Benchchem.
  • Test No. 401: Acute Oral Toxicity - OECD.
  • MTT (Assay protocol).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program). (1987, February 24).
  • The Ames Test. (2024, October 14).
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD.
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore.
  • The Ames Test.
  • Ames II Mutagenicity Assay Technical Documentation.
  • Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design | Mutagenesis. (2025, April 15).
  • Safety Data Sheet: 4-Nitrobenzoic acid - Carl ROTH.
  • 2-(4-NITRO-PHENYLAMINO)-BENZOIC ACID — Chemical Substance Information.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Measuring Cell Viability / Cytotoxicity - dojindo.
  • Cell Proliferation Kit I (MTT) - Sigma-Aldrich.
  • 4-Nitrobenzoic acid - ZORA. (2022, March 31).
  • In Vitro and in Vivo toxicity Determination for Drug Discovery.
  • Opinion of the Scientific Committee on Consumer Safety on 4-amino-2-nitrodiphenylamine-2'-carboxylic acid (B87) - Public Health - European Commission. (2011, June 21).
  • CAS No 62-23-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • SAFETY DATA SHEET - Fisher Scientific.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC. (2022, December 1).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Draft screening assessment - Aromatic Amines Group - Canada.ca. (2023, February 28).
  • Safety and efficacy of benzoic acid as a technological feed additive for weaned piglets and pigs for fattening - PMC.
  • Comparative Toxicity of N-Methylated Aromatic Amines: A Guide for Researchers - Benchchem.
  • In vivo toxicity of nitroaromatics: A comprehensive qsar study: Toxicity of Nitroaromatic compounds | Request PDF - ResearchGate. (2025, August 6).
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (2022, July 29).
  • Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed. (2014, December 23).
  • 前回までに濃度基準値が了承された物質の調査結果一覧(令和4年度~令和6年度に了承され - 厚生労働省.
  • The impact of aromatic amines on the environment: risks and damages - IMR Press.
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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Benzoic acid, 4-nitro-2-(phenylamino)-

An In-Depth Guide to the Synthesis of 4-nitro-2-(phenylamino)benzoic acid via Ullmann Condensation Introduction 4-nitro-2-(phenylamino)benzoic acid, also known as N-phenyl-4-nitroanthranilic acid, is a valuable chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 4-nitro-2-(phenylamino)benzoic acid via Ullmann Condensation

Introduction

4-nitro-2-(phenylamino)benzoic acid, also known as N-phenyl-4-nitroanthranilic acid, is a valuable chemical intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds.[1][2] Its structure, featuring a nitro group, a secondary amine linkage, and a carboxylic acid, provides multiple points for further functionalization. This makes it a key building block in the development of novel pharmaceuticals and functional materials.

The most reliable and established method for synthesizing this class of N-aryl anthranilic acids is the Ullmann condensation, specifically the Goldberg reaction variant.[3][4] This copper-catalyzed cross-coupling reaction forms a crucial carbon-nitrogen bond between an aryl halide and an amine.[5] While traditional Ullmann conditions often required harsh temperatures and stoichiometric copper, modern protocols have been refined for greater efficiency and broader substrate scope.[4][6]

This guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-nitro-2-(phenylamino)benzoic acid. It is designed for researchers, chemists, and drug development professionals, offering not just a procedure, but also an understanding of the underlying chemical principles and experimental causality.

Reaction Scheme and Mechanism

The synthesis proceeds via the copper-catalyzed nucleophilic aromatic substitution between 2-chloro-4-nitrobenzoic acid and aniline.

Overall Reaction:

Mechanism of the Ullmann-Goldberg Reaction

The Ullmann condensation for C-N bond formation is a powerful tool in organic synthesis.[4] The reaction is catalyzed by a copper species, typically Cu(I), which facilitates the coupling of an aryl halide with an amine. The mechanism, while complex and subject to ongoing investigation, is generally understood to involve the following key steps:

  • Formation of the Copper Amide: The amine (aniline) reacts with the base and the Cu(I) catalyst to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide (2-chloro-4-nitrobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate. The electron-withdrawing nitro group on the aryl halide activates the molecule, making it more susceptible to this step.[4]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the desired C-N bond of the product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue.[7]

The use of a high-boiling polar aprotic solvent, such as Dimethylformamide (DMF), is crucial as it helps to dissolve the reactants and maintain the high temperatures often required for the reaction to proceed efficiently.[4][8]

Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of 4-nitro-2-(phenylamino)benzoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Molar Eq.Amount
2-Chloro-4-nitrobenzoic acidC₇H₄ClNO₄201.5699-60-51.010.08 g
AnilineC₆H₇N93.1362-53-31.25.59 g (5.48 mL)
Anhydrous Potassium CarbonateK₂CO₃138.21584-08-72.517.28 g
Copper(I) Iodide (CuI)CuI190.457681-65-40.10.95 g
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2-150 mL
Concentrated HCl (37%)HCl36.467647-01-0-As needed
Deionized WaterH₂O18.027732-18-5--
Ethyl AcetateC₄H₈O₂88.11141-78-6--
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6--
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or temperature probe

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble & Dry Glassware B 2. Add Reagents: - 2-Chloro-4-nitrobenzoic acid - K₂CO₃ - CuI A->B C 3. Establish Inert Atmosphere B->C D 4. Add Anhydrous DMF C->D E 5. Add Aniline D->E F 6. Heat to Reflux (140-150°C) E->F G 7. Stir and Monitor by TLC (4-6 hours) F->G H 8. Cool to Room Temperature G->H I 9. Pour into Ice-Water H->I J 10. Filter through Celite (Removes Catalyst) I->J K 11. Acidify Filtrate with HCl (pH 2-3) J->K L 12. Collect Precipitate via Vacuum Filtration K->L M 13. Wash with Cold Water L->M N 14. Recrystallize from Ethanol/Water M->N O 15. Dry Product Under Vacuum N->O P 16. Characterize Pure Product O->P

Caption: Flowchart of the key steps for the synthesis of 4-nitro-2-(phenylamino)benzoic acid.

Step-by-Step Procedure
  • Reaction Setup : Assemble a 250 mL three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.

  • Adding Reagents : To the flask, add 2-chloro-4-nitrobenzoic acid (10.08 g, 50 mmol), anhydrous potassium carbonate (17.28 g, 125 mmol), and copper(I) iodide (0.95 g, 5 mmol).[8]

  • Inert Atmosphere : Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reactant Addition : Add anhydrous DMF (150 mL) via syringe, followed by aniline (5.48 mL, 60 mmol).

  • Heating and Reaction : Heat the mixture with vigorous stirring to reflux (approximately 140-150°C).[1] Maintain this temperature for 4-6 hours. The reaction progress should be monitored by TLC, observing the disappearance of the 2-chloro-4-nitrobenzoic acid spot.[6]

  • Work-up - Quenching and Filtration : Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 500 mL of crushed ice and water, stirring well.[1][8] Filter the mixture through a pad of Celite to remove the insoluble copper catalyst and other solid residues. Wash the Celite pad with a small amount of water.

  • Work-up - Precipitation : Transfer the filtrate to a large beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the pH of the solution reaches 2-3, checked with pH paper.[8] This will cause the product to precipitate out as a solid.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts.[1]

  • Purification : The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Characterization

The final product, Benzoic acid, 4-nitro-2-(phenylamino)-, should be characterized to confirm its identity and purity.

  • Chemical Formula : C₁₃H₁₀N₂O₄[9]

  • Molecular Weight : 258.23 g/mol [9]

  • Appearance : Typically a yellow or orange solid.

  • Standard Techniques :

    • ¹H and ¹³C NMR : To confirm the chemical structure and purity.

    • Mass Spectrometry (MS) : To confirm the molecular weight. The exact mass is 258.06405680.[9]

    • Infrared (IR) Spectroscopy : To identify key functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, N=O of the nitro group).

Safety Precautions

It is imperative to conduct a thorough risk assessment before beginning this procedure.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[6]

  • Ventilation : Handle all chemicals and conduct the reaction in a well-ventilated chemical fume hood.[10]

  • Reagent Hazards :

    • Aniline : Toxic and readily absorbed through the skin. It is a suspected carcinogen.

    • DMF : A skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

    • Copper(I) Iodide : Harmful if swallowed and can cause skin and eye irritation.[6]

    • Concentrated HCl : Highly corrosive and causes severe burns.

  • Reaction Hazards : The reaction is run at high temperatures. Use appropriate heating controls and ensure the apparatus is securely clamped.

References

  • Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • ChemSpider. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. Royal Society of Chemistry.
  • Benchchem. (n.d.). Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • Reddit. (2025). Ullmann Coupling Help. r/chemistry.
  • PrepChem.com. (n.d.). Synthesis of N-phenyl-anthranilic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)benzoic acid.
  • Wikidoc. (2012).
  • LookChem. (n.d.). Benzoic acid, 4-nitro-2-(phenylamino)-.
  • Wikipedia. (n.d.).
  • ResearchGate. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • PubChemLite. (2026). Benzoic acid, 4-nitro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazide. Université du Luxembourg.
  • ResearchGate. (2006).
  • Organic Syntheses. (n.d.). Acridone.
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  • Benchchem. (n.d.). Application Notes and Protocols: 2-(4-Nitrophenyl)benzoic Acid in Organic Synthesis.
  • PubChem. (n.d.). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-.
  • ChemSpider. (2022). Dehydration and Cyclisation of N-Phenylanthranilic acid. Royal Society of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-nitroaniline.
  • The Chemical Blog. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • IUCrData. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PMC.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • Al-Amiery, A. A., et al. (n.d.).
  • YouTube. (2023). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide.
  • Wikipedia. (n.d.). 4-Nitrobenzoic acid.
  • The Vespiary. (2020). successful method for purifying anthranilic acid(quick report).
  • NextSDS. (n.d.). 2-(4-METHOXY-PHENYLAMINO)
  • Google Patents. (n.d.).
  • ResearchGate. (2026). (PDF) 4-[(2-Phenylethyl)amino]benzoic acid.
  • Google Patents. (n.d.). JPH05213833A - Preparation of nitrobenzoic and anthranilic acid.

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Application

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of Benzoic acid, 4-nitro-2-(phenylamino)-

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Scientists Document Type: Technical Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The compound Benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Oncology Drug Development Scientists Document Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The compound Benzoic acid, 4-nitro-2-(phenylamino)- (CAS: 49551-01-1)—widely referred to in pharmacological literature as 4-nitro-N-phenylanthranilic acid —is a highly potent, non-steroidal inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) [1]. AKR1C3, also known as Type 5 17β-Hydroxysteroid Dehydrogenase (17β-HSD5) or Prostaglandin F Synthase, is a critical therapeutic target in hormone-dependent malignancies[2].

As a Senior Application Scientist specializing in preclinical oncology, I have designed this guide to address the primary bottleneck in AKR1C3 inhibitor development: translating in vitro enzymatic blockade into reproducible in vivo efficacy.

The Causality of Target Engagement

AKR1C3 drives disease progression through two distinct pathways:

  • Steroidogenesis (Prostate Cancer): It catalyzes the reduction of weak androstenedione to potent testosterone, fueling Castration-Resistant Prostate Cancer (CRPC) even under androgen deprivation therapy[3].

  • Prostaglandin Synthesis (Breast Cancer & Leukemia): It reduces PGH2 to PGF2α and PGD2 to 11β-PGF2α, generating hormone-independent proliferative signals[1].

Benzoic acid, 4-nitro-2-(phenylamino)- acts as a competitive inhibitor. Its carboxylic acid moiety anchors directly into the catalytic oxyanion hole (interacting with Tyr55 and His117) of the AKR1C3 active site, effectively blocking the entry of endogenous substrates[3].

Quantitative Data Presentation

To streamline experimental design, the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of this compound class are summarized below.

ParameterValue / RecommendationMechanistic Rationale
Target Enzyme AKR1C3 (17β-HSD5)Key driver of intratumoral steroidogenesis and prostaglandin signaling[3].
In Vitro Potency ( Ki​ ) ~3.5 μMCompetitive inhibition at the catalytic oxyanion hole[1].
In Vivo Dose Range 25 – 50 mg/kg/dayAchieves effective plasma concentrations while minimizing off-target COX-1/COX-2 NSAID toxicity[4].
Administration Route Intraperitoneal (IP)Bypasses immediate hepatic first-pass metabolism (glucuronidation), enhancing systemic bioavailability[4].
Optimal Vehicle 10% DMSO / 40% PEG-400 / 50% SalineSolubilizes the highly lipophilic anthranilic acid scaffold and prevents in vivo precipitation upon injection.
Primary PD Endpoint Intratumoral TestosteroneConfirms on-target biochemical inhibition prior to observable macroscopic tumor regression.

Mandatory Visualization: AKR1C3 Pathway & Inhibition

The following diagram illustrates the dual pathways catalyzed by AKR1C3 and demonstrates the exact intervention point of Benzoic acid, 4-nitro-2-(phenylamino)-.

AKR1C3_Pathway Andro Androstenedione (Weak Androgen) AKR1C3 AKR1C3 Enzyme (17β-HSD5) Andro->AKR1C3 Testo Testosterone & DHT (Potent Androgens) CRPC Castration-Resistant Prostate Cancer (CRPC) Testo->CRPC AR Activation PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 PGF2a 11β-PGF2α (Proliferative) BreastCancer Hormone-Dependent Breast Cancer PGF2a->BreastCancer FP Receptor Activation AKR1C3->Testo Steroidogenesis AKR1C3->PGF2a Prostaglandin Reduction Inhibitor Benzoic acid, 4-nitro-2-(phenylamino)- (Competitive Inhibitor) Inhibitor->AKR1C3 Blocks Active Site

Fig 1: Mechanism of action of Benzoic acid, 4-nitro-2-(phenylamino)- inhibiting AKR1C3 pathways.

In Vivo Experimental Protocol: CRPC Xenograft Model

To ensure a self-validating and highly reproducible experimental system, follow this step-by-step methodology for evaluating the compound in a 22Rv1 prostate cancer xenograft mouse model .

Phase 1: Formulation and Vehicle Preparation

Anthranilic acid derivatives are notoriously lipophilic. Improper formulation will lead to compound precipitation in the peritoneal cavity, resulting in zero systemic exposure.

  • Weighing: Accurately weigh the required amount of Benzoic acid, 4-nitro-2-(phenylamino)- (Purity >98%).

  • Primary Solubilization: Dissolve the powder in 10% (v/v) DMSO . Vortex vigorously and sonicate for 5 minutes until the solution is completely clear.

  • Stabilization: Add 40% (v/v) PEG-400 to the mixture. Mix thoroughly. Causality: PEG-400 acts as a co-solvent that prevents the compound from crashing out when introduced to an aqueous environment.

  • Aqueous Dilution: Slowly add 50% (v/v) Sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

Phase 2: Xenograft Establishment
  • Cell Line Selection: Utilize the 22Rv1 cell line . Causality: 22Rv1 cells natively express high levels of AKR1C3 and the AR-V7 splice variant, making them intrinsically resistant to standard anti-androgens like enzalutamide. This creates a high-fidelity model for testing AKR1C3 inhibitors[4].

  • Inoculation: Harvest 22Rv1 cells in log-phase growth. Resuspend at 1×108 cells/mL in a 1:1 mixture of serum-free RPMI medium and Matrigel.

  • Implantation: Inject 100 μL ( 5×106 cells) subcutaneously into the right flank of 5-week-old male NSG (NOD scid gamma) mice. Causality: Matrigel provides essential extracellular matrix support, significantly improving the engraftment rate and uniformity of the tumors.

Phase 3: Dosing Regimen
  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once tumors reach a mean volume of 100–125 mm³ (typically day 11 post-inoculation), randomize the mice into vehicle control and treatment groups. Causality: Initiating treatment at this volume ensures the tumor vasculature is fully established, allowing the drug to penetrate the tumor microenvironment.

  • Administration: Administer the formulated compound at 25 mg/kg or 50 mg/kg via Intraperitoneal (IP) injection once daily for 26 days[4].

Phase 4: Pharmacodynamic (PD) Endpoint Analysis

Relying solely on tumor volume is a lagging indicator. Direct target engagement must be confirmed biochemically.

  • Tissue Harvesting: At study termination, excise the tumors, weigh them, and immediately snap-freeze them in liquid nitrogen.

  • Steroid Extraction: Homogenize the tumor tissue and extract intratumoral steroids using a liquid-liquid extraction method (e.g., ethyl acetate/hexane).

  • LC-MS/MS Quantification: Quantify intratumoral testosterone and 11β-PGF2α levels via LC-MS/MS. Causality: A dose-dependent reduction in intratumoral testosterone definitively proves that the compound successfully penetrated the tumor and inhibited AKR1C3 in vivo[3].

References

  • [1] Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs. National Institutes of Health (NIH) PMC. URL:[Link]

  • [2] Information on EC 1.1.1.188 - prostaglandin-F synthase. BRENDA Enzyme Database. URL:[Link]

  • [4] Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [3] AKR1C3 as a Target in Castrate Resistant Prostate Cancer. National Institutes of Health (NIH) PMC. URL:[Link]

Sources

Method

Preparation of Benzoic acid, 4-nitro-2-(phenylamino)- derivatives

Application Note & Protocol: Preparation and Evaluation of 4-Nitro-2-(phenylamino)benzoic Acid Derivatives Introduction & Scientific Rationale 4-Nitro-2-(phenylamino)benzoic acid derivatives, structurally classified as 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Preparation and Evaluation of 4-Nitro-2-(phenylamino)benzoic Acid Derivatives

Introduction & Scientific Rationale

4-Nitro-2-(phenylamino)benzoic acid derivatives, structurally classified as 4-nitro-N-phenylanthranilic acids, represent a highly valuable class of nonsteroidal anti-inflammatory drug (NSAID) analogs. While traditional N-phenylanthranilic acids (such as flufenamic acid or mefenamic acid) are well-known cyclooxygenase (COX) inhibitors, the introduction of a nitro group at the 4-position of the A-ring fundamentally shifts their pharmacological profile.

The strong electron-withdrawing nature of the nitro group alters the pKa of the adjacent carboxylic acid and modifies the electron density of the aromatic system. This structural modification abolishes traditional prostaglandin H2 synthase (PGHS/COX) inhibition while significantly enhancing binding affinity and selectivity towards aldo-keto reductases, specifically AKR1C3[1]. AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase) is a critical therapeutic target in hormone-dependent malignancies, including breast and prostate cancers, as it catalyzes the reduction of androstenedione to testosterone and estrone to 17β-estradiol[1]. Consequently, synthesizing high-purity 4-nitro-N-phenylanthranilic acid derivatives is a crucial workflow in contemporary oncology drug development.

Mechanistic Insights: The Ullmann Condensation

The synthesis of these derivatives is anchored in the Ullmann C-N coupling reaction. The reaction couples 2-chloro-4-nitrobenzoic acid with a substituted aniline in the presence of a copper catalyst and a mild base[2].

Causality in Experimental Design:

  • Substrate Activation: Unactivated aryl chlorides are notoriously resistant to Ullmann couplings. However, the nitro group positioned para to the chloride in 2-chloro-4-nitrobenzoic acid acts as a powerful electron-withdrawing group (EWG). This highly activates the C-Cl bond, facilitating the oxidative addition of the copper catalyst and stabilizing the transition state via nucleophilic aromatic substitution ( SN​Ar ) character[2].

  • Catalyst Selection: Copper powder (Cu(0)) or Copper(I) iodide (CuI) is typically employed. The active catalytic species is a Cu(I) intermediate generated in situ. The copper coordinates with both the deprotonated aniline and the aryl halide, bringing them into proximity for reductive elimination.

  • Base and Solvent: Potassium carbonate ( K2​CO3​ ) is the optimal base because it acts as an efficient proton scavenger without causing unwanted side reactions (like esterification or amide cleavage). Dimethylformamide (DMF) is selected as the solvent due to its high boiling point (allowing for reflux at 120–150°C) and its excellent ability to solvate both the organic reactants and the inorganic base.

SynthesisWorkflow A 2-Chloro-4-nitrobenzoic Acid (Electrophile) B Substituted Aniline (Nucleophile) C Ullmann Coupling Cu Catalyst, K2CO3, DMF, 120°C D Intermediate Cu-Complex C->D Oxidative Addition E Acidic Workup (HCl) Precipitation D->E Reductive Elimination F 4-Nitro-2-(phenylamino)benzoic Acid E->F Protonation AB AB AB->C Base Deprotonation

Figure 1: Ullmann C-N coupling workflow for 4-nitro-N-phenylanthranilic acid synthesis.

Experimental Protocol: Synthesis of 4-Nitro-2-(phenylamino)benzoic Acid

This protocol is designed as a self-validating system. Visual and chemical checkpoints are integrated to ensure reaction fidelity.

Materials:

  • 2-Chloro-4-nitrobenzoic acid (1.0 eq, 10 mmol, 2.01 g)

  • Substituted Aniline (e.g., Aniline) (1.2 eq, 12 mmol, 1.12 g)

  • Potassium carbonate ( K2​CO3​ ), anhydrous (2.0 eq, 20 mmol, 2.76 g)

  • Copper powder (Cu) or Copper(I) iodide (CuI) (0.1 eq, 1 mmol)

  • Dimethylformamide (DMF), anhydrous (20 mL)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzoic acid, aniline, anhydrous K2​CO3​ , and the copper catalyst.

    • Self-Validation Checkpoint: Ensure K2​CO3​ is finely powdered and strictly anhydrous. Clumping indicates moisture, which will prematurely quench the active Cu-species and stall the reaction.

  • Solvent Addition & Degassing: Add 20 mL of anhydrous DMF. Purge the flask with Nitrogen ( N2​ ) or Argon for 10 minutes to remove dissolved oxygen, which can cause unwanted oxidative homocoupling of the aniline[2].

  • Heating & Monitoring: Attach a reflux condenser and heat the reaction mixture to 120°C in an oil bath under an inert atmosphere for 12–16 hours.

    • Self-Validation Checkpoint: The mixture will transition from a light suspension to a dark brown/black slurry. This color change is the visual confirmation of the formation of the active Cu-amine complex. Monitor via TLC (DCM:MeOH 9:1); the disappearance of the UV-active starting material spot (Rf ~0.4) confirms completion.

  • Workup & Filtration: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of crushed ice/water. Filter the resulting suspension through a pad of Celite to remove the insoluble copper catalyst and excess inorganic salts.

  • Acidification & Precipitation: Transfer the clear filtrate to a beaker. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0.

    • Causality Check: The product exists as a soluble potassium carboxylate salt in the basic medium. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the 4-nitro-2-(phenylamino)benzoic acid to precipitate as a solid.

  • Isolation & Purification: Collect the precipitated yellow/orange solid via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and HCl. Recrystallize from hot ethanol/water to yield the pure product.

Biological Application & Data Presentation

The synthesized 4-nitro-2-(phenylamino)benzoic acid derivatives are systematically evaluated for their inhibitory potency against AKR1C isoforms. The nitro group's electron-withdrawing effect prevents binding to the COX active site while perfectly complementing the hydrophobic sub-pocket of AKR1C3[1].

AKR1C3_Inhibition A Androstenedione / Estrone B AKR1C3 Enzyme (Catalyst) A->B Substrate C Testosterone / 17β-Estradiol B->C Reduction D Hormone-Dependent Cancer Growth C->D Receptor Activation E 4-Nitro-N-phenylanthranilic Acid Derivatives E->B Competitive Inhibition

Figure 2: AKR1C3 pathway in hormone-dependent cancer and its competitive inhibition.

Quantitative Data Summaries

Table 1: Optimization of Ullmann Coupling Conditions for 4-Nitro-N-phenylanthranilic Acid

SolventCatalystBaseTemp (°C)Time (h)Yield (%)
WaterCu Powder K2​CO3​ 1002445%
Isoamyl AlcoholCuO K2​CO3​ 1301868%
DMFCu Powder K2​CO3​ 1201285%
DMFCuI Cs2​CO3​ 1201292%

Table 2: Inhibitory Constants ( Ki​ ) of 4-Nitro-N-phenylanthranilic Acid against AKR1C Isoforms[1]

Enzyme IsoformTarget Function Ki​ Value (µM)Selectivity Profile
AKR1C1Progesterone reduction3.5 ± 0.5Moderate Inhibition
AKR1C2DHT inactivation0.75 ± 0.4Strong Inhibition
AKR1C3 Testosterone/Estradiol synthesis 1.9 ± 0.3 Strong Inhibition
PGHS-1 / COX-1Prostaglandin synthesis≫ 250No Inhibition

References

  • Title: Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acids Source: SciSpace / Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols for the Farnesoid X Receptor (FXR) Agonist: Benzoic acid, 4-nitro-2-(phenylamino)- (GW4064)

Introduction: Understanding the Role of GW4064 as a Potent FXR Agonist Benzoic acid, 4-nitro-2-(phenylamino)-, commonly known as GW4064, is a potent, non-steroidal, and highly selective agonist for the Farnesoid X Recept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Role of GW4064 as a Potent FXR Agonist

Benzoic acid, 4-nitro-2-(phenylamino)-, commonly known as GW4064, is a potent, non-steroidal, and highly selective agonist for the Farnesoid X Receptor (FXR)[1][2]. FXR (NR1H4) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis[3][4][5][6]. Expressed predominantly in the liver, intestine, kidneys, and adrenal glands, FXR acts as a master regulator of metabolic pathways[3][5][6].

Upon activation by endogenous bile acids or synthetic ligands like GW4064, FXR heterodimerizes with the Retinoid X Receptor (RXR)[7]. This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription[7][8]. A key target is the Small Heterodimer Partner (SHP), which in turn represses other nuclear receptors, leading to the suppression of bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1)[9]. This mechanism forms a critical negative feedback loop for maintaining bile acid homeostasis.

The specificity and potency of GW4064 make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of FXR. Its application in cell-based assays allows for the elucidation of signaling pathways, identification of novel FXR target genes, and screening for potential therapeutic agents targeting metabolic diseases, cholestasis, and certain cancers[1][10][11]. This guide provides detailed protocols for utilizing GW4064 in common cell culture assays to probe FXR activity and its downstream effects.

I. Core Concepts and Signaling Pathway

The central mechanism of GW4064 action is the direct activation of FXR. This initiates a cascade of transcriptional events. The diagram below illustrates the canonical FXR signaling pathway activated by GW4064.

FXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR_inactive FXR GW4064->FXR_inactive Binds & Activates FXR_RXR_complex FXR-RXR Heterodimer FXR_inactive->FXR_RXR_complex Heterodimerizes with RXR RXR RXR->FXR_RXR_complex FXRE FXRE (DNA) FXR_RXR_complex->FXRE Binds to SHP_gene SHP Gene FXRE->SHP_gene BSEP_gene BSEP Gene FXRE->BSEP_gene Other_genes Other Target Genes... FXRE->Other_genes Transcription Transcriptional Regulation SHP_gene->Transcription BSEP_gene->Transcription Other_genes->Transcription caption Figure 1. GW4064-activated FXR signaling pathway.

Caption: Figure 1. Simplified diagram of the GW4064-activated FXR signaling pathway.

II. Preparation of GW4064 Stock Solutions

Proper preparation of GW4064 stock solutions is critical for experimental consistency and to avoid compound precipitation.

Materials:

  • Benzoic acid, 4-nitro-2-(phenylamino)- (GW4064) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

Protocol:

  • Pre-weighing Preparation: Allow the vial of GW4064 powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of GW4064 powder in a sterile tube.

  • Dissolving: Add the appropriate volume of DMSO to achieve a high-concentration stock solution, typically 10 mM.[12]

    • Example: To prepare a 10 mM stock solution from 5.43 mg of GW4064 (Molecular Weight: 543.9 g/mol , example), add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[12] Ensure the final solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[12]

Expert Tip: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in every experiment.[12]

III. Cell Culture Assay Protocols

The following protocols are designed for researchers working with relevant cell lines, such as the human hepatoblastoma cell line HepG2, which is widely used for studying FXR biology.[13][14]

Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8 or MTT)

This assay determines the effect of GW4064 on cell proliferation and viability. While GW4064 is generally used to study metabolic regulation, high concentrations may induce apoptosis in certain cancer cell lines.[1][13]

Workflow Diagram:

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate ~24h seed_cells->incubate_24h treat_gw4064 Treat with GW4064 (serial dilutions) incubate_24h->treat_gw4064 incubate_treat Incubate 24-48h treat_gw4064->incubate_treat add_reagent Add CCK-8 or MTT Reagent incubate_treat->add_reagent incubate_reagent Incubate 1-4h add_reagent->incubate_reagent read_absorbance Measure Absorbance (Plate Reader) incubate_reagent->read_absorbance end End read_absorbance->end caption Figure 2. Workflow for Cell Viability Assay.

Caption: Figure 2. General workflow for conducting a cell viability assay with GW4064.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells (or other relevant cell lines) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1][13]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Preparation of Working Solutions: Thaw a GW4064 stock solution. Perform serial dilutions in serum-free or complete cell culture medium to achieve 2X the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared GW4064 working solutions (or vehicle control) to the respective wells.

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][13]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours, or add MTT reagent and incubate, followed by the addition of solubilization solution as per the manufacturer's protocol.[1]

  • Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[1]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify changes in the mRNA levels of FXR target genes (e.g., SHP, BSEP, CYP7A1) following GW4064 treatment.[8][9][10]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Allow cells to attach overnight, then treat with the desired concentration of GW4064 (e.g., 1 µM) or vehicle control for a specified time (e.g., 8, 16, or 24 hours).[8][9][15]

  • RNA Isolation: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol reagent) and isolate total RNA according to the manufacturer's protocol.[8][15]

  • RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[15]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.[15]

    • Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression, normalized to the reference gene and relative to the vehicle-treated control.

Protocol 3: FXR Reporter Gene Assay

This assay provides a direct measure of FXR transcriptional activity. It involves co-transfecting cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene downstream of FXREs.[11][16][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well, white, clear-bottom plate at a density appropriate for transfection (e.g., 15,000-20,000 cells/well). Incubate overnight.

  • Transfection:

    • Prepare a transfection mix containing:

      • An FXR expression plasmid.

      • An FXRE-driven luciferase reporter plasmid (e.g., pGL3-3X-FXRE).[13]

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

      • A suitable transfection reagent (e.g., Lipofectamine).

    • Add the transfection complex to the cells according to the reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with fresh complete medium.

  • Cell Treatment: After 24 hours post-transfection, treat the cells with a range of GW4064 concentrations or a vehicle control.

  • Treatment Incubation: Incubate for another 18-24 hours.[13][18]

  • Lysis and Luminescence Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided with a dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer.[17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.

IV. Data Presentation and Expected Results

The data generated from these assays can be used to characterize the potency and efficacy of GW4064 and to understand its impact on cellular processes.

Table 1: Example Data from a GW4064 Dose-Response Experiment

Assay TypeCell LineParameter MeasuredGW4064 ConcentrationResult
Reporter Gene AssayHepG2Luciferase Activity (Fold Induction)10 nM3.5 ± 0.4
100 nM15.2 ± 1.8
1 µM25.8 ± 2.5
EC₅₀ ~65 nM[2]
Gene ExpressionHepG2SHP mRNA (Fold Change vs. Vehicle)1 µM (24h)3.2 ± 0.3[9]
HepG2CYP7A1 mRNA (Fold Change vs. Vehicle)1 µM (24h)0.4 ± 0.05
Cell ViabilityHCT116 (Colon Cancer)% Viability vs. Vehicle6.9 µM (24h)50% (IC₅₀)[1]
HepG2% Viability vs. Vehicle10 µM (48h)>90% (Protective effect)[13]

Note: The values presented are illustrative and may vary depending on the specific experimental conditions, cell line, and assay reagents.

V. Concluding Remarks

Benzoic acid, 4-nitro-2-(phenylamino)- (GW4064) is a cornerstone tool for investigating the complex biology of the Farnesoid X Receptor. The protocols outlined in this guide provide a robust framework for assessing its activity in cell culture systems. By carefully controlling experimental variables and including appropriate controls, researchers can generate reliable and reproducible data to advance our understanding of FXR in health and disease. It is important to note that while GW4064 is highly selective for FXR, some studies have reported potential FXR-independent effects, particularly at higher concentrations, which should be considered during data interpretation.[13]

References

  • Berger, J. P., & Moller, D. E. (2020). The FASEB Journal, 34(S1). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Available from: [Link]

  • Li, T., & Chiang, J. Y. L. (2015). Drug Metabolism and Disposition, 43(5), 719-725. GW4064, an Agonist of Farnesoid X Receptor, Represses CYP3A4 Expression in Human Hepatocytes by Inducing Small Heterodimer Partner Expression. Available from: [Link]

  • Cai, S. Y., et al. (2009). American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(5), G1119-G1129. Knockdown of ATP8B1 expression leads to specific downregulation of the bile acid sensor FXR in HepG2 cells: effect of the FXR agonist GW4064. Available from: [Link]

  • Laffitte, B. A., et al. (2000). The Journal of biological chemistry, 275(14), 10638-10647. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia. Available from: [Link]

  • Xin, X. M., et al. (2014). World journal of gastroenterology, 20(42), 15732–15741. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. Available from: [Link]

  • Staels, B., & Kuipers, F. (2005). Circulation research, 97(11), 1089-1097. The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Available from: [Link]

  • Baishideng Publishing Group. (2014). GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells. Available from: [Link]

  • Jiang, C., & Li, F. (2017). Liver research, 1(1), 31-38. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease. Available from: [Link]

  • Sun, L., et al. (2022). International Journal of Molecular Sciences, 23(22), 14352. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis. Available from: [Link]

  • Wikipedia. Farnesoid X receptor. Available from: [Link]

  • Zhang, Y., et al. (2023). Oncoimmunology, 12(1), 2217647. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Available from: [Link]

  • Chen, Y. T., et al. (2023). International Journal of Molecular Sciences, 24(23), 16997. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. Available from: [Link]

  • Dwivedi, S. K., et al. (2011). Molecular endocrinology (Baltimore, Md.), 25(6), 969–981. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Available from: [Link]

  • Jaroonwitchawan, T., et al. (2023). Frontiers in Immunology, 14, 1145863. Activation of FXR with GW4064 increased expression of M2-associated... Available from: [Link]

  • INDIGO Biosciences. Human Farnesoid X Receptor (NR1H4) Reporter Assay System. Available from: [Link]

  • INDIGO Biosciences. Human Farnesoid X Receptor (NR1H4) Reporter Assay System 384-well Format. Available from: [Link]

  • National Center for Advancing Translational Sciences. Protocol of FXR-BLA HEK 293T Cell-based Assay for High-throughput Screening. Available from: [Link]

  • Liu, Y., et al. (2003). The Journal of clinical investigation, 112(11), 1678–1687. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. Available from: [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available from: [Link]

  • Festi, D., et al. (2014). Bioorganic & medicinal chemistry, 22(1), 353-360. Reporter gene assay for FXR activation. Application of increasing... Available from: [Link]

  • Li, J., et al. (2009). Acta pharmacologica Sinica, 30(1), 123–130. A Cell-based High-throughput Screening Assay for Farnesoid X Receptor Agonists. Available from: [Link]

  • Lee, S., et al. (2012). Hepatology (Baltimore, Md.), 56(3), 1023–1031. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. Available from: [Link]

  • van der Meer, L. P., et al. (2024). Nucleic acids research, 52(1), 167–182. farnesoid X receptor activates transcription independently of RXR at non-canonical response elements. Available from: [Link]

  • Lee, S., et al. (2014). PloS one, 9(9), e105930. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes. Available from: [Link]

  • Chong, H. K., et al. (2010). Nucleic acids research, 38(18), 6041–6054. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1. Available from: [Link]

  • Joseph, S. C., et al. (2024). bioRxiv. Impact of FXR agonism on cell proliferation, viability, and... Available from: [Link]

  • Cabantchik, Z. I., & Eidelman, O. (1990). The Journal of biological chemistry, 265(17), 9993-9999. Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid. Available from: [Link]

  • SIELC Technologies. (2018). Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • Greim, H. (2022). The MAK Collection for Occupational Health and Safety, 7(1). MAK Value Documentations – 4-Nitrobenzoic acid. Available from: [Link]

  • Carl ROTH. 4-Nitrobenzoic acid, 500 g, CAS No. 62-23-7. Available from: [Link]

  • Patel, K. D., et al. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 348-353. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

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Method

Catalytic Methods for the Synthesis of Benzoic acid, 4-nitro-2-(phenylamino)-: Application Notes and Protocols

Executive Summary Benzoic acid, 4-nitro-2-(phenylamino)- (commonly known as 4-nitro-N-phenylanthranilic acid) is a highly valued intermediate in medicinal chemistry and materials science. It serves as a critical precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoic acid, 4-nitro-2-(phenylamino)- (commonly known as 4-nitro-N-phenylanthranilic acid) is a highly valued intermediate in medicinal chemistry and materials science. It serves as a critical precursor for the synthesis of functionalized acridones, antineoplastic agents, and complex organic dyes[1],[2]. Historically, the synthesis of N-phenylanthranilic acid derivatives relied on harsh, stoichiometric conditions utilizing toxic reagents like nitrobenzene and lead powder, or unoptimized Ullmann condensations requiring temperatures exceeding 200 °C[3].

As a Senior Application Scientist, I have structured this guide to detail two modern, field-proven catalytic methodologies: the Aqueous Copper-Catalyzed Ullmann Condensation [4] and the Palladium-Catalyzed Buchwald-Hartwig Amination [5]. These protocols are designed as self-validating systems, ensuring high scientific integrity, reproducibility, and scalability for drug development professionals.

Mechanistic Rationale & Pathway Design

The synthesis of 4-nitro-2-(phenylamino)benzoic acid relies on the cross-coupling of 2-chloro-4-nitrobenzoic acid with aniline . The presence of the strongly electron-withdrawing para-nitro group significantly activates the aryl chloride bond towards oxidative addition, making it an excellent substrate for transition-metal catalysis[6].

  • Copper-Catalyzed Pathway (Ullmann-Type): Operates via a Cu(I)/Cu(III) catalytic cycle. The use of aqueous media with a potassium carbonate base facilitates the formation of a highly soluble potassium carboxylate salt. This ensures intimate contact with the copper catalyst, accelerating the nucleophilic attack of aniline while suppressing unwanted homocoupling[4].

  • Palladium-Catalyzed Pathway (Buchwald-Hartwig): Utilizes a Pd(0) complex with sterically demanding, electron-rich bidentate phosphine ligands (e.g., BINAP). The ligand enforces a cis-geometry on the intermediate Pd(II) complex, drastically lowering the activation energy required for the final reductive elimination step, thus allowing the reaction to proceed under milder conditions.

G A Pd(0)L_n Active Catalyst B Oxidative Addition Pd(II)(Ar)ClL_n A->B + 2-Chloro-4-nitrobenzoic acid C Ligand Substitution Pd(II)(Ar)(NHPh)L_n B->C + Aniline, Base - Base·HCl D Reductive Elimination Product Formation C->D D->A + 4-nitro-2-(phenylamino)benzoic acid

Fig 1. Palladium-Catalyzed Buchwald-Hartwig Amination Cycle.

Comparative Analysis of Catalytic Systems

When designing a synthetic route, the choice between Copper and Palladium catalysis depends on the project's constraints regarding cost, environmental impact, and required reaction kinetics.

ParameterProtocol A: Aqueous Cu-Catalyzed (Ullmann)Protocol B: Pd-Catalyzed (Buchwald-Hartwig)
Catalyst Copper powder or Cu₂O (2.5 - 5.0 mol%)Pd₂(dba)₃ (2.0 - 5.0 mol%)
Ligand None required (Aqueous chelation effect)BINAP or Xantphos (4.0 - 10.0 mol%)
Base K₂CO₃ (1.0 - 1.2 eq)Cs₂CO₃ (1.5 - 2.0 eq)
Solvent Deionized WaterAnhydrous 1,4-Dioxane or Toluene
Temperature 100 °C (Reflux)90 °C - 110 °C
Reaction Time 12 - 24 hours4 - 8 hours
Typical Yield 75% - 85%85% - 95%
Strategic Advantage Eco-friendly, highly cost-effective, scalable[4].Rapid kinetics, mild, high functional group tolerance[5].

Experimental Protocols

Workflow N1 Reagent Prep (Inert Atmosphere) N2 Catalyst Activation (Pd/Ligand mixing) N1->N2 N3 Coupling Reaction (Reflux/Heating) N2->N3 N4 Workup & Filtration (Remove Catalyst) N3->N4 N5 Acidification (pH 4 Precipitation) N4->N5

Fig 2. Standardized Workflow for Catalytic Aryl Amination.

Protocol A: Green Aqueous Copper-Catalyzed Ullmann Condensation

This method leverages the principles of green chemistry by utilizing water as the sole solvent[4].

Causality & Design: Water is explicitly chosen because the potassium salt of 2-chloro-4-nitrobenzoic acid is highly water-soluble. This solubility isolates the reactive carboxylate from the organic phase, forcing the reaction to occur at the interface of the copper catalyst, which drastically improves the yield compared to traditional dry methods[7],[4].

  • Salt Formation: In a 250 mL round-bottom flask, suspend 2-chloro-4-nitrobenzoic acid (10.0 mmol, 1.0 eq) in 50 mL of deionized water. Add K₂CO₃ (10.0 mmol, 1.0 eq) slowly.

    • Self-Validation: The mixture will effervesce (CO₂ release). Complete dissolution into a clear/pale yellow solution confirms the successful formation of the soluble potassium carboxylate salt.

  • Catalyst & Reagent Addition: Add aniline (20.0 mmol, 2.0 eq) followed by activated Copper powder (0.5 mmol, 0.05 eq).

    • Causality: A 2-fold excess of aniline is used to drive the equilibrium forward and outcompete the hydrolysis of the aryl chloride.

  • Reflux: Equip the flask with a reflux condenser and heat to 100 °C with vigorous stirring for 12–24 hours.

    • Self-Validation: The reaction mixture will transition from a blue/green suspension (initial Cu-chelate formation) to a dark brown/black mixture. Monitor via TLC (DCM:MeOH 9:1); the UV-active starting material spot (Rf ~0.4) should disappear completely.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove unreacted copper and insoluble copper oxides. Wash the pad with 10 mL of warm water.

  • Isolation: Transfer the filtrate to a beaker and place it in an ice bath. Add 2M HCl dropwise under continuous stirring until the pH reaches 3–4.

    • Causality: Acidification protonates the carboxylate, rendering the highly organic 4-nitro-2-(phenylamino)benzoic acid insoluble in water.

    • Self-Validation: A bright yellow to orange precipitate will form immediately.

  • Purification: Isolate the solid via vacuum filtration, wash thoroughly with cold water to remove residual potassium chloride, and dry under high vacuum at 50 °C.

Protocol B: High-Efficiency Palladium-Catalyzed Buchwald-Hartwig Amination

For sensitive derivatives or when rapid throughput is required, Pd-catalysis is the gold standard[5],.

Causality & Design: Pd₂(dba)₃ provides a stable source of Pd(0). The bidentate ligand BINAP prevents the formation of inactive Pd-bis(amine) dead-end complexes. Cs₂CO₃ is selected as the base because it is sufficiently basic to deprotonate the coordinated aniline but mild enough to prevent the hydrolysis of the starting material.

  • Inert Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-4-nitrobenzoic acid (5.0 mmol, 1.0 eq), aniline (6.0 mmol, 1.2 eq), Cs₂CO₃ (10.0 mmol, 2.0 eq), Pd₂(dba)₃ (0.1 mmol, 0.02 eq), and BINAP (0.2 mmol, 0.04 eq).

  • Degassing: Seal the flask with a septum and purge with Argon via three vacuum/Argon cycles.

    • Causality: Pd(0) is highly sensitive to oxidation. Strict exclusion of oxygen prevents the irreversible degradation of the catalyst into inactive Pd(II) oxides.

  • Reaction: Inject 25 mL of anhydrous, degassed 1,4-Dioxane. Heat the mixture to 100 °C in an oil bath for 4–8 hours.

    • Self-Validation: The solution will turn a deep red/orange color, signifying the formation of the active Pd(0)-BINAP complex. If the solution crashes out into a black suspension (Pd black), oxygen ingress has occurred.

  • Workup: Cool to room temperature. Dilute the mixture with 30 mL of Ethyl Acetate and filter through a Celite pad to remove the inorganic salts and palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in 30 mL of basic water (pH 9, adjusted with NaOH). Wash the aqueous layer with Dichloromethane (2 x 20 mL).

    • Causality: The basic water retains the product as a soluble sodium salt while the DCM wash selectively removes excess aniline, BINAP ligand, and dba byproducts.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 4. Collect the resulting yellow precipitate by filtration and dry under vacuum.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized Benzoic acid, 4-nitro-2-(phenylamino)-, perform the following analytical checks:

  • LC-MS (ESI-): Expected molecular weight for C₁₃H₁₀N₂O₄ is 258.06 g/mol . Look for the [M-H]⁻ pseudomolecular ion at m/z 257.0[1].

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A broad singlet around δ 13.5 ppm (1H, COOH).

    • A distinct broad singlet around δ 9.8 ppm (1H, NH) confirming the secondary amine linkage.

    • Aromatic protons: The aniline ring will present as a multiplet between δ 7.20–7.50 ppm (5H), while the highly deshielded anthranilic core protons will appear downfield due to the nitro group.

  • Troubleshooting: If a significant mass peak at m/z 224 is observed, dehalogenation (reduction of the C-Cl bond without amination) has occurred. To mitigate this in Protocol B, ensure the aniline is strictly anhydrous and increase the ligand-to-palladium ratio to 2.5:1.

References

  • LookChem. "Benzoic acid, 4-nitro-2-(phenylamino)- Chemical Properties and Synthetic Routes." LookChem Database. [Link]

  • Steingruber, H. S. et al. "A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids." Arkivoc, 2025.[Link]

  • "Synthesis of N-Phenylanthranilic Acids Using Water as Solvent." Synthetic Communications, 1993. [Link]

  • "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." Journal of Medicinal Chemistry, 2023.[Link]

  • "Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acids." Journal of Organic Chemistry, 2008.[Link]

Sources

Application

Application Notes &amp; Protocols: Formulating Benzoic Acid, 4-nitro-2-(phenylamino)- for Targeted Drug Delivery

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a novel therapeutic candidate, Benzoic acid, 4-nitro-2-(phenylamino)-, for targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of a novel therapeutic candidate, Benzoic acid, 4-nitro-2-(phenylamino)-, for targeted drug delivery. Given the structural characteristics of this molecule, it is presumed to be hydrophobic, presenting challenges for systemic administration. These application notes detail various advanced formulation strategies to enhance bioavailability, facilitate targeted delivery to disease sites, and ultimately improve therapeutic efficacy while minimizing off-target effects. We will explore the formulation of this compound into liposomes, polymeric nanoparticles, and as a polymer-drug conjugate. Each section will provide not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, characterization techniques, and schemes for in vitro and in vivo evaluation.

Introduction to Benzoic Acid, 4-nitro-2-(phenylamino)- as a Therapeutic Candidate

Benzoic acid, 4-nitro-2-(phenylamino)- is an aromatic compound with potential as a therapeutic agent. Its structure, featuring a nitro group and a phenylamino substituent on a benzoic acid backbone, suggests a molecule with poor aqueous solubility.[1][2] This hydrophobicity is a significant hurdle in drug development, often leading to low bioavailability and the need for advanced formulation strategies.[3] Targeted drug delivery systems offer a promising solution to overcome these challenges by encapsulating or conjugating the drug to a carrier that can transport it specifically to the site of action, such as a tumor or an inflamed tissue.[4] This approach aims to increase the drug's concentration at the target site, thereby enhancing its therapeutic effect and reducing systemic toxicity.[5][6]

The following sections will delve into three distinct and widely applicable formulation strategies for targeted drug delivery: liposomal encapsulation, polymeric nanoparticle formulation, and polymer-drug conjugation. For each strategy, we will provide detailed protocols, characterization methods, and evaluation schemes, grounded in established scientific principles.

Strategy 1: Liposomal Encapsulation for Passive and Active Targeting

Liposomes are versatile, biocompatible vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[7] For a hydrophobic molecule like Benzoic acid, 4-nitro-2-(phenylamino)-, it would primarily partition into the lipid bilayer of the liposome.[] This encapsulation protects the drug from degradation, improves its solubility, and can facilitate targeted delivery.[9][10]

Rationale for Liposomal Formulation

Liposomal delivery systems offer several advantages for hydrophobic drugs. They can enhance circulation time, and through the Enhanced Permeability and Retention (EPR) effect, passively accumulate in tumor tissues.[11] Furthermore, the liposome surface can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting to specific cell surface receptors.[4]

Experimental Workflow for Liposome Formulation

G cluster_0 Liposome Formulation Workflow A 1. Lipid Film Hydration B 2. Drug Loading A->B Hydration with drug solution C 3. Size Extrusion B->C Homogenization D 4. Purification C->D Removal of free drug E 5. Characterization D->E Analysis

Caption: Workflow for preparing drug-loaded liposomes.

Detailed Protocol: Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) followed by extrusion to form small unilamellar vesicles (SUVs).

Materials:

  • Benzoic acid, 4-nitro-2-(phenylamino)-

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) and a predetermined amount of Benzoic acid, 4-nitro-2-(phenylamino)- in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is 41°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain a homogenous population of small unilamellar vesicles (SUVs), subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's phase transition temperature.[12]

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

Characterization of Liposomes

A thorough characterization is crucial to ensure the quality and reproducibility of the formulation.[13][14]

ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the liposomes. A narrow PDI is desirable.[13]
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the liposomes, which influences their stability and interaction with cells.
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug successfully encapsulated within the liposomes.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMTo visualize the shape and lamellarity of the liposomes.
In Vitro Drug Release Dialysis MethodTo study the release kinetics of the drug from the liposomes over time in a simulated physiological environment.

Formula for Encapsulation Efficiency (%EE):

%EE = (Total Drug - Free Drug) / Total Drug * 100

Strategy 2: Polymeric Nanoparticle Formulation for Controlled Release

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[15] They can be formulated from a variety of biodegradable and biocompatible polymers. For hydrophobic drugs, encapsulation within the polymeric matrix can improve solubility, protect the drug from degradation, and provide controlled release.[16][17]

Rationale for Polymeric Nanoparticle Formulation

Polymeric nanoparticles offer sustained drug release, which can reduce the dosing frequency and improve patient compliance.[18] Similar to liposomes, they can accumulate in tumor tissues via the EPR effect.[19] The choice of polymer is critical and can be tailored to achieve the desired drug release profile and degradation kinetics.[20]

Experimental Workflow for Nanoparticle Formulation

G cluster_1 Nanoparticle Formulation Workflow F 1. Polymer & Drug Dissolution G 2. Nanoprecipitation F->G Addition to aqueous phase H 3. Solvent Evaporation G->H Formation of nanoparticles I 4. Purification H->I Removal of organic solvent J 5. Characterization I->J Analysis

Caption: Workflow for preparing drug-loaded polymeric nanoparticles.

Detailed Protocol: Nanoprecipitation Method

This method is suitable for hydrophobic drugs and polymers that are soluble in a water-miscible organic solvent.

Materials:

  • Benzoic acid, 4-nitro-2-(phenylamino)-

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and Benzoic acid, 4-nitro-2-(phenylamino)- in acetone.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous PVA solution under continuous magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification: Collect the nanoparticles by ultracentrifugation. Wash the pellet several times with deionized water to remove any residual PVA and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be lyophilized with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

Characterization of Polymeric Nanoparticles

The characterization of polymeric nanoparticles is similar to that of liposomes, with a focus on size, drug loading, and release kinetics.[13][14]

ParameterMethodPurpose
Particle Size and PDI Dynamic Light Scattering (DLS)To determine the size and uniformity of the nanoparticles.[13]
Zeta Potential Laser Doppler VelocimetryTo assess the surface charge and stability of the nanoparticle suspension.
Drug Loading (%DL) and Encapsulation Efficiency (%EE) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug loaded into the nanoparticles.
Morphology Scanning Electron Microscopy (SEM) or TEMTo visualize the shape and surface characteristics of the nanoparticles.
In Vitro Drug Release Dialysis Method or Sample and Separate MethodTo evaluate the release profile of the drug from the nanoparticles over an extended period.

Formula for Drug Loading (%DL):

%DL = (Weight of Drug in Nanoparticles) / (Total Weight of Nanoparticles) * 100

Strategy 3: Polymer-Drug Conjugates for Enhanced Pharmacokinetics

Polymer-drug conjugates (PDCs) involve the covalent attachment of a drug molecule to a polymer backbone, often through a linker that is stable in circulation but cleavable at the target site (e.g., in the acidic environment of a tumor or by specific enzymes).[18][20]

Rationale for Polymer-Drug Conjugation

PDCs can significantly improve the pharmacokinetic profile of a drug, leading to a longer circulation half-life and reduced clearance.[17][21] This approach can enhance drug solubility and allow for targeted delivery by incorporating targeting moieties into the polymer backbone.[22]

Experimental Workflow for Polymer-Drug Conjugate Synthesis

G cluster_2 Polymer-Drug Conjugate Synthesis K 1. Polymer Functionalization M 3. Conjugation Reaction K->M L 2. Drug Modification (if needed) L->M N 4. Purification M->N Removal of unreacted components O 5. Characterization N->O Analysis

Caption: Workflow for synthesizing a polymer-drug conjugate.

Detailed Protocol: Carbodiimide-Mediated Conjugation

This protocol describes the conjugation of a drug with a carboxyl group (like Benzoic acid, 4-nitro-2-(phenylamino)-) to a polymer with amine groups.

Materials:

  • Benzoic acid, 4-nitro-2-(phenylamino)-

  • Amine-terminated polyethylene glycol (PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Activation of the Drug: Dissolve Benzoic acid, 4-nitro-2-(phenylamino)-, EDC, and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for a few hours to activate the carboxylic acid group of the drug.

  • Conjugation: Add a solution of PEG-NH2 in DMF to the activated drug solution. Let the reaction proceed overnight at room temperature under gentle stirring.

  • Purification: Purify the resulting polymer-drug conjugate by extensive dialysis against deionized water to remove unreacted drug, EDC, NHS, and DMF.

  • Lyophilization: Lyophilize the purified solution to obtain the solid polymer-drug conjugate.

Characterization of Polymer-Drug Conjugates

Characterization focuses on confirming the covalent linkage and quantifying the drug content.[13][14]

ParameterMethodPurpose
Confirmation of Conjugation FTIR Spectroscopy, ¹H NMR SpectroscopyTo identify the chemical bonds formed between the polymer and the drug.
Drug Content UV-Vis Spectroscopy or HPLCTo determine the weight percentage of the drug in the conjugate.
Molecular Weight Gel Permeation Chromatography (GPC)To determine the molecular weight and polydispersity of the conjugate.
Solubility Visual Inspection and UV-Vis SpectroscopyTo assess the improvement in aqueous solubility of the drug after conjugation.
In Vitro Drug Release Incubation in relevant buffer (e.g., acidic buffer to simulate tumor microenvironment)To study the cleavage of the linker and the release of the drug.

In Vitro and In Vivo Evaluation of Formulations

Once the formulations are prepared and characterized, their biological activity must be evaluated.[23][24]

In Vitro Evaluation
  • Cellular Uptake Studies: Using fluorescently labeled formulations to visualize and quantify their uptake by target cells (e.g., cancer cells) via confocal microscopy or flow cytometry.

  • Cytotoxicity Assays: To compare the efficacy of the free drug versus the formulated drug in killing target cells (e.g., using an MTT assay).

  • Stability Studies: To assess the stability of the formulations in biological media (e.g., plasma).

In Vivo Evaluation
  • Pharmacokinetic Studies: To determine the circulation half-life, distribution, metabolism, and excretion of the formulations in an appropriate animal model.[23]

  • Biodistribution Studies: To investigate the accumulation of the formulations in different organs, particularly the target tissue.

  • Efficacy Studies: To evaluate the therapeutic efficacy of the formulations in a disease model (e.g., a tumor-bearing mouse model).[25]

  • Toxicity Studies: To assess the potential side effects of the formulations on healthy tissues.

Conclusion

The formulation of hydrophobic compounds like Benzoic acid, 4-nitro-2-(phenylamino)- for targeted drug delivery is a critical step in their development as potential therapeutic agents. This guide has provided detailed protocols and scientific rationale for three robust formulation strategies: liposomal encapsulation, polymeric nanoparticle formulation, and polymer-drug conjugation. Each approach offers unique advantages in terms of drug protection, solubility enhancement, controlled release, and targeting capabilities.[11][16][18] A thorough characterization and comprehensive in vitro and in vivo evaluation are essential to select the most promising formulation for further preclinical and clinical development.[23][24]

References

  • Vertex AI Search. Nanoparticle Based Drug Delivery for Cancer Therapy. Accessed March 30, 2026.
  • Vertex AI Search. Optimization of Nanoliposome Formulations for Targeted Delivery of Hydrophobic Drugs. Accessed March 30, 2026.
  • Vertex AI Search. In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. Accessed March 30, 2026.
  • Vertex AI Search. Nanoparticles based drug delivery system for cancer therapy - GSC Online Press. Accessed March 30, 2026.
  • Vertex AI Search. New targeted-colon delivery system: In vitro and in vivo evaluation using X-ray imaging. Accessed March 30, 2026.
  • Vertex AI Search. Liposomes for Flavor and Fragrance Encapsulation - BOC Sciences. Accessed March 30, 2026.
  • Vertex AI Search. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC. Accessed March 30, 2026.
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  • Vertex AI Search. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC. Accessed March 30, 2026.
  • Vertex AI Search. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs - Asian Journal of Pharmaceutics. Accessed March 30, 2026.
  • Vertex AI Search. Polymer-Drug Conjugate, a Potential Therapeutic to Combat Breast and Lung Cancer. Accessed March 30, 2026.
  • Vertex AI Search. Characterization of Nanoparticle Drug Delivery Systems and their Properties - Research and Reviews. Accessed March 30, 2026.
  • Vertex AI Search. Review of the efficacy of nanoparticle-based drug delivery systems for cancer treatment | Pharma Excipients. Accessed March 30, 2026.
  • Vertex AI Search. Nanoparticle-Based Delivery Strategies for Combating Drug Resistance in Cancer Therapeutics - MDPI. Accessed March 30, 2026.
  • PubChemLite. Benzoic acid, 4-nitro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazide. Accessed March 30, 2026.
  • Vertex AI Search. An Overview of Targeted Drug Delivery Systems | Journal of Natural Sciences. Accessed March 30, 2026.
  • Vertex AI Search. In vivo fate of targeted drug delivery carriers | IJN - Dove Medical Press. Accessed March 30, 2026.
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  • Vertex AI Search. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC. Accessed March 30, 2026.
  • Vertex AI Search. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC. Accessed March 30, 2026.
  • Vertex AI Search. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - Pharma Excipients. Accessed March 30, 2026.
  • Vertex AI Search. Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations - Pharma Excipients. Accessed March 30, 2026.
  • Vertex AI Search. Molecular Platforms for Targeted Drug Delivery - Unipd. Accessed March 30, 2026.
  • Wikipedia. 4-Nitrobenzoic acid. Accessed March 30, 2026.
  • Vertex AI Search. Novel drug delivery system and characterization in advance techniques - IP Int J Compr Adv Pharmacol. Accessed March 30, 2026.
  • ACS Publications. Targeted Intracellular Delivery of Hydrophobic Agents using Mesoporous Hybrid Silica Nanoparticles as Carrier Systems | Nano Letters. Accessed March 30, 2026.
  • Dove Medical Press.
  • Vertex AI Search. Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. Accessed March 30, 2026.
  • RSC Publishing. Polymer–drug conjugates as nano-sized multi-targeting systems for the treatment of Alzheimer's disease. Accessed March 30, 2026.
  • Vertex AI Search. Innovative Approaches to Targeted Drug Delivery: Making the use of Nano-Biomolecules. Accessed March 30, 2026.
  • MDPI. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste - PMC. Accessed March 30, 2026.
  • ResearchGate. Characterization Tools for Current Drug Delivery Systems. Accessed March 30, 2026.
  • Vertex AI Search. A review of small molecules and drug delivery applications using gold and iron nanoparticles - PMC. Accessed March 30, 2026.
  • Chemical Substance Information. 2-(4-NITRO-PHENYLAMINO)-BENZOIC ACID. Accessed March 30, 2026.
  • MDPI. Advanced Studies on Drug Delivery Systems: Characterization and Their Impact on Pharmaceutical and Medicinal Areas. Accessed March 30, 2026.
  • MDPI. Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. Accessed March 30, 2026.
  • Vertex AI Search. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Accessed March 30, 2026.
  • Preprints.org. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Accessed March 30, 2026.
  • ChemRxiv. Synthesis of N-Phenylanthranilic acid under Ullman conditions. Accessed March 30, 2026.

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Method

High-throughput screening assays with Benzoic acid, 4-nitro-2-(phenylamino)-

Application Note & Protocol: High-Throughput Screening Assays for AKR1C3 Inhibitors Using Benzoic acid, 4-nitro-2-(phenylamino)- as a Reference Standard Executive Summary Aldo-keto reductase family 1 member C3 (AKR1C3),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Throughput Screening Assays for AKR1C3 Inhibitors Using Benzoic acid, 4-nitro-2-(phenylamino)- as a Reference Standard

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as Type 5 17β-hydroxysteroid dehydrogenase or prostaglandin F synthase, is a highly validated therapeutic target in castration-resistant prostate cancer (CRPC), breast cancer, and leukemia. Because AKR1C3 drives tumor proliferation by synthesizing potent androgens and prostaglandins, discovering isoform-selective inhibitors is a major focus in oncology drug development. Benzoic acid, 4-nitro-2-(phenylamino)- (commonly known as 4-nitro-N-phenylanthranilic acid) is a potent, well-characterized inhibitor of AKR1C enzymes. This application note details the causality, design, and step-by-step execution of a robust High-Throughput Screening (HTS) assay using this compound as a self-validating reference standard to identify novel AKR1C3 antagonists.

Scientific Grounding: AKR1C3 and the N-Phenylanthranilic Acid Pharmacophore

AKR1C3 catalyzes the NADP(H)-dependent reduction of androstenedione to testosterone, and prostaglandin D2 (PGD2) to 11β-PGF2α [1]. The overexpression of AKR1C3 in hormone-dependent tissues deprives the peroxisome proliferator-activated receptor gamma (PPARγ) of its anti-proliferative PGJ2 ligands while simultaneously flooding the local environment with proliferative signals.

Non-steroidal anti-inflammatory drugs (NSAIDs) of the N-phenylanthranilic acid class (e.g., flufenamic acid) are potent inhibitors of AKR1C isoforms. Benzoic acid, 4-nitro-2-(phenylamino)- leverages this pharmacophore. Structural biology reveals that the B-ring of N-phenylanthranilic acids projects into a unique, hydrophobic sub-pocket within the AKR1C3 active site. The addition of the 4-nitro group enhances the binding affinity through favorable electronic interactions and hydrogen bonding within this sub-pocket, yielding low-micromolar to sub-micromolar inhibition constants ( Ki​ ) across AKR1C isoforms [1]. Because of its reliable binding kinetics, it serves as an ideal positive control to calculate the Z'-factor and validate HTS assay fidelity.

AKR1C3_Pathway PGD2 Prostaglandin D2 (PGD2) AKR1C3 AKR1C3 Enzyme (Target) PGD2->AKR1C3 Substrate Andro Androstenedione Andro->AKR1C3 Substrate PGF2a 11β-PGF2α (Proliferation) AKR1C3->PGF2a Reduction Testo Testosterone (AR Activation) AKR1C3->Testo Reduction Inhibitor Benzoic acid, 4-nitro- 2-(phenylamino)- (Reference Inhibitor) Inhibitor->AKR1C3 Competitive Inhibition

Fig 1: AKR1C3 metabolic pathway and competitive inhibition by Benzoic acid, 4-nitro-2-(phenylamino)-.

Rationale for HTS Assay Design

To screen libraries of hundreds of thousands of compounds, the assay must be continuous, highly sensitive, and resistant to compound auto-fluorescence.

  • Substrate Selection: While PGD2 is the physiological substrate, its in vitro turnover rate is too slow for rapid HTS. Instead, 9,10-phenanthrenequinone (PQ) is used. PQ is a highly efficient exogenous substrate for AKR1C3, providing a massive catalytic turnover that widens the assay window [2].

  • Detection Modality: The assay monitors the oxidation of the cofactor NADPH to NADP+. NADPH is naturally fluorescent (Excitation: 340 nm / Emission: 460 nm), whereas NADP+ is not. By measuring the decay of fluorescence kinetically over 15 minutes, we eliminate false positives caused by auto-fluorescent library compounds (which typically present as high, stable baseline fluorescence rather than a decaying signal).

Experimental Protocols

Reagent Preparation & System Validation

Causality Note: Enzymes in low-volume 384-well plates are prone to adsorption to the plastic walls and aggregation. We include 0.01% Triton X-100 and 0.1 mg/mL BSA in the assay buffer to prevent non-specific binding, ensuring that any observed inhibition is due to true active-site binding rather than colloidal aggregation.

Assay Buffer: 100 mM Potassium Phosphate (pH 6.5), 0.01% Triton X-100, 0.1 mg/mL BSA. Enzyme Solution: Recombinant human AKR1C3 diluted to 10 nM in Assay Buffer. Substrate/Cofactor Mix: 200 µM NADPH and 10 µM 9,10-PQ in Assay Buffer. Reference Inhibitor: Benzoic acid, 4-nitro-2-(phenylamino)- prepared as a 10 mM stock in 100% DMSO.

Protocol: 384-Well Kinetic Fluorescence Assay

This protocol is optimized for a 384-well black, flat-bottom microplate using an automated liquid handler.

  • Enzyme Dispensing: Dispense 20 µL of the Enzyme Solution (10 nM AKR1C3) into all wells of the 384-well plate, excluding the "No Enzyme" negative control column (dispense 20 µL Assay Buffer here instead).

  • Compound Transfer: Using a pin-tool or acoustic dispenser (e.g., Echo), transfer 100 nL of test compounds, DMSO vehicle (negative control), and the reference inhibitor (Benzoic acid, 4-nitro-2-(phenylamino)-) into the respective wells. The final DMSO concentration must be maintained at 0.5% to prevent enzyme denaturation.

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate the plate in the dark at 25°C for 15 minutes. Causality: This allows compounds with slow-binding kinetics to reach thermodynamic equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation: Dispense 20 µL of the Substrate/Cofactor Mix (NADPH + PQ) into all wells to initiate the reaction. Final assay volume is 40 µL.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Read fluorescence continuously (Ex: 340 nm / Em: 460 nm) every 60 seconds for 15 minutes at 25°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence decay curve (typically between minutes 2 and 10).

HTS_Workflow Step1 1. Reagent Dispensing AKR1C3 in Assay Buffer Step2 2. Compound Transfer Library & 4-nitro-2-(phenylamino)benzoic acid Step1->Step2 Step3 3. Pre-Incubation 15 min at 25°C (Binding equilibrium) Step2->Step3 Step4 4. Reaction Initiation Add NADPH + 9,10-PQ Substrate Step3->Step4 Step5 5. Kinetic Readout Ex: 340 nm / Em: 460 nm (NADPH decay) Step4->Step5 Step6 6. Data Processing Z'-factor & IC50 Calculation Step5->Step6

Fig 2: Step-by-step workflow for the 384-well AKR1C3 High-Throughput Screening assay.

Protocol: Cell-Based Secondary Validation (MCF-7 Cells)

Hits identified in the biochemical assay must be validated in a physiological environment to confirm cell permeability and target engagement.

  • Cell Seeding: Seed MCF-7 cells (which naturally express AKR1C3) in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free DMEM. Treat cells with varying concentrations of the test compounds or Benzoic acid, 4-nitro-2-(phenylamino)- (0.1 µM to 50 µM) for 1 hour.

  • Substrate Addition: Spike the media with 1 µM PGD2 (the natural substrate). Incubate for 24 hours.

  • Quantification: Harvest the supernatant and quantify the production of 11β-PGF2α using a commercially available Prostaglandin F2α ELISA kit. Decreased 11β-PGF2α levels correlate with successful intracellular AKR1C3 inhibition.

Data Interpretation & Quality Control

A self-validating HTS system relies on strict statistical thresholds. The reference standard, Benzoic acid, 4-nitro-2-(phenylamino)-, should yield Ki​ values consistent with historical literature to prove the assay is functioning correctly.

Table 1: Expected Inhibition Constants ( Ki​ ) for Benzoic acid, 4-nitro-2-(phenylamino)- [1]

Enzyme IsoformExpected Ki​ (µM)Selectivity Profile
AKR1C1 3.5 ± 0.5Pan-inhibitor
AKR1C2 0.75 ± 0.4Pan-inhibitor
AKR1C3 1.9 ± 0.3Pan-inhibitor

Table 2: HTS Assay Quality Control Metrics

MetricTarget ValueCorrective Action if Failed
Z'-factor 0.65Check enzyme stability; ensure Triton X-100 is present; recalibrate pipettes.
Signal-to-Background (S/B) 5.0Increase NADPH concentration; verify 9,10-PQ solubility.
Intra-plate CV (%) 10%Clean automated liquid handler pins; check for microplate edge effects.

Calculation of Z'-factor:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where the positive control is the fully inhibited state (using 50 µM Benzoic acid, 4-nitro-2-(phenylamino)-) and the negative control is the DMSO vehicle.

References

  • Penning, T. M., et al. (2008). "Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.1.1.188 - prostaglandin-F synthase." BRENDA. Available at:[Link]

Application

Benzoic acid, 4-nitro-2-(phenylamino)- conjugation techniques for biomarkers

Application Note & Protocols Topic: Benzoic acid, 4-nitro-2-(phenylamino)-: A Model Hapten for Biomarker Conjugation and Immunoassay Development Audience: Researchers, scientists, and drug development professionals Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Benzoic acid, 4-nitro-2-(phenylamino)-: A Model Hapten for Biomarker Conjugation and Immunoassay Development

Audience: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Small Molecule-Carrier Conjugates

In the fields of diagnostics, toxicology, and therapeutic drug monitoring, the development of sensitive and specific immunoassays for small molecules is paramount. Small molecules, such as environmental contaminants, metabolites, or drug candidates, are typically not immunogenic on their own. To elicit a specific antibody response for use in an immunoassay, these molecules, termed haptens, must be covalently coupled to a larger carrier molecule, usually a protein.[1] This hapten-carrier conjugate, when introduced into a host animal, is recognized as a foreign antigen, leading to the production of antibodies that can specifically recognize the hapten.

This application note focuses on Benzoic acid, 4-nitro-2-(phenylamino)- , hereafter referred to as NPAA (for N itro P henyl-A mino-benzoic A cid), as a model hapten. With a molecular formula of C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol , NPAA possesses key structural features that make it an excellent candidate for bioconjugation and subsequent biomarker applications.[2]

  • Carboxylic Acid Group (-COOH): This functional group provides a reactive handle for covalent attachment to primary amines on carrier proteins using well-established carbodiimide chemistry.

  • Nitroaromatic Moiety: The nitro-substituted phenyl rings serve as a distinct epitope for antibody recognition. Nitroaromatic compounds have been successfully used to generate specific antibodies for various applications, including the detection of explosives and other environmental pollutants.[3][4][5]

This guide provides a comprehensive framework for the conjugation of NPAA to carrier proteins, including detailed protocols for the reaction, purification of the conjugate, and essential characterization techniques to ensure the quality and consistency of the final product.

Principle of Conjugation: Two-Step Carbodiimide Chemistry

The most common and efficient method for conjugating a carboxyl-containing hapten like NPAA to a protein is through the use of carbodiimide crosslinkers. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.

To improve efficiency and create a more stable intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is included in the reaction.[6] EDC reacts with the carboxyl group of NPAA, which then reacts with NHS to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines, such as the ε-amino group of lysine residues on the surface of carrier proteins.[7] This reaction results in the formation of a stable amide bond, covalently linking the NPAA hapten to the protein carrier.

A two-step protocol is highly recommended to prevent unwanted protein-protein cross-linking.[8] In this approach, the hapten is first activated with EDC and NHS, and then the excess coupling agents are removed before the activated hapten is introduced to the carrier protein.

Chemical Conjugation Pathway

G cluster_0 Step 1: Activation of NPAA cluster_1 Step 2: Conjugation to Protein NPAA NPAA-COOH (Carboxyl Group) O_acylisourea Reactive O-acylisourea Intermediate NPAA->O_acylisourea + EDC EDC EDC NPAA_NHS NPAA-NHS Ester (Amine-Reactive) O_acylisourea->NPAA_NHS + NHS - EDC-urea NHS NHS Conjugate NPAA-Protein Conjugate (Stable Amide Bond) NPAA_NHS->Conjugate + Protein-NH2 - NHS Protein Carrier Protein (-NH2)

Caption: Mechanism of two-step EDC-NHS conjugation chemistry.

Experimental Protocols

These protocols provide a general framework. Optimization may be required based on the specific carrier protein and desired hapten density.

Materials and Reagents
ReagentRecommended SupplierNotes
NPAA (Benzoic acid, 4-nitro-2-(phenylamino)-)Chemical SupplierMol. Wt. 258.23 g/mol
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Major Life Science SupplierStore at -20°C, desiccated. Equilibrate to RT before opening.
Sulfo-NHS (N-hydroxysulfosuccinimide)Major Life Science SupplierStore at 4°C, desiccated. Equilibrate to RT before opening.
Carrier Protein (e.g., BSA, KLH)Major Life Science SupplierBovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
Activation Buffer(Self-prepared)0.1 M MES, 0.5 M NaCl, pH 6.0
Coupling Buffer(Self-prepared)Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Quenching Solution(Self-prepared)1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
Desalting ColumnsMajor Life Science Suppliere.g., Zeba™ Spin Desalting Columns, 7K MWCO
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Chemical SupplierAnhydrous, for dissolving NPAA
Protocol 1: Two-Step Conjugation of NPAA to Bovine Serum Albumin (BSA)

This protocol is designed for a ~10 mg scale conjugation to BSA.

Step 1: Activation of NPAA Hapten

  • Prepare NPAA Solution: Dissolve 2.6 mg of NPAA (10 µmol) in 500 µL of DMF or DMSO. Causality: NPAA has low aqueous solubility, requiring an organic co-solvent.

  • Prepare EDC/S-NHS: Immediately before use, prepare fresh solutions.

    • Dissolve 4.0 mg of EDC (~20 µmol) in 200 µL of Activation Buffer.

    • Dissolve 5.5 mg of Sulfo-NHS (~25 µmol) in 200 µL of Activation Buffer.

    • Causality: EDC and Sulfo-NHS are moisture-sensitive and hydrolyze rapidly in solution; fresh preparation is critical for high activation efficiency.

  • Activation Reaction: Add the dissolved NPAA to 1 mL of Activation Buffer. To this solution, add the 200 µL of EDC solution, followed immediately by the 200 µL of Sulfo-NHS solution.

  • Incubate: Mix the reaction gently (e.g., on a rotator) for 15-30 minutes at room temperature. This converts the carboxyl group of NPAA to a more stable, amine-reactive Sulfo-NHS ester.

Step 2: Conjugation to BSA

  • Prepare BSA Solution: While the activation reaction is proceeding, dissolve 10 mg of BSA (~0.15 µmol) in 2 mL of Coupling Buffer (PBS, pH 7.4).

  • Combine Reagents: Add the activated NPAA-NHS ester solution from Step 4 directly to the BSA solution.

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation. Causality: The reaction is most efficient at a slightly alkaline pH (7.2-8.0) where primary amines on the protein are deprotonated and thus more nucleophilic.

  • Quench Reaction: Add 150 µL of 1 M Hydroxylamine to the reaction mixture. Incubate for 15 minutes at room temperature. Causality: Quenching stops the reaction by hydrolyzing any unreacted NHS esters, preventing further modification of the protein.

Step 3: Purification of the NPAA-BSA Conjugate

  • Remove Unreacted Hapten: The most efficient way to separate the large NPAA-BSA conjugate from small, unreacted NPAA and reaction by-products is by size-exclusion chromatography using a desalting column.

  • Equilibrate Column: Equilibrate a desalting column (e.g., Zeba™ Spin, 7K MWCO) with Coupling Buffer (PBS) according to the manufacturer's instructions.

  • Purify: Apply the quenched reaction mixture to the equilibrated column. Collect the purified conjugate via centrifugation as per the manufacturer's protocol. The conjugate will elute in the void volume, while smaller molecules are retained.

  • Storage: Store the purified NPAA-BSA conjugate in a sterile tube at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis prep_npaa Dissolve NPAA in DMSO/DMF activation Activate NPAA with EDC & S-NHS (15-30 min, RT) prep_npaa->activation prep_edc Prepare fresh EDC solution prep_edc->activation prep_snhs Prepare fresh S-NHS solution prep_snhs->activation prep_bsa Dissolve BSA in PBS conjugation Add activated NPAA to BSA solution (2h RT or O/N 4°C) prep_bsa->conjugation activation->conjugation quench Quench with Hydroxylamine conjugation->quench purify Purify via Desalting Column (SEC) quench->purify characterize Characterize Conjugate (UV-Vis, Mass Spec) purify->characterize store Store Purified Conjugate characterize->store

Caption: Overall workflow for NPAA-protein conjugation.

Characterization of the Bioconjugate

Characterization is a critical step to validate the success of the conjugation and to ensure batch-to-batch consistency. The primary goal is to determine the hapten-to-carrier ratio, also known as the degree of labeling (DOL).

UV-Visible Spectrophotometry

This is a rapid method if the hapten has a unique absorbance peak distinct from the protein's absorbance at 280 nm. Nitroaromatic compounds often have strong absorbance in the UV-Vis range.

  • Scan the absorbance of the NPAA hapten alone to determine its maximum absorbance wavelength (λ_max) and molar extinction coefficient (ε_hapten).

  • Measure the absorbance of the purified NPAA-BSA conjugate at 280 nm (A₂₈₀) and at the λ_max of NPAA (A_hapten).

  • Calculate the concentration of the protein and the hapten. A correction factor is needed for the A₂₈₀ reading, as the hapten may also absorb at this wavelength.

  • The DOL can be estimated using a modified Beer-Lambert law equation that accounts for the contributions of both protein and hapten to the overall absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a highly accurate method for determining the DOL and assessing the heterogeneity of the conjugate population.[2]

  • Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used.

  • Procedure:

    • Acquire a mass spectrum of the unconjugated carrier protein (e.g., BSA).

    • Acquire a mass spectrum of the purified NPAA-BSA conjugate.

    • The mass of the conjugate will be higher than that of the unconjugated protein. The mass shift is due to the covalently attached NPAA molecules.

  • Calculation:

    • Average DOL = (Mass_conjugate - Mass_protein) / Mass_hapten

    • The resulting spectrum will often show a distribution of peaks, each corresponding to the protein carrying a different number of hapten molecules (e.g., BSA+1 NPAA, BSA+2 NPAA, etc.). This provides valuable information on the heterogeneity of the preparation.[9][10]

Characterization MethodInformation ProvidedProsCons
UV-Vis Spectroscopy Average Degree of Labeling (DOL)Rapid, accessible, non-destructiveLess accurate, relies on accurate extinction coefficients, provides only an average value.
Mass Spectrometry Precise DOL, Distribution of species (heterogeneity), Confirmation of covalent modificationHighly accurate and detailedRequires specialized equipment, can be more time-consuming.

Conclusion

The protocols and principles outlined in this guide provide a robust foundation for the successful conjugation of the model hapten, Benzoic acid, 4-nitro-2-(phenylamino)-, to carrier proteins. By employing a two-step EDC/NHS activation strategy, researchers can generate well-defined bioconjugates while minimizing undesirable side reactions. Rigorous characterization using both spectrophotometric and mass spectrometric techniques is essential to validate the synthesis and ensure the production of high-quality reagents for downstream applications, such as antibody development and the creation of novel immunoassays. This framework is broadly applicable to other small molecules possessing a carboxyl group, empowering researchers in the development of critical tools for science and medicine.

References

  • LookChem. Benzoic acid, 4-nitro-2-(phenylamino)-. [Link]

  • Chemical Substance Information. 2-(4-NITRO-PHENYLAMINO)-BENZOIC ACID. [Link]

  • Wikipedia. Hapten. [Link]

  • PubMed. Stimulation of Antibody Production to the Hapten 2,4-dinitrobenzene by Affinity Labeled Murine Lymphoid Cells. I. Ability of Affinity Labeled Murine Lymphoid Cells to Activate the in Vivo Immune Response. [Link]

  • Taylor & Francis Online. Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. [Link]

  • Sensors and Materials. Preparation of a Polyclonal Antibody and a Bioassay for Nitroaromatic Compounds by an Enzyme-Linked Immunosorbent Assay Techniqu. [Link]

  • PubChemLite. Benzoic acid, 4-nitro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazide. [Link]

  • ACS Publications. On-Site Immunoanalysis of Nitrate and Nitroaromatic Compounds in Groundwater. [Link]

  • ResearchGate. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Benzoic acid, 4-nitro-2-(phenylamino)- synthesis

Welcome to the technical support resource for the synthesis of 4-nitro-2-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 4-nitro-2-(phenylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated experimental protocol. The synthesis, a variant of the Ullmann condensation (specifically, a Goldberg reaction), is a powerful method for forming C-N bonds but can present challenges in optimization.[1][2][3] This document aims to provide the causal explanations behind experimental choices to empower you to resolve issues and improve your reaction yields.

Optimized Experimental Protocol

This protocol details a ligand-assisted Ullmann condensation for the synthesis of 4-nitro-2-(phenylamino)benzoic acid from 2-chloro-4-nitrobenzoic acid and aniline. The use of a ligand allows for milder reaction conditions compared to traditional Ullmann reactions which often required temperatures exceeding 200°C.[1][2][4]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Chloro-4-nitrobenzoic acid201.562.02 g1.0
Aniline93.131.12 g (1.1 mL)1.2
Copper(I) Iodide (CuI)190.4595 mg0.05
L-Proline115.13115 mg0.10
Potassium Carbonate (K₂CO₃)138.212.76 g2.0
Dimethyl Sulfoxide (DMSO)-20 mL-
Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.05 eq), and L-proline (0.10 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial as protic impurities like water can lead to side reactions such as the reduction of the aryl halide.[4]

  • Reagent Addition : Add anhydrous dimethyl sulfoxide (20 mL) followed by aniline (1.2 eq) via syringe.

  • Reaction Execution : Heat the reaction mixture to 90-100 °C in a preheated oil bath and stir vigorously. The use of ligands like amino acids can significantly accelerate the reaction, allowing for lower temperatures.[5]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC). Typically, the reaction should be complete within 4-6 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.

    • Filter the mixture through a pad of celite to remove the copper catalyst.

    • Carefully acidify the filtrate to a pH of 3-4 by the dropwise addition of 2M hydrochloric acid. This will precipitate the product.

  • Purification :

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-nitro-2-(phenylamino)benzoic acid.

    • Dry the final product under vacuum.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

A1: Low or no yield in an Ullmann-type reaction can typically be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species is Cu(I).[4] If your copper source, such as CuI, is old or has been exposed to air, it may have oxidized to Cu(II), which is less active.

    • Solution: Use a fresh, high-purity bottle of the copper(I) salt. Ensure it has been stored under an inert atmosphere.[6]

  • Inappropriate Base or Suboptimal Amount: The base is critical for deprotonating the amine nucleophile and in the catalytic cycle.[4] If the base is too weak or not present in sufficient quantity, the reaction will be sluggish.

    • Solution: Ensure you are using at least 2 equivalents of a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Reaction Temperature Too Low: While modern ligand-accelerated protocols operate under milder conditions than the classical Ullmann reactions, the temperature must be sufficient to drive the reaction forward.[4]

    • Solution: If you observe no reaction at 90 °C, incrementally increase the temperature by 10 °C intervals, monitoring for product formation by TLC. Do not exceed 130 °C in DMSO to avoid solvent decomposition.

  • Presence of Protic Impurities: Water or other protic impurities can lead to side reactions, such as the dehalogenation of your starting material.[4]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried before use. Purge the reaction vessel with an inert gas before adding reagents.

Q2: I'm observing a significant amount of a dark, tarry byproduct. How can I prevent this?

A2: The formation of dark, insoluble materials often indicates decomposition or polymerization side reactions, which are typically caused by excessive heat or prolonged reaction times.

  • Cause: Traditional Ullmann condensations were notorious for requiring very high temperatures (often >200 °C), which can lead to substrate or product decomposition.[1][2] Even with modern protocols, excessive heat can be detrimental.

  • Solution 1: Temperature Optimization: Lower the reaction temperature. A systematic approach is to run the reaction at 80 °C, 90 °C, and 100 °C to find the optimal balance between reaction rate and byproduct formation.

  • Solution 2: Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor closely with TLC and begin the work-up procedure as soon as the starting material is consumed.

  • Solution 3: Degassing: Thoroughly degassing the solvent before use can help remove dissolved oxygen, which can sometimes contribute to oxidative side reactions.

Q3: My reaction starts but seems to stall before completion. What's happening?

A3: Reaction stalling is often a sign of catalyst deactivation or an issue with reagent stoichiometry.

  • Cause: Catalyst Deactivation: The copper catalyst can fall out of the catalytic cycle and precipitate as inactive species. This can sometimes be observed as a color change in the reaction mixture.

    • Solution: The choice of ligand is crucial for stabilizing the copper catalyst.[4] While L-proline is effective, other ligands like N-methylglycine or a phenanthroline derivative could be screened to find one that offers better stability for your specific substrate.[4][5]

  • Cause: Insufficient Reagent: If one of the reactants is consumed prematurely, the reaction will stop.

    • Solution: While the protocol suggests 1.2 equivalents of aniline, increasing this to 1.5 equivalents can sometimes help drive the reaction to completion, especially if the aniline is not perfectly pure or is volatile at the reaction temperature.

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// Edges start -> q1; q1 -> s1 [label="No"]; s1 -> q2; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; s2 -> q3; q2 -> q3 [label="Yes"]; q3 -> s3 [label="No"]; s3 -> q4; q3 -> q4 [label="Yes"]; q4 -> s4 [label="No"]; s4 -> end_node; q4 -> end_node [label="Yes"]; } Caption: Troubleshooting workflow for low yield in the Ullmann synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a copper catalyst necessary for this reaction?

A1: The Ullmann reaction is a copper-catalyzed cross-coupling reaction. The copper catalyst facilitates the formation of the carbon-nitrogen bond between the aryl halide (2-chloro-4-nitrobenzoic acid) and the amine (aniline). The proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the Cu(I) catalyst.[7]

Q2: Can I use an aryl bromide or iodide instead of an aryl chloride?

A2: Yes, in fact, the reactivity of aryl halides in Ullmann condensations generally follows the trend I > Br > Cl.[8] Using 2-bromo- or 2-iodo-4-nitrobenzoic acid would likely result in a faster reaction and may allow for lower reaction temperatures. However, aryl chlorides are often more readily available and less expensive, making them a common choice for industrial applications.

Q3: What is the role of the L-proline ligand?

A3: Ligands, such as the amino acid L-proline, play a crucial role in modern Ullmann reactions.[4] They accelerate the reaction by:

  • Increasing Solubility: The ligand can help solubilize the copper catalyst in the organic solvent.

  • Stabilizing the Catalyst: It stabilizes the active Cu(I) species, preventing disproportionation or precipitation.

  • Facilitating Key Steps: The ligand is believed to facilitate the rate-limiting steps of the catalytic cycle, such as the oxidative addition and reductive elimination.[5] This allows the reaction to proceed at much lower temperatures and with greater efficiency than uncatalyzed versions.[5]

Q4: What is the best solvent for this reaction?

A4: High-boiling polar aprotic solvents are typically the best choice for Ullmann-type reactions.[1][4] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are most commonly used because they effectively dissolve the reactants and the copper catalyst complex. For this specific synthesis, DMSO is an excellent choice.[5]

Q5: The work-up requires acidification. Why is this necessary?

A5: The reaction is performed under basic conditions using potassium carbonate. Under these conditions, the carboxylic acid group of the product, 4-nitro-2-(phenylamino)benzoic acid, will be deprotonated to its carboxylate salt (potassium 4-nitro-2-(phenylamino)benzoate). This salt is soluble in water. To isolate the final product, the aqueous solution must be acidified. This protonates the carboxylate, forming the neutral carboxylic acid, which is insoluble in water and precipitates out of the solution, allowing for its collection by filtration.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]

  • Ma, D., et al. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • wikidoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Benzoic acid, 4-nitro-2-(phenylamino)-

Overview & Thermodynamic Context Benzoic acid, 4-nitro-2-(phenylamino)- is a structurally complex anthranilic acid derivative, closely related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). From...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Thermodynamic Context

Benzoic acid, 4-nitro-2-(phenylamino)- is a structurally complex anthranilic acid derivative, closely related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). From a formulation perspective, it presents severe challenges. With an XLogP3 of approximately 4.6 and a highly stable crystal lattice, it is practically insoluble in aqueous media at physiological pH 1[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic trial-and-error. The solutions below address the root thermodynamic causes of insolubility—specifically high lattice energy and extreme lipophilicity—providing self-validating workflows for both liquid and solid dosage forms.

Troubleshooting & FAQ Guide

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4) for in vitro assays? Causality & Mechanism: This precipitation is a thermodynamic consequence of "solvent-shift." While the carboxylic acid moiety (pKa ~4.5) is ionized at pH 7.4, the massive hydrophobic surface area of the 4-nitro-2-(phenylamino) backbone forces water molecules into a highly ordered, entropically unfavorable clathrate structure. To minimize this free energy penalty, the lipophilic molecules rapidly self-associate, nucleate, and crash out of solution. Expert Solution: To prevent solvent-shift precipitation, you must mask the hydrophobic backbone before introducing it to the aqueous phase. We recommend forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 2[2]. The hydrophobic inner cavity of the cyclodextrin encapsulates the nitro-phenyl ring, while its hydroxyl-rich exterior maintains thermodynamic compatibility with the aqueous buffer.

Q2: We are formulating a solid oral dosage form, but the in vitro dissolution rate is too slow to achieve sink conditions. How can we disrupt the crystal lattice? Causality & Mechanism: The slow dissolution is driven by the high lattice energy of the crystalline solid. Water cannot easily penetrate the hydrophobic crystal faces to solvate the individual molecules, making the dissolution rate the limiting factor for bioavailability. Expert Solution: You must transition the drug from a crystalline state to a high-energy amorphous state. This is highly effective via a Solid Dispersion using hydrophilic polymers like Polyvinylpyrrolidone (PVP K30) 3[3]. The polymer chains intersperse between the drug molecules, physically preventing them from re-forming a crystal lattice (steric hindrance) and drastically improving surface wettability.

Q3: Is there a way to increase the intrinsic aqueous solubility without using bulky polymers or macrocycles? Causality & Mechanism: Yes, through multicomponent salt formation. Standard sodium salts of highly lipophilic acids often still suffer from poor solubility due to micellar aggregation or common-ion effects in the gastrointestinal tract. Expert Solution: Co-crystallization or salt formation with Meglumine (N-methyl-D-glucamine) 4[4]. Meglumine is an organic base that not only deprotonates the carboxylic acid to form a salt but also introduces a highly hydrophilic polyol tail (derived from D-glucose). This tail forms extensive hydrogen-bonding networks with bulk water, pulling the entire complex into solution.

Decision Workflow

G Start Solubility Issue: 4-nitro-2-(phenylamino)benzoic acid Decision1 Target Formulation Type? Start->Decision1 Liquid Liquid / Injectable / Assay Decision1->Liquid Aqueous Media Solid Solid Oral Dosage Decision1->Solid Powder/Tablet Cyclo HP-β-CD Complexation (Shields hydrophobic ring) Liquid->Cyclo Meglumine Meglumine Salt Formation (Enhances H-bonding) Solid->Meglumine PVP PVP K30 Solid Dispersion (Amorphization) Solid->PVP

Workflow for selecting the optimal solubility enhancement strategy based on formulation needs.

Quantitative Data: Comparison of Solubilization Strategies

Enhancement StrategyExcipient / CarrierOptimal RatioPrimary Solubilization MechanismRelative Solubility Increase*
Inclusion Complexation HP-β-CD1:1 to 1:2 (Molar)Host-guest encapsulation; shielding of lipophilic ring~15x - 20x
Solid Dispersion PVP K301:3 (Weight)Amorphization; steric hindrance; improved wettability~30x - 50x
Salt Formation Meglumine1:1 (Molar)Ionization; massive polyol hydrogen-bonding network>100x
Co-solvency PEG 40020-40% (v/v)Reduction of solvent dielectric constant~10x - 15x

*Estimated relative to the intrinsic aqueous solubility of the pure crystalline free acid at pH 1.2.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (PVP K30) via Solvent Evaporation

Objective: To completely disrupt the crystalline lattice and trap the drug in a highly soluble amorphous state.

  • Dissolution: Dissolve 100 mg of Benzoic acid, 4-nitro-2-(phenylamino)- and 300 mg of PVP K30 (1:3 w/w ratio) in 10 mL of analytical-grade methanol. Causality: Methanol disrupts the crystal lattice of the drug and unfolds the polymer chains, allowing homogeneous molecular-level mixing.

  • Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry, uniform film is formed on the flask.

  • Desiccation: Place the film in a vacuum desiccator for 24 hours to remove all trace residual solvent, preventing solvent-induced recrystallization.

  • Pulverization: Gently mill the dried dispersion and pass it through a 60-mesh sieve to ensure uniform particle size.

System Validation & Quality Control:

  • Visual QC: Re-dissolve 10 mg of the final powder in 10 mL of pH 7.4 phosphate buffer. The solution must remain optically clear (Absorbance at 600 nm < 0.05) for at least 2 hours, confirming the absence of nucleating crystals.

  • Structural QC: Perform Powder X-Ray Diffraction (PXRD). The complete disappearance of sharp Bragg peaks (replaced by a broad "halo") confirms successful amorphization.

Protocol 2: Preparation of Meglumine Multicomponent Salt via Kneading

Objective: To synthesize a highly water-soluble organic salt by pairing the carboxylic acid with a polyol-rich base.

  • Molar Equivalence: Weigh exactly equimolar amounts of the drug (1 mmol, ~258 mg) and Meglumine (1 mmol, ~195 mg).

  • Wetting & Kneading: Transfer both powders to a glass mortar. Add 0.5 mL of a 1:1 (v/v) ethanol/water mixture to form a thick paste. Causality: The minimal solvent acts as a molecular lubricant. It facilitates proton transfer from the carboxylic acid to the secondary amine of Meglumine without fully dissolving the bulk, driving the reaction via mechanochemical force.

  • Mechanical Activation: Knead continuously for 45 minutes, adding dropwise solvent only if the paste becomes too dry to work.

  • Drying: Dry the resulting paste in a hot air oven at 50°C for 12 hours.

System Validation & Quality Control:

  • Thermal QC: Analyze the powder via Differential Scanning Calorimetry (DSC). A shift in the melting endotherm from the pure drug's melting point to a new, single sharp peak validates the formation of a single-phase multicomponent crystal/salt.

  • pH QC: Dissolve 10 mg of the complex in 5 mL of Deionized (DI) water. The resulting pH should be slightly alkaline (pH 7.5 - 8.5), confirming the buffering effect of the meglumine counterion and successful salt formation.

References

  • LookChem. "Benzoic acid, 4-nitro-2-(phenylamino)- Chemical Properties and Specifications". LookChem Database.[Link]

  • National Institutes of Health (PMC). "Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies".[Link]

  • World Journal of Pharmaceutical Sciences. "Formulation and evaluation of Mefenamic acid solid dispersions".[Link]

  • ResearchGate. "Multicomponent Crystal of Mefenamic Acid and N-Methyl-D-Glucamine: Crystal Structures and Dissolution Study".[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for Benzoic acid, 4-nitro-2-(phenylamino)-

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Benzoic acid, 4-nitro-2-(phenylamino)- (commonly referred to as 4-nitro-N-phenylanthranilic acid).

Due to its unique structural features—a carboxylic acid group, a secondary diarylamine, and an electron-withdrawing nitro group—this compound exhibits high hydrophobicity and highly pH-dependent retention behavior. This guide provides actionable troubleshooting, causality-driven explanations, and self-validating protocols to ensure chromatographic success.

Troubleshooting Guides & FAQs

Q1: Why does the retention time of Benzoic acid, 4-nitro-2-(phenylamino)- drift significantly between runs or different batches of mobile phase? A1: Retention time drift in this compound is almost exclusively driven by poor mobile phase buffering near its pKa. The carboxylic acid moiety has an estimated pKa of approximately 3.5 to 4.0. According to the Henderson-Hasselbalch equation, if your mobile phase pH is near this pKa (e.g., pH 3.0 – 5.0), the molecule exists in a highly sensitive dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Even a 0.1 unit shift in pH will drastically alter the ionization ratio, changing the compound's overall polarity and, consequently, its retention time.

Solution: Buffer the mobile phase at least 1.5 to 2.0 pH units away from the pKa ( [1]). To maximize retention and stability, adjust the aqueous phase to pH 2.0 (using 0.1% Trifluoroacetic acid or Formic acid). To minimize retention, use a pH of 6.0 or higher (e.g., Ammonium Acetate buffer) to ensure the compound is fully ionized ( [2]).

Q2: I adjusted my mobile phase to pH 2.0, but the retention time is now excessively long ( k′>15 ). How can I elute the compound faster without compromising peak shape? A2: At pH 2.0, the carboxylic acid is fully protonated (neutral), maximizing its hydrophobic interaction with the C18 stationary phase. The two phenyl rings and the nitro group further enhance this hydrophobicity. Decreasing the retention time by raising the pH is not recommended as it risks entering the unstable pKa window.

Solution: Increase the elution strength of your mobile phase rather than altering the pH.

  • Increase the Organic Modifier: Raise the percentage of Acetonitrile (e.g., from 50% to 70%).

  • Switch Solvents: If you are using Methanol, switch to Acetonitrile. Acetonitrile has a higher elution strength for aromatic compounds and operates via dipole interactions, which effectively disrupt the π−π stacking between the analyte and the stationary phase.

  • Elevate Temperature: Increase the column temperature to 40°C. Higher temperatures decrease mobile phase viscosity and enhance mass transfer, reducing retention time while sharpening the peak ( [3]).

Q3: I am observing peak tailing even at an optimized pH of 2.0. What is causing this and how do I fix it? A3: Peak tailing for this compound often results from secondary interactions. While the secondary amine is sterically hindered and weakly basic (and thus not protonated under typical HPLC conditions), the electron-rich phenyl rings and the polar nitro group can undergo π−π interactions or hydrogen bonding with unendcapped, acidic silanol groups on the silica support.

Solution: Ensure you are using a highly base-deactivated, fully endcapped C18 column. If tailing persists, switching to a Phenyl-Hexyl column can provide alternative selectivity. The Phenyl-Hexyl phase matches the analyte's aromatic nature, improving peak symmetry by replacing non-specific silanol interactions with controlled π−π interactions.

Quantitative Data: pH vs. Retention Behavior

The table below summarizes the causality between mobile phase pH, the dominant ionization state of Benzoic acid, 4-nitro-2-(phenylamino)-, and the resulting chromatographic behavior.

Mobile Phase pHDominant Analyte SpeciesApprox. % IonizationRelative Retention ( k′ )Recommended Buffer System
pH 2.0 Neutral (Protonated)< 1%High (Longest RT)0.1% TFA or 0.1% Formic Acid
pH 4.0 Mixed (Dynamic)~50%Variable (Unstable)AVOID (Near pKa)
pH 6.5 Anionic (Deprotonated)> 99%Low (Shortest RT)10 mM Ammonium Acetate
Experimental Protocol: Step-by-Step Method Optimization

This self-validating protocol ensures robust retention time optimization by isolating pH effects from organic modifier effects.

Phase 1: Aqueous Buffer Preparation (pH 2.0)

  • Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • Monitor the pH using a calibrated pH meter. Slowly add Orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.0.

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF) and degas via sonication for 10 minutes.

Phase 2: Chromatographic Setup

  • Column: Install a fully endcapped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

  • Temperature: Set the column oven to 35°C to ensure reproducible thermodynamics.

  • Mobile Phase: Set up a binary system with Pump A (pH 2.0 Buffer) and Pump B (HPLC-grade Acetonitrile).

  • Equilibration: Flush the column with 50% A / 50% B for at least 15 column volumes until the baseline is stable.

Phase 3: Isocratic Scouting & Validation

  • Inject 10 µL of a 50 µg/mL standard of Benzoic acid, 4-nitro-2-(phenylamino)-.

  • Calculate the retention factor ( k′=t0​tR​−t0​​ ).

  • Adjustment: If k′>10 , increase Pump B by 10% increments. If k′<2 , decrease Pump B by 10% increments.

  • System Suitability: Once k′ is optimized (ideally between 3 and 8), perform six replicate injections. The method is validated for retention stability if the Retention Time Relative Standard Deviation (RSD) is ≤1.0% and the USP Tailing Factor is ≤1.5 .

Method Development Workflow Visualization

HPLC_Optimization Start Start: Optimize RT for 4-nitro-2-(phenylamino)benzoic acid Assess Assess Analyte Properties (Weak Acid, pKa ~3.8) Start->Assess Decision_pH Is current pH near pKa (pH 2.5 - 5.0)? Assess->Decision_pH Fix_pH Adjust pH to < 2.0 (TFA) or > 6.0 (Ammonium Acetate) Decision_pH->Fix_pH Yes (Unstable RT) Check_RT Evaluate Retention Time (RT) Decision_pH->Check_RT No (Stable RT) Fix_pH->Check_RT RT_Long RT is too long (High Hydrophobicity) Check_RT->RT_Long k' > 10 RT_Short RT is too short (Poor Retention) Check_RT->RT_Short k' < 2 Success Optimal RT and Peak Shape Achieved Check_RT->Success k' = 2 to 10 Action_Long Increase % Acetonitrile or Increase Temp (40°C) RT_Long->Action_Long Action_Short Decrease % Organic or Switch to Methanol RT_Short->Action_Short Action_Long->Check_RT Action_Short->Check_RT

Logical decision tree for optimizing the HPLC retention time of acidic hydrophobic compounds.

References
  • LCGC International. "Back to Basics: The Role of pH in Retention and Selectivity." Chromatography Online, 18 Jan. 2017.[Link]

  • Pharma Growth Hub. "pH, pKa, and Retention." Pharma Growth Hub, 30 Oct. 2023.[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library, 2015.[Link]

Optimization

Technical Support Center: Ensuring the Stability of Benzoic Acid, 4-nitro-2-(phenylamino)- During Storage

Welcome to the technical support center for Benzoic acid, 4-nitro-2-(phenylamino)-, a critical component in many research and drug development pipelines. This guide is designed to provide researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzoic acid, 4-nitro-2-(phenylamino)-, a critical component in many research and drug development pipelines. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice to prevent its degradation during storage. Adherence to proper storage and handling protocols is paramount to ensure the integrity of your experiments and the quality of your results.

Understanding the Molecule: A Foundation for Stability

Benzoic acid, 4-nitro-2-(phenylamino)- possesses a unique chemical architecture that dictates its stability profile. The molecule's core is a benzoic acid ring, substituted with a para-nitro group and an ortho-phenylamino group. The interplay of these functional groups—the electron-withdrawing nitro group and the electron-donating amino group—influences the compound's susceptibility to various degradation pathways.[1] Aromatic amines, in general, are prone to oxidation, a process often accelerated by exposure to light, heat, and air, which can lead to the formation of colored impurities.[2] Conversely, the nitroaromatic functionality is relatively resistant to oxidation but can be susceptible to reduction.[3]

The solid-state properties of the material, such as its crystalline form (polymorphism), can also significantly impact its stability.[4][5] Changes in the crystalline structure during storage can affect the compound's physical and chemical properties.[4] Therefore, a comprehensive approach to storage must consider both the chemical and physical stability of the compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of Benzoic acid, 4-nitro-2-(phenylamino)-.

Q1: What are the ideal storage conditions for solid Benzoic acid, 4-nitro-2-(phenylamino)-?

To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[6] A controlled temperature range of 2-8°C is recommended. The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[6] Storing the compound under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidative degradation.

Q2: How does exposure to light affect the stability of this compound?

Exposure to light, particularly UV light, can initiate photochemical reactions, leading to degradation.[7] The nitroaniline moiety in the molecule is a chromophore that can absorb light energy, potentially leading to the formation of reactive species and subsequent degradation products.[8] Therefore, it is crucial to store the compound in amber vials or light-blocking containers.[9]

Q3: What are the visible signs of degradation?

A change in the color of the powder, typically a darkening or development of a yellowish or brownish hue, is a common visual indicator of degradation. This is often due to the oxidation of the phenylamino group.[2] Any noticeable change in the physical appearance of the solid should be investigated further.

Q4: Is Benzoic acid, 4-nitro-2-(phenylamino)- hygroscopic?

Q5: For how long can I store the compound before re-testing is necessary?

The re-test period for the compound will depend on the storage conditions and the specific requirements of your experiments. For critical applications, it is advisable to perform periodic quality control checks, even under ideal storage conditions. A comprehensive stability study under your specific laboratory conditions is the most reliable way to establish an appropriate re-test schedule.[11]

Troubleshooting Guide: Addressing Storage-Related Issues

This guide provides a structured approach to troubleshooting common problems encountered during the storage of Benzoic acid, 4-nitro-2-(phenylamino)-.

Observed Problem Potential Cause(s) Recommended Action(s)
Discoloration of the solid (e.g., yellowing, browning) Oxidative Degradation: Exposure to air (oxygen) and/or light.1. Immediately transfer the compound to a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).2. Store in a dark, refrigerated environment (2-8°C).3. For future use, dispense the compound in a glove box or under a blanket of inert gas to minimize exposure to air.4. Confirm the identity and purity of the discolored material using a stability-indicating HPLC method before use.
Photodegradation: Exposure to ambient or UV light.1. Ensure the compound is stored in an amber or opaque container to block light.2. If discoloration has already occurred, re-purification may be necessary. The purity should be verified by HPLC.
Changes in solubility or dissolution rate Polymorphic Transformation: The crystalline form of the compound may have changed during storage due to temperature fluctuations or humidity.[4]1. Analyze the solid-state form of the material using X-ray Powder Diffraction (XRPD) and compare it to the pattern of a reference standard.[4][11]2. Differential Scanning Calorimetry (DSC) can also be used to detect changes in melting point or the presence of different polymorphs.[5]3. If a polymorphic change is confirmed, the suitability of the material for its intended use must be re-evaluated.
Hygroscopicity: Absorption of moisture from the atmosphere.1. Store the compound in a desiccator or with a suitable desiccant.2. Measure the water content of the material using Karl Fischer titration.3. If the water content is high, drying the material under vacuum at a gentle temperature may be possible, but this should be done with caution to avoid thermal degradation.
Inconsistent analytical results (e.g., new peaks in HPLC chromatogram) Chemical Degradation: Formation of degradation products due to exposure to heat, light, moisture, or incompatible materials.1. Perform a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating.[12][13]2. Review the storage history of the compound to identify potential stress factors.3. If degradation is confirmed, the material should be re-purified or a new batch should be obtained.
Contamination: Cross-contamination from other reagents or improper handling.1. Review laboratory procedures for handling and dispensing the compound.2. Ensure that clean spatulas and weighing equipment are used.3. If contamination is suspected, characterize the unknown peaks using techniques like LC-MS to identify the contaminant.

Experimental Protocols

To proactively assess and monitor the stability of your Benzoic acid, 4-nitro-2-(phenylamino)-, the following experimental protocols are recommended.

Protocol 1: Forced Degradation Study (Solid-State)

A forced degradation study is designed to intentionally degrade the compound under more severe conditions than it would typically encounter during storage.[7][12] This helps to identify potential degradation products and pathways and is crucial for developing a stability-indicating analytical method.[13]

Objective: To generate potential degradation products of Benzoic acid, 4-nitro-2-(phenylamino)- under thermal, photolytic, and oxidative stress.

Materials:

  • Benzoic acid, 4-nitro-2-(phenylamino)-

  • Calibrated oven

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps)[9]

  • Desiccator containing a saturated solution of a suitable salt to maintain high humidity (e.g., potassium chloride for ~84% RH)

  • 30% Hydrogen peroxide solution

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a UV detector

Procedure:

  • Thermal Stress (Dry Heat):

    • Accurately weigh about 10 mg of the compound into a clean, dry glass vial.

    • Place the vial in an oven at 60°C for 72 hours.

    • After the specified time, remove the vial, allow it to cool to room temperature, and prepare a sample for HPLC analysis.

  • Thermal Stress (High Humidity):

    • Accurately weigh about 10 mg of the compound into a clean, open glass vial.

    • Place the vial in a desiccator containing a saturated salt solution to maintain a high relative humidity (e.g., ~75% RH or higher).[10]

    • Place the desiccator in an oven at 40°C for 72 hours.[2]

    • After the specified time, remove the vial, allow it to equilibrate to ambient conditions, and prepare a sample for HPLC analysis.

  • Photolytic Stress:

    • Spread a thin layer of the compound (approximately 10 mg) in a shallow, transparent container.

    • Expose the sample to a light source capable of emitting a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[7][9]

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to shield it from light.

    • After exposure, prepare both the exposed and control samples for HPLC analysis.

  • Oxidative Stress:

    • Accurately weigh about 10 mg of the compound into a glass vial.

    • Add a few drops of 30% hydrogen peroxide to moisten the solid.

    • Loosely cap the vial and store it at room temperature for 24 hours.

    • After the specified time, carefully prepare a sample for HPLC analysis.

  • Sample Analysis:

    • Dissolve a known amount of each stressed sample and an unstressed control sample in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control to identify any new peaks (degradation products) and any decrease in the peak area of the parent compound.

Protocol 2: Solid-State Characterization using X-ray Powder Diffraction (XRPD)

XRPD is a powerful non-destructive technique for identifying the crystalline form of a solid and detecting any changes that may occur during storage.[4][11]

Objective: To monitor the polymorphic stability of Benzoic acid, 4-nitro-2-(phenylamino)-.

Procedure:

  • Sample Preparation: Gently grind a small amount of the solid sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Instrument Setup: Use a modern X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Data Collection:

    • Scan the sample over a 2θ range of approximately 5° to 40°.

    • Use a step size of 0.02° and a suitable counting time per step to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the obtained XRPD pattern with that of a reference standard or a previously analyzed batch.

    • Look for the appearance of new peaks, disappearance of existing peaks, or changes in the relative intensities of peaks, which can indicate a polymorphic transformation.[4]

Protocol 3: Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, purity, and polymorphism.[5]

Objective: To assess the thermal stability and detect polymorphic transitions of Benzoic acid, 4-nitro-2-(phenylamino)-.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Data Collection:

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition or crystallization).

    • The onset temperature of the melting peak is a good indicator of purity. A broad melting peak or the presence of multiple melting peaks may suggest the presence of impurities or different polymorphic forms.[5]

Visualization of Degradation and Stability Assessment

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for Benzoic acid, 4-nitro-2-(phenylamino)- based on the reactivity of its functional groups. The primary routes are expected to be the oxidation of the secondary amine and the reduction of the nitro group.

DegradationPathways cluster_main Benzoic acid, 4-nitro-2-(phenylamino)- cluster_oxidation Oxidative Degradation cluster_reduction Reductive Degradation cluster_hydrolysis Hydrolytic Degradation A Benzoic acid, 4-nitro-2-(phenylamino)- B N-oxide derivatives (Oxidation of amino group) A->B Oxidizing agents, Light, Heat C Polymeric impurities (Oxidative coupling) A->C Oxidizing agents, Light, Heat D Benzoic acid, 4-amino-2-(phenylamino)- (Reduction of nitro group) A->D Reducing agents, Anaerobic conditions E Decarboxylation products (Loss of CO2) A->E High temperature, Moisture

Caption: Potential degradation pathways for Benzoic acid, 4-nitro-2-(phenylamino)-.

Workflow for Stability Assessment

A systematic workflow is essential for a comprehensive evaluation of the compound's stability.

StabilityWorkflow cluster_initial Initial Characterization cluster_storage Storage cluster_monitoring Periodic Monitoring cluster_decision Decision start Receive new batch of Benzoic acid, 4-nitro-2-(phenylamino)- initial_analysis Perform initial analysis: - HPLC (Purity) - XRPD (Polymorph) - DSC (Thermal profile) start->initial_analysis storage_conditions Store under recommended conditions: - 2-8°C - Dark - Dry - Tightly sealed initial_analysis->storage_conditions periodic_testing Perform periodic stability testing: - Visual inspection - HPLC - XRPD - DSC storage_conditions->periodic_testing evaluation Evaluate stability data periodic_testing->evaluation pass Compound is stable Continue use evaluation->pass No significant change fail Compound is degrading Investigate and take corrective action evaluation->fail Significant change detected

Caption: Workflow for assessing the stability of Benzoic acid, 4-nitro-2-(phenylamino)-.

References

  • The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. PubMed. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link].

  • GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link].

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link].

  • The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum. Available at: [Link].

  • 2-(2-Nitro-anilino)benzoic acid. PubMed. Available at: [Link].

  • How does XRPD protect both patients and patents?. Malvern Panalytical. Available at: [Link].

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link].

  • Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. ACS Publications. Available at: [Link].

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. ResolveMass. Available at: [Link].

  • Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link].

  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. PMC. Available at: [Link].

  • Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate. Available at: [Link].

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link].

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. ResearchGate. Available at: [Link].

  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. TA Instruments. Available at: [Link].

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. Available at: [Link].

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link].

  • Photophysics and photochemistry of p-nitroaniline as photoinitiator. SciSpace. Available at: [Link].

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link].

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link].

  • Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid - An Experimental and Theoretical QTAIM Analysis. PubMed. Available at: [Link].

  • Separation of N-Phenylanthranilic acid on Newcrom R1 HPLC column. SIELC. Available at: [Link].

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. Available at: [Link].

  • Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. ACS Publications. Available at: [Link].

  • Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. PubMed. Available at: [Link].

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. MDPI. Available at: [Link].

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. ResearchGate. Available at: [Link].

  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Semantic Scholar. Available at: [Link].

  • Comparison of ultrafast intense-field photodynamics in aniline and nitrobenzene: stability under amino and nitro substitution. SPIE. Available at: [Link].

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. Available at: [Link].

  • Advanced Electrode Coatings Based on Poly-N-Phenylanthranilic Acid Composites with Reduced Graphene Oxide for Supercapacitors. MDPI. Available at: [Link].

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link].

  • N-PHENYL ANTHRANILIC ACID AR. Suvchem. Available at: [Link].

  • Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Scirp.org. Available at: [Link].

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. MDPI. Available at: [Link].

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Available at: [Link].

  • N-PHENYLANTHRANILIC ACID AR MSDS. Loba Chemie. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for Benzoic acid, 4-nitro-2-(phenylamino)-

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Benzoic acid, 4-nitro-2-(phenylamino)- (also known as 4-nitro-N-phenylanthranilic acid) is a highly flexible diphenylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: Benzoic acid, 4-nitro-2-(phenylamino)- (also known as 4-nitro-N-phenylanthranilic acid) is a highly flexible diphenylamine derivative. It is widely utilized as a precursor for acridone-based fluorescent dyes and as a potent inhibitor of the AKR1C3 enzyme in oncology research.

As a Senior Application Scientist, I frequently see researchers struggle with the crystallization of this compound. Due to the high conformational flexibility around its diphenylamine linkage and its tendency to form strong intermolecular R22​(8) carboxylic acid dimers, this molecule is highly prone to Liquid-Liquid Phase Separation (LLPS or "oiling out") , severe polymorphism, and poor crystal habits[1].

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflows.

Part 1: Diagnostic Q&A (Troubleshooting Common Failures)

Q1: Why does my product crash out as a dense, dark-yellow oil instead of forming crystals upon cooling? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the N-phenylanthranilic acid core has high conformational entropy, rapid cooling at high supersaturation levels causes the solute-rich liquid phase to become thermodynamically favored over the rigid crystalline lattice[1][2].

  • The Fix: You must bypass the kinetic LLPS boundary. Lower your initial supersaturation, reduce your cooling rate to ≤10 °C/h, and switch from pure alcohols to a mixed solvent system with a flatter solubility curve (e.g., THF/Ethyl Acetate)[3]. Alternatively, apply continuous sonication during cooling to force early heterogeneous nucleation[4].

Q2: How can I accurately detect the metastable zone to optimize my seeding strategy? Visual inspection is failing me. A2: Visual inspection is notoriously unreliable for this class of compounds. Fortunately, N-phenylanthranilic acid derivatives exhibit robust Aggregation-Induced Emission (AIE) properties. In a monomeric solution state, the molecule's fluorescence is quenched by intramolecular rotation. As molecular aggregation (nucleation) begins, this rotation is restricted, causing a massive spike in fluorescence[5].

  • The Fix: Insert an in-situ fluorescence probe into your crystallizer. The exact moment the fluorescence intensity surges marks the true onset of the induction period. Drop your seed crystals exactly at this inflection point to guarantee controlled growth[5].

Q3: I am consistently isolating a metastable polymorph (Form II) instead of the thermodynamically stable Form I. How do I achieve thermodynamic control? A3: Crystallization from bulk polar aprotic solvents (like DMF) kinetically favors the metastable polymorph due to Ostwald's rule of stages[3][6].

  • The Fix: Implement 3D-nanoconfined crystallization using microemulsions. By crystallizing the compound within nanoscale droplets (e.g., a DMF/Water/AOT surfactant system), the massive drop in supersaturation that occurs when a single nucleus forms prevents the kinetic overgrowth of Form II, directly yielding the stable Form I[6].

Q4: My isolated crystals are microscopic needles that clog my filter and trap residual solvent. How can I force a block-like morphology? A4: The needle-like habit is driven by rapid 1D crystal growth along the hydrogen-bonded dimer axis[1].

  • The Fix: Introduce a polymeric habit modifier. Adding 0.1–0.5% w/v Polyvinylpyrrolidone (PVP K30 or K90) to your crystallization solvent forces the polymer to selectively adsorb onto the fastest-growing crystal faces, sterically hindering 1D growth and resulting in easily filterable, block-like crystals[7].

Part 2: Mechanistic Workflows & Visualization

Understanding the thermodynamic pathways is critical to preventing oiling out. The diagram below illustrates the competing pathways between LLPS and classical nucleation.

G cluster_0 Kinetic Trap (High Supersaturation) cluster_1 Thermodynamic Control (Optimized) Start Supersaturated Solution (4-nitro-N-phenylanthranilic acid) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling MetastableZone Metastable Zone (AIE Fluorescence Detected) Start->MetastableZone Slow Cooling (<10°C/h) Amorphous Amorphous Gum / Impure Oil LLPS->Amorphous Glass Transition Nucleation Classical Nucleation (Sonication / Seeding) MetastableZone->Nucleation Overcome Activation Energy StableCrystal Stable Crystalline Polymorph (High Purity) Nucleation->StableCrystal Controlled 3D Growth

Caption: Thermodynamic vs. Kinetic pathways in the crystallization of flexible diphenylamine derivatives.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system and supersaturation ratio ( c/csat​ ) dictates the success of your crystallization. Table 1 synthesizes the expected outcomes based on empirical data from structurally analogous fenamic acids[3][4][6][7].

Table 1: Solvent Effects and Physicochemical Outcomes

Solvent SystemInitial c/csat​ Primary ChallengeMitigation StrategyExpected Outcome
Ethanol / Water (90:10) >3.0 Severe Oiling Out (LLPS)Reduce cooling rate; seed at 45 °C.Amorphous gum if unmitigated; Form I if seeded.
Bulk DMF 2.0−4.0 Polymorphic instabilitySwitch to microemulsion nanoconfinement.Exclusively metastable Form II.
THF / Ethyl Acetate (1:1) 1.5−2.0 Broad transition temperaturesOptimize ratio; hold at nucleation temp for 2h.High crystallinity Form I[3].
Ethyl Acetate + 0.5% PVP K90 1.2−1.5 Needle-like morphologyPVP acts as a steric habit modifier.Block-like crystals; excellent filtration[7].

Part 4: Validated Experimental Protocols

To guarantee reproducibility, implement these self-validating protocols. They rely on physical feedback loops (e.g., uniform slurry formation, fluorescence spikes) to confirm success at each step.

Protocol A: Circulation-Type Sonocrystallization (For Particle Size Control)

This method utilizes ultrasonic cavitation to bypass the LLPS boundary, forcing uniform nucleation and preventing the agglomeration of needle-like crystals[4].

  • Preparation: Dissolve 10.0 g of crude 4-nitro-2-(phenylamino)benzoic acid in 100 mL of Ethyl Acetate (EtOAc) at 50 °C in a jacketed crystallizer. Ensure total dissolution.

  • Circulation Setup: Connect the crystallizer to an external ultrasonic flow cell via a peristaltic pump. Set the circulation flow rate to 250 mL/min.

  • Sonication & Cooling: Activate the ultrasonic probe in the flow cell at 30% intensity[4]. Initiate a linear cooling ramp of 20 °C/h from 50 °C down to 10 °C.

    • Self-Validation Check: At approximately 35 °C, the clear solution will rapidly transition to a highly uniform, milky slurry without any macroscopic oil droplets adhering to the glass walls.

  • Aging & Isolation: Once at 10 °C, turn off sonication but maintain stirring for 1 hour to relieve lattice strain. Filter under vacuum and wash with 20 mL of ice-cold EtOAc.

G Dissolution 1. Dissolution (50°C in EtOAc) Circulation 2. Circulation Loop (250 mL/min) Dissolution->Circulation Sonication 3. Flow Cell Sonication (30% Intensity) Circulation->Sonication Cooling 4. Controlled Cooling (20°C/h to 10°C) Sonication->Cooling Cooling->Circulation Recirculate Filtration 5. Isolation (Uniform Crystals) Cooling->Filtration End of Cycle

Caption: Workflow for continuous circulation-type sonocrystallization to prevent oiling out.

Protocol B: 3D-Nanoconfined Microemulsion Crystallization (For Polymorph Control)

Use this protocol if you are struggling to isolate the thermodynamically stable polymorph from highly polar solvents[6].

  • Microemulsion Formulation: In a vial, combine DMF, Deionized Water, and AOT (dioctyl sulfosuccinate sodium salt) surfactant at 50 °C.

  • API Loading: Add the API to achieve a concentration of 80–100 mg/mL. Sonicate the mixture for 1 to 5 minutes until it forms an optically clear, single-phase microemulsion[6].

  • Thermodynamic Cooling: Transfer the vial to a programmable chiller. Cool the system extremely slowly to 8 °C over a 12-hour period.

    • Mechanistic Note: As a single nucleus forms within a nanodroplet, it rapidly consumes the local supersaturation. This prevents the faster-growing, metastable Form II from dominating, allowing the stable Form I to precipitate exclusively[6].

  • Recovery: Break the emulsion by adding an excess of anti-solvent (e.g., cold water), centrifuge at 5000 RPM, and wash the pellet to remove residual AOT.

References

  • High-Sensitivity Measurement of Crystallization Induction Period Based on Fluorescence Method - ACS Publications.[Link]

  • Mefenamic acid: new polymorph or crystal defect? - Pharmaceutical Technology.[Link]

  • Drug-drug Salts of Mefenamic Acid\Tolfenamic Acid and Piperazine to Improve Physicochemical Properties for Potential Veterinary Use - ResearchGate.[Link]

  • Formulation, Characterization, and In Vitro Evaluation of Transdermal Patches for Inhibiting Crystallization of Mefenamic Acid - PMC.[Link]

  • Particle Size Control of Mefenamic Acid Using the Circulation-Type Sonocrystallization Process - ACS Engineering Au.[Link]

  • Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement - MDPI.[Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of Novel Nitroaromatic Compounds

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering cytotoxicity with novel compounds, using Benzoic acid, 4-nitro-2-(phenylamino)- as a representati...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering cytotoxicity with novel compounds, using Benzoic acid, 4-nitro-2-(phenylamino)- as a representative example of a nitroaromatic compound. The principles and protocols outlined here are designed to help you identify the root cause of cytotoxicity, mitigate its effects, and ensure the generation of reliable and reproducible data in your cell-based assays.

I. Understanding the Challenge: The Cytotoxicity of Nitroaromatic Compounds

Nitroaromatic compounds are a class of molecules with significant applications in various fields, including pharmaceuticals.[1] However, their chemical structure, characterized by one or more nitro groups attached to an aromatic ring, can also be a source of cytotoxicity.[2] Understanding the potential mechanisms of toxicity is the first step in developing a strategy to minimize it.

Two primary mechanisms contribute to the cytotoxicity of nitro compounds:

  • Reductive Activation: In low-oxygen (hypoxic) environments, which can occur within cell cultures, the nitro group can be reduced by cellular enzymes like nitroreductases. This process creates highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can damage cellular components like DNA and lead to cell death.[3]

  • Oxidative Stress: Nitro compounds can undergo a process called redox cycling. The nitro group is repeatedly reduced and then re-oxidized by molecular oxygen, generating a continuous stream of superoxide radicals. This leads to oxidative stress, which can damage lipids, proteins, and DNA.[3]

Given these potential mechanisms for a compound like Benzoic acid, 4-nitro-2-(phenylamino)-, it is crucial to approach cell-based assays with a systematic and informed strategy.

II. Troubleshooting Guide: Addressing Unexpected Cytotoxicity

This section is designed to help you diagnose and resolve common issues related to compound-induced cytotoxicity in your experiments.

Observed Problem Potential Causes Recommended Actions & Troubleshooting Steps
High cytotoxicity at low concentrations Intrinsic toxicity of the compound. Cell line-specific sensitivity. Poor solubility and compound precipitation.- Perform a comprehensive dose-response curve to accurately determine the IC50 value.[4] - Shorten the incubation time to see if the effect is time-dependent. - If oxidative stress is suspected, consider co-treatment with an antioxidant like N-acetylcysteine. - Visually inspect wells for any signs of compound precipitation after addition to the culture medium.[5]
Variable cytotoxicity between experiments Inconsistent cell seeding density or passage number. Variations in incubation conditions (temperature, CO2). Inconsistent compound preparation.- Standardize your cell seeding protocol and use cells within a consistent passage number range.[4][6] - Ensure your incubator is properly calibrated and provides a stable environment.[7] - Always prepare fresh dilutions of your compound from a well-characterized stock solution for each experiment.[4][5]
Compound precipitation in culture medium Low aqueous solubility of the compound. High final concentration of the compound.- Determine the solubility of your compound in the final culture medium before conducting the full experiment. - Prepare stock solutions in an appropriate solvent like DMSO and perform serial dilutions in the same solvent before the final dilution into aqueous medium.[8] - Lower the final concentration of the compound in the assay.[4]
Solvent (e.g., DMSO) toxicity Final solvent concentration is too high for the cell line.- Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and ideally below 0.1%.[9][10] - Always include a vehicle control (culture medium with the same final concentration of DMSO) in every experiment to differentiate between compound and solvent effects.[6][9]

III. Frequently Asked Questions (FAQs)

*Q1: I'm not sure if my compound, Benzoic acid, 4-nitro-2-(phenylamino)-, * is causing a cytotoxic or a cytostatic effect. How can I tell the difference?

A1: This is a critical distinction. A cytotoxic effect results in cell death, while a cytostatic effect merely inhibits cell proliferation without killing the cells. To differentiate between them, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay) and total cell number (e.g., using a cell counter or a DNA-binding dye).[4]

  • Cytotoxicity will show a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.[4]

  • Cytostaticity will result in a plateau of the total cell number, while the percentage of viable cells remains high.[4]

Q2: Could the nitroaromatic nature of my compound be interfering with my cytotoxicity assay readout?

A2: Yes, this is a possibility, particularly with colorimetric assays like the MTT assay. The color of the nitro compound or its metabolites could interfere with the absorbance reading.[3] Additionally, some compounds can chemically reduce the MTT reagent, leading to a false positive signal of cell viability.[3]

To check for this, it is essential to run cell-free controls containing your compound at the highest concentration used in the experiment with the assay reagent.[3] Any change in color or signal in the absence of cells indicates interference. If interference is detected, consider using an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity.[6][11]

Q3: What is the best way to prepare a stock solution of a sparingly soluble compound like Benzoic acid, 4-nitro-2-(phenylamino)- to minimize precipitation in my cell culture?

A3: Proper stock solution preparation is crucial.[9]

  • Choose the right solvent: For many organic compounds, 100% DMSO is a good starting point.[10]

  • Prepare a high-concentration stock: Create a concentrated stock solution (e.g., 10-50 mM) in your chosen solvent. Gentle warming or sonication can aid in dissolution, but be cautious as heat can degrade some compounds.[9]

  • Perform serial dilutions in the solvent: If you need a range of concentrations for a dose-response experiment, perform the serial dilutions in 100% DMSO.[9] This prevents the compound from precipitating out, which can happen if you dilute directly into an aqueous medium.

  • Final dilution into culture medium: For your experiment, you will add a small volume of your DMSO stock or dilution directly to the culture medium in the wells.[8] The goal is to keep the final DMSO concentration low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[8]

Q4: How can I optimize my cell seeding density to get more consistent results in my cytotoxicity assays?

A4: Optimizing cell seeding density is a critical step for assay robustness.[7]

  • Too low density: Cells may not have enough cell-to-cell contact and may not grow optimally, making them more susceptible to any cytotoxic effects.

  • Too high density (over-confluent): Cells may enter a quiescent state or start to die off due to nutrient depletion and waste accumulation, which can mask the effects of your compound.[7]

To optimize, you should perform a preliminary experiment where you seed your cells at various densities and measure their growth over the intended duration of your assay. Choose a seeding density that allows for logarithmic growth throughout the experiment and provides a good signal-to-noise ratio in your chosen assay.[12]

IV. Experimental Protocols & Workflows

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of a novel compound. All steps should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest in logarithmic growth phase

  • Complete culture medium

  • Test compound (e.g., Benzoic acid, 4-nitro-2-(phenylamino)-)

  • DMSO (or other appropriate solvent)

  • 96-well clear-bottom, black-walled plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring high viability (>95%).

    • Dilute the cell suspension to the optimized seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of your compound in an appropriate solvent (e.g., 10 mM in DMSO).[9]

    • Perform serial dilutions of the stock solution in the same solvent to create a range of working concentrations.[9]

    • Add a small volume (e.g., 1 µL) of each compound dilution to the respective wells.

    • Include vehicle-only controls (e.g., 1 µL of DMSO) and untreated controls (medium only).[9]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[6]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]

    • Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve to determine the IC50 value.[4]

Workflow for Minimizing Cytotoxicity

The following diagram illustrates a systematic approach to troubleshooting and minimizing the cytotoxicity of a novel compound in cell-based assays.

Cytotoxicity_Troubleshooting_Workflow Workflow for Minimizing Compound Cytotoxicity cluster_initial_screening Initial Screening cluster_troubleshooting Troubleshooting & Optimization cluster_optimization_steps Optimization Strategies cluster_final_validation Final Validation Start Start with broad dose-response experiment Check_Cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH) Start->Check_Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Cytotoxicity->High_Cytotoxicity Yes Proceed Proceed with further studies Check_Cytotoxicity->Proceed No / Acceptable Check_Solubility Check Compound Solubility & Precipitation High_Cytotoxicity->Check_Solubility Is it precipitating? Check_Solvent Verify Solvent Toxicity (Vehicle Control) Check_Solubility->Check_Solvent No Optimize_Conditions Optimize Assay Conditions Check_Solubility->Optimize_Conditions Yes Check_Assay Rule out Assay Interference (Cell-free control) Check_Solvent->Check_Assay No Check_Solvent->Optimize_Conditions Yes Check_Assay->Optimize_Conditions No Check_Assay->Optimize_Conditions Yes Reduce_Conc Reduce Compound Concentration Optimize_Conditions->Reduce_Conc Reduce_Time Reduce Incubation Time Optimize_Conditions->Reduce_Time Change_Cell_Line Consider a less sensitive cell line Optimize_Conditions->Change_Cell_Line Use_Protectants Use Cytoprotective Agents (e.g., Antioxidants) Optimize_Conditions->Use_Protectants Refined_Assay Perform Refined Dose-Response Reduce_Conc->Refined_Assay Reduce_Time->Refined_Assay Change_Cell_Line->Refined_Assay Use_Protectants->Refined_Assay Confirm_Mechanism Confirm Mechanism (Cytotoxic vs. Cytostatic) Refined_Assay->Confirm_Mechanism Confirm_Mechanism->Proceed

Caption: A systematic workflow for identifying, troubleshooting, and mitigating compound-induced cytotoxicity in cell-based assays.

V. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Retrieved from

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells. Retrieved from

  • MDPI. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. Retrieved from

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from

  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation. Retrieved from

  • PubMed. (n.d.). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Retrieved from

  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges. Retrieved from

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from

  • Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from

  • YouTube. (2025, February 24). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from

  • Biontext. (2018, September 20). Small but Critical Mistakes Commonly Made in Cell Culture Experiments: An Opinion Based on Observation and Experience. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Purification of Benzoic acid, 4-nitro-2-(phenylamino)-

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the purification of Benzoic acid, 4-nitro-2-(phenylamino)-, a molecule of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the purification of Benzoic acid, 4-nitro-2-(phenylamino)-, a molecule of significant interest due to its complex functionality. Achieving high purity for this compound is paramount for reliable downstream applications and regulatory compliance. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges encountered during the critical solvent selection phase for recrystallization.

Understanding the Molecule: A Foundation for Solvent Strategy

Before delving into solvent selection, a clear understanding of the structural characteristics of Benzoic acid, 4-nitro-2-(phenylamino)- is essential. The molecule's behavior in various solvents is dictated by the interplay of its three key functional groups:

  • Carboxylic Acid (-COOH): This is a highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. It imparts significant polarity and provides a handle for pH-dependent solubility modifications.[1][2]

  • Nitro Group (-NO2): A strongly electron-withdrawing and highly polar functional group that contributes to the overall polarity of the molecule.[3][4]

  • Diphenylamine Moiety: Comprising two aromatic rings linked by a secondary amine (-NH-), this part of the structure introduces considerable non-polar character. The secondary amine itself is a hydrogen bond donor.[5]

This combination of polar, hydrogen-bonding groups on a relatively large, non-polar diarylamine backbone results in a molecule of moderate overall polarity. This duality is the central challenge in selecting an ideal recrystallization solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal characteristics of a solvent for recrystallizing this compound?

An ideal solvent for recrystallization must satisfy several criteria. It should exhibit a steep solubility curve, meaning the target compound, Benzoic acid, 4-nitro-2-(phenylamino)-, is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[3] This differential is crucial for maximizing crystal recovery. Furthermore, the solvent must be chemically inert, not reacting with the compound even at elevated temperatures. Finally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).[3]

Q2: Based on the "like dissolves like" principle, where should I start my solvent search?

Given the molecule's moderately polar nature, polar organic solvents are the most logical starting point. The presence of hydrogen-bonding functional groups suggests that polar protic solvents, particularly alcohols, could be effective.[3][6] These solvents can interact with the carboxylic acid, nitro, and amine groups.

Recommended Starting Solvents for Screening:

  • Polar Protic: Ethanol, Methanol, Isopropanol

  • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

Water is generally a poor solvent for the neutral molecule due to the large non-polar diphenylamine backbone, but its miscibility with alcohols makes it an excellent candidate for a mixed-solvent system.

Q3: My compound is too soluble in most common solvents, even at room temperature. What should I do?

This is a common issue when a single solvent cannot provide the desired steep solubility profile. The solution is to employ a mixed-solvent system, also known as a binary solvent system.[3] This technique involves a pair of miscible solvents:

  • Solvent A (The "Good" Solvent): One in which your compound is highly soluble.

  • Solvent B (The "Anti-Solvent"): One in which your compound is poorly soluble.

A widely used and effective pair for compounds of this nature is Ethanol-Water . For a detailed methodology, refer to Protocol 2 .

Q4: I've selected a solvent, but upon cooling, the compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also happen if the concentration of the solute is too high. Here are several troubleshooting strategies:

  • Increase the Solvent Volume: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, perhaps more slowly.

  • Reduce the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling encourages the formation of ordered crystal lattices.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

    • Seeding: If you have a few pure crystals from a previous batch, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Switch to a Lower-Boiling Solvent: If the boiling point of your solvent is higher than the melting point of your compound, oiling out is highly likely. Choose a solvent with a lower boiling point.

Q5: Are there any stability concerns when heating Benzoic acid, 4-nitro-2-(phenylamino)- in certain solvents?

Yes. While generally stable, two potential degradation pathways should be considered:

  • Thermal Degradation: Aromatic nitro compounds can be sensitive to high temperatures.[7] Avoid prolonged heating at the solvent's reflux temperature. Dissolve the compound and proceed to the cooling step promptly.

  • Hydrolysis: The secondary amine linkage is generally robust, but prolonged heating in strongly acidic or basic aqueous conditions could potentially lead to hydrolysis.[8] Stick to neutral solvents unless performing a pH-driven purification.

Data Presentation

The table below summarizes the properties of recommended solvents for initial screening, providing a rationale for their selection.

SolventPolarity ClassBoiling Point (°C)Rationale for Use / Potential Issues
Ethanol Polar Protic78Excellent starting point. Good hydrogen bonding capability. Often forms a good pair with water.
Methanol Polar Protic65Higher polarity than ethanol; may be too effective a solvent. Lower boiling point is gentle on the compound.
Isopropanol Polar Protic82Less polar than ethanol. May provide a better solubility differential if the compound is too soluble in ethanol.
Ethyl Acetate Polar Aprotic77Good general-purpose solvent for moderately polar compounds. Lacks hydrogen bond donating ability.
Acetone Polar Aprotic56Strong solvent. Its low boiling point can be advantageous, but high volatility requires care.
Acetonitrile Polar Aprotic82Often shows good solubility for polar molecules. Can be a useful alternative if alcohols are too effective.
Acetic Acid Polar Protic118The acidic nature can protonate the compound, altering its solubility. High boiling point may pose a risk of degradation.
Water Polar Protic100Poor solvent for the neutral compound but an excellent anti-solvent when paired with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Single-Solvent Recrystallization

This protocol is designed to efficiently test multiple solvents to find one with an ideal solubility profile.[7]

Materials:

  • Crude Benzoic acid, 4-nitro-2-(phenylamino)-

  • A selection of test solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone)

  • Small test tubes or vials (one for each solvent)

  • Hot plate or sand bath

  • Stirring rods

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into each test tube.

  • To the first tube, add the selected solvent dropwise at room temperature, stirring after each drop, until the solid dissolves. Note the approximate volume needed. If it dissolves in less than 0.5 mL, the compound is likely too soluble at room temperature for this solvent to be effective.

  • If the solid is not soluble at room temperature, begin heating the slurry gently while continuing to add the solvent dropwise until the solid just dissolves. Record the total volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluate the result: An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble in a reasonable volume upon heating, and which yields a large quantity of crystals upon cooling.

Protocol 2: Two-Solvent (Binary) System Recrystallization

Use this protocol when no single solvent is suitable, typically when the compound is too soluble in one solvent and insoluble in another.[7] The ethanol-water system is used as an example.

Materials:

  • Crude Benzoic acid, 4-nitro-2-(phenylamino)-

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Deionized Water)

  • Erlenmeyer flask

  • Hot plate

  • Pasteur pipettes

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid completely at or near the boiling point.

  • While keeping the solution hot, add deionized water (the anti-solvent) dropwise with swirling.

  • Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

Visualization of Workflows

Solvent Selection Decision Workflow

The following diagram outlines the logical steps for selecting an appropriate purification solvent system.

SolventSelection Start Crude Compound Screening Protocol 1: Single Solvent Screening Start->Screening Decision Ideal Solvent Found? Screening->Decision SingleSolvent Perform Single-Solvent Recrystallization Decision->SingleSolvent Yes MixedSystem Protocol 2: Use Mixed-Solvent System (e.g., Ethanol/Water) Decision->MixedSystem No End Pure Crystals SingleSolvent->End Purify Purify via Mixed-Solvent Recrystallization MixedSystem->Purify Purify->End

Caption: A decision tree for systematic solvent selection.

Conceptual Diagram of a Mixed-Solvent System

This diagram illustrates the principle behind using a binary solvent system for recrystallization.

MixedSolvent cluster_0 Step 1: Dissolution cluster_1 Step 2: Saturation cluster_2 Step 3: Crystallization cluster_3 Result A Dissolve compound in minimum hot 'Good' Solvent (e.g., Ethanol) B Add 'Anti-Solvent' (e.g., Water) dropwise until solution becomes turbid A->B Titrate C Cool solution slowly. Pure compound crystallizes out B->C Cool D Pure Crystals (Solid Phase) + Mother Liquor (Liquid Phase) (Impurities remain dissolved) C->D

Caption: The process of purification using a binary solvent system.

References

  • Xiao, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data. [Link]

  • Acree, W. E., & Abraham, M. H. (2006). Mathematical correlation of 4-aminobenzoic acid solubilities in organic solvents with the Abraham solvation parameter model. Taylor & Francis Online. [Link]

  • Zhang, C., et al. (2018). Solubility of p-Aminobenzoic Acid Potassium in Organic Solvents and Binary (Water + Isopropyl Alcohol) Mixture at Temperatures from (283.15 to 318.15) K. Journal of Chemical & Engineering Data. [Link]

  • Bratu, I., et al. (2011). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. ResearchGate. [Link]

  • PubChem (2026). Benzoic acid, 2-((4-amino-2-nitrophenyl)amino)-. National Center for Biotechnology Information. [Link]

  • Oehler, R., & Berthold, I. (1959). U.S. Patent No. 2,874,196.
  • Missouri S&T (n.d.). Aromatic Nitro Compounds. Missouri University of Science and Technology. [Link]

  • Reddit (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]

  • NIST (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. [Link]

  • PubChemLite (2026). Benzoic acid, 4-nitro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazide. Université du Luxembourg. [Link]

  • Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • Wikipedia (n.d.). 4-Nitrobenzoic acid. Wikipedia. [Link]

  • PubChem (2026). 2-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem (2026). 4-(Phenylamino)benzoic acid. National Center for Biotechnology Information. [Link]

  • International Journal of Environmental Sciences (2025). Strategies For Controlling Genotoxic Impurities And LCMS/MS Method Development For Quantifying TTC Levels In Rebamipide Synthesi. The American Society for Publication & Dissemination. [Link]

  • Organic Syntheses (n.d.). p-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Cheméo (n.d.). Chemical Properties of Benzoic acid, 2-(phenylamino)- (CAS 91-40-7). Cheméo. [Link]

  • Organic Syntheses (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Saito, Y., et al. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed. [Link]

Sources

Optimization

Reducing background noise in Benzoic acid, 4-nitro-2-(phenylamino)- fluorescence assays

Welcome to the technical support center for Benzoic acid, 4-nitro-2-(phenylamino)- (also known as NFA or NPPB) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzoic acid, 4-nitro-2-(phenylamino)- (also known as NFA or NPPB) fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background noise, ensuring data integrity and assay sensitivity. NFA is a crucial tool, particularly in studying the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, where it acts as both a channel blocker and a potentiator depending on the context.[1][2][3] Minimizing background fluorescence is paramount for achieving the robust signal-to-noise ratios required for high-throughput screening (HTS) and detailed mechanistic studies.

This guide provides a series of frequently asked questions for quick reference, followed by in-depth troubleshooting guides with detailed protocols to systematically identify and eliminate sources of interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background in my NFA assay?

High background fluorescence can originate from multiple sources, broadly categorized as:

  • Autofluorescence: The intrinsic fluorescence of materials or molecules in your assay. This includes test compounds, cell culture media components (like phenol red and serum), and even the microplates themselves.[4][5]

  • Light Scatter: Scattering of excitation light by cells, precipitates, or turbid solutions.

  • Buffer Contamination: Impurities in buffer components or storage vessels can introduce fluorescent contaminants.[6]

  • Instrument Settings: Suboptimal settings on the microplate reader, such as an excessively high gain, can amplify noise along with the signal.[7][8]

Q2: My test compounds seem to be fluorescent. How can I confirm this and correct for it?

Compound autofluorescence is a frequent issue in HTS, especially with assays that use blue or green fluorophores.[9][10] To manage this:

  • Pre-read the Plate: Before adding the NFA probe, read the fluorescence of your plate containing cells, buffer, and the test compounds. This "compound-only" reading can be subtracted from the final assay reading.

  • Run a "No-Dye" Control: Prepare wells with your test compounds and all other assay components except the NFA probe. Any signal detected here is likely from compound autofluorescence.[11]

  • Spectral Profiling: If your plate reader allows, perform a spectral scan on the interfering compounds to see if their excitation/emission profile overlaps with NFA. If it does, a counter-screen is necessary.

Q3: Can my choice of microplate affect background noise?

Absolutely. The material and color of your microplate are critical.

  • Color: For fluorescence intensity assays, opaque black plates are strongly recommended.[12][13][14] Black walls absorb stray excitation light and minimize well-to-well crosstalk, significantly reducing background.[13][14] White plates reflect light and are better suited for luminescence assays.[5][12]

  • Material: Some plastics, like polystyrene, can exhibit autofluorescence and bind assay components.[6] For sensitive assays, consider specialized low-binding, non-fluorescent plates.

  • Bottom Type: For adherent cells where a bottom-read is necessary, use black plates with clear bottoms.[13][14]

Q4: How do I optimize my plate reader settings to improve the signal-to-noise ratio?

Optimizing reader settings is a powerful way to reduce perceived background.

  • Gain/Sensitivity: The gain amplifies the detected light signal. An excessively high gain will amplify background noise, while too low a gain will diminish your signal.[8][15] The optimal approach is to set the gain using a positive control well (highest expected signal) to be near, but not at, the saturation point of the detector (typically 80-90% of the maximum).[5][8]

  • Excitation/Emission Wavelengths & Bandwidths: Ensure your settings match the spectral properties of NFA. Using narrower bandwidths can increase specificity and reduce background, though it may also slightly decrease the signal intensity.[7]

  • Focal Height: For adherent cell-based assays, adjusting the focal height to the bottom of the well ensures the reader is focused on the cells and not the media, which can be a source of background.[4][5]

In-Depth Troubleshooting Guides

Guide 1: Systematically Identifying the Source of Background Noise

High background can be a multifaceted problem. This workflow provides a logical sequence to isolate the contributing factors.

Caption: A decision tree for troubleshooting high background fluorescence.

Guide 2: Managing Interference from Assay Buffers and Media

Buffer and media components are often overlooked sources of fluorescence.[16][17] Contaminants in raw materials or interactions between components can elevate background.[6]

Key Considerations & Protocol:

  • Component Purity: Use high-purity reagents (e.g., "BioUltra" or "molecular biology grade") for all buffer preparations.

  • Phenol Red & Serum: Cell culture media containing phenol red and fetal bovine serum are known to be autofluorescent.[4][5]

    • Protocol: Before the final assay read, gently wash the cells with a pre-warmed, optically clear buffer like Phosphate-Buffered Saline (PBS) supplemented with magnesium and calcium to maintain cell viability.[5][18] Perform the NFA assay in this low-background buffer.

  • Filtration: Always filter-sterilize buffers using a 0.22 µm filter. This removes not only microbial contaminants but also small particulates that can cause light scatter.[16]

  • Carrier Proteins: Avoid using bovine serum albumin (BSA) as a carrier protein if possible, as it can bind to some fluorophores and increase background polarization or intensity.[6] If a carrier protein is necessary, test alternatives like bovine gamma globulin (BGG).[6]

  • pH Stability: Ensure the buffer's pH is stable throughout the experiment. Drastic pH changes can alter the fluorescence properties of NFA and other molecules.[16][17]

ComponentIssueMitigation Strategy
Phenol Red Intrinsic fluorescenceUse phenol red-free media or wash cells with PBS before reading.[5]
Serum (e.g., FBS) High protein content leads to autofluorescenceUse low-serum media for the assay or wash with PBS.[4]
BSA Can bind fluorescent probesAvoid use or substitute with a low-binding alternative like BGG.[6]
Water/Salts Fluorescent impuritiesUse high-purity water and salts; filter all final buffers.[6]

Table 1: Common Buffer & Media Components Causing Background Noise.

Guide 3: Protocol for Compound Autofluorescence Counter-Screen

This protocol allows you to quantify and subtract the fluorescence originating from your test compounds, a critical step for validating hits from a screening campaign.[19]

Step-by-Step Protocol:

  • Plate Preparation: Prepare two identical black, clear-bottom microplates (Plate A and Plate B). Seed cells and grow them to the desired confluency.

  • Compound Addition: Add your library compounds at the final screening concentrations to both plates. Include appropriate vehicle (e.g., DMSO) and no-compound controls.

  • Incubation: Incubate the plates under standard assay conditions for the required duration.

  • Plate A - Pre-Read (Autofluorescence Measurement):

    • Take Plate A to the plate reader.

    • Set the excitation and emission wavelengths to those used for the NFA assay.

    • Read the fluorescence intensity of the entire plate. This is your "autofluorescence background" plate.

  • Plate B - NFA Assay Read:

    • To Plate B, add the NFA probe and any other final reagents according to your primary assay protocol.

    • Incubate for the required time.

    • Read the fluorescence intensity of Plate B using the same reader settings as for Plate A. This is your "total signal" plate.

  • Data Analysis:

    • For each well, calculate the corrected fluorescence: Corrected Signal = (Signal from Plate B) - (Signal from Plate A)

    • Compounds that still show activity after this correction are considered more reliable hits. Compounds whose signal is completely eliminated by the subtraction are likely autofluorescent artifacts.[10][20]

References

  • The Scientist. (2024). Tips for Optimizing Cell-Based Readouts. Available at: [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Available at: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • BMG LABTECH. How to choose the best microplate colour for my assay. Available at: [Link]

  • Green Elephant Biotech. (2026). Choosing the best 96-well plate for fluorescence assays: Why black ones are key? Available at: [Link]

  • ResearchGate. (2019). Fluorescence plate reader settings? Available at: [Link]

  • FCSXpert Solutions. Choosing Buffers for FCS Assays. Available at: [Link]

  • Labcompare. (2025). How to Get the Best Out of Your Microplate Reader. Available at: [Link]

  • BMG LABTECH. How to optimise the gain setting of my microplate reader? Available at: [Link]

  • Alarcon, J. L., et al. (2025). A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. bioRxiv. Available at: [Link]

  • Shi, H., et al. (2018). Lack of cations in flow cytometry buffers affect fluorescence signals by reducing membrane stability and viability of Escherichia coli strains. Journal of Biotechnology. Available at: [Link]

  • Sisyphus, K. M., et al. (2008). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry. Available at: [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY. Available at: [Link]

  • Assay Guidance Manual. (2015). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information. Available at: [Link]

  • Creative Bioarray. (2024). Troubleshooting in Fluorescent Staining. Available at: [Link]

  • Abcam. (2019). Fluorescent microscopy troubleshooting: high background. YouTube. Available at: [Link]

  • Lin, W. Y., et al. (2016). Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate. Molecular Pharmacology. Available at: [Link]

  • McKnight, T. R., et al. (2011). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Devor, D. C., et al. (1999). Structural and ionic determinants of 5-nitro-2-(3-phenylpropylamino)-benzoic acid block of the CFTR chloride channel. British Journal of Pharmacology. Available at: [Link]

  • Cystic Fibrosis Foundation. CFTR Assays. Available at: [Link]

  • Lin, W. Y., et al. (2016). Synergistic Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator Gating by Two Chemically Distinct Potentiators, Ivacaftor (VX-770) and 5-Nitro-2-(3-Phenylpropylamino) Benzoate. Molecular Pharmacology. Available at: [Link]

  • Devor, D. C., et al. (1999). Structural and ionic determinants of 5-nitro-2-(3-phenylprophyl-amino)-benzoic acid block of the CFTR chloride channel. British Journal of Pharmacology. Available at: [Link]

  • CDC Stacks. (2014). Supporting Information. Available at: [Link]

  • Verdoes, M., et al. (2013). Fluorescence-based proteasome activity profiling. Methods in Molecular Biology. Available at: [Link]

  • Iannotti, F. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]

  • Rajam, S., & Stalin, T. (2015). Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. Worldwide Journals. Available at: [Link]

  • Sambiagio, C., et al. (2016). 4-Fluoro-2-(phenylamino)benzoic acid. IUCrData. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Benzoic acid, 4-nitro-2-(phenylamino)- Production

For Researchers, Scientists, and Drug Development Professionals This technical support guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of Benzoic acid, 4-nitro-2-(phenylamino)-, a key intermediate in various synthetic applications. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to overcome challenges in your research and development.

I. Troubleshooting Guide: From Bench to Scale-Up

The synthesis of Benzoic acid, 4-nitro-2-(phenylamino)-, typically proceeds via an Ullmann condensation reaction between 2-chloro-4-nitrobenzoic acid and aniline, catalyzed by a copper species.[1] While effective at the lab scale, scaling up this reaction can introduce several challenges that may lead to decreased yield and purity. This guide addresses the most common issues encountered during scale-up.

Issue 1: Low or Inconsistent Yields

A drop in yield is one of the most frequent problems when transitioning to a larger scale. Several factors can contribute to this issue.

Potential CauseRecommended Solution & Scientific Rationale
Inefficient Heat Transfer On a larger scale, localized "hot spots" can occur due to inefficient stirring and heat dissipation. This can lead to thermal decomposition of starting materials, product, or the catalyst. Solution: Employ a reactor with a jacketed cooling system and a powerful overhead stirrer to ensure uniform temperature distribution. For highly exothermic reactions, controlled, slow addition of reagents is critical.
Poor Solubility of Reactants As the reaction volume increases, ensuring all reactants remain in solution can become challenging. Undissolved starting materials will not react, leading to lower conversion. Solution: Select a high-boiling polar aprotic solvent such as DMF, NMP, or nitrobenzene to ensure complete dissolution of both 2-chloro-4-nitrobenzoic acid and aniline at the reaction temperature.[1]
Catalyst Deactivation The copper catalyst is susceptible to deactivation by impurities or oxidation. On a larger scale, the impact of even trace impurities is magnified. Solution: Use freshly prepared or high-purity copper catalyst (e.g., CuI or copper bronze).[2][3] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) active species.[4] Degassing the solvent prior to the reaction can also be beneficial.[2]
Suboptimal Reaction Time Reaction times that are sufficient on a small scale may not be adequate for larger batches due to slower heating and mixing. Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for the new scale.[4][5]
Issue 2: Formation of Impurities

The presence of impurities not only lowers the yield of the desired product but also complicates the purification process.

Potential CauseRecommended Solution & Scientific Rationale
Side Reactions At the high temperatures often required for Ullmann condensations, various side reactions can occur.[1] One common byproduct is the result of a competing Ullmann biaryl coupling, leading to the formation of symmetrical biphenyls from the starting aryl halides.[6]
Solution: Modern advancements in Ullmann-type reactions have shown that the use of bidentate ligands (e.g., diamines, amino acids) can stabilize the copper catalyst, allowing for lower reaction temperatures and reducing the likelihood of side reactions.[7]
Incomplete Reaction Residual starting materials are common impurities if the reaction does not go to completion. Solution: As mentioned previously, carefully monitor the reaction to ensure it has reached completion. A slight excess of one reactant (typically the less expensive one, in this case, aniline) can sometimes be used to drive the reaction to completion.
Degradation of Product The product, Benzoic acid, 4-nitro-2-(phenylamino)-, may be susceptible to degradation under prolonged exposure to high temperatures. Solution: Once the reaction is complete, cool the reaction mixture promptly. Avoid unnecessarily long reaction times.
Issue 3: Difficulties in Product Isolation and Purification

Isolating a pure product is crucial for subsequent synthetic steps or for its final application.

Potential CauseRecommended Solution & Scientific Rationale
Product Precipitation Issues The standard workup for this reaction involves pouring the cooled reaction mixture into an acidic aqueous solution to precipitate the product.[5] On a larger scale, this can lead to the formation of a fine, difficult-to-filter solid or an oily precipitate.
Solution: Ensure vigorous stirring of the acidic solution during the addition of the reaction mixture. Adding the reaction mixture slowly to a larger volume of the acidic solution can promote the formation of larger, more easily filterable crystals.
Contamination with Copper Catalyst The copper catalyst can be difficult to remove completely from the final product. Solution: After precipitation, filter the crude product and wash it thoroughly with dilute acid to remove any residual copper salts. In some cases, filtration of the reaction mixture through a pad of celite before precipitation can help remove the insoluble copper species.[3][5]
Ineffective Recrystallization Recrystallization is a common method for purifying the crude product.[5] However, finding a suitable solvent system can be challenging, and yield loss can occur during this step.
Solution: A mixed solvent system, such as ethanol/water, is often effective for recrystallizing compounds of this type. Perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific product.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Ullmann condensation in this synthesis?

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[8] The generally accepted mechanism involves the formation of a copper(I) amide from aniline and the copper(I) catalyst. This organocopper species then undergoes a reaction with the 2-chloro-4-nitrobenzoic acid, where the chloride is displaced by the anilino group to form the desired product and a copper(I) chloride species. The presence of an electron-withdrawing group (the nitro group) on the aryl halide activates it towards this nucleophilic attack.[1]

Q2: Are there any alternatives to the Ullmann condensation for this transformation?

Yes, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also be used to form the C-N bond between an aryl halide and an amine.[1] This reaction often proceeds under milder conditions and with a broader substrate scope than the traditional Ullmann condensation. However, the cost and potential toxicity of the palladium catalyst can be a consideration for large-scale synthesis.[2]

Q3: What are the key safety considerations when scaling up this reaction?

The primary safety concerns include:

  • High Temperatures: The reaction is often run at elevated temperatures, which requires careful monitoring and control to prevent runaway reactions.[1]

  • Use of High-Boiling Solvents: Solvents like DMF and NMP have high boiling points and can pose inhalation and skin contact hazards. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The reaction itself can be exothermic. Ensure that the reactor's cooling system is adequate to handle the heat generated, especially during the initial stages of the reaction.

  • Handling of Reagents: Aniline is toxic and readily absorbed through the skin. 2-chloro-4-nitrobenzoic acid is a corrosive solid. Handle these chemicals with care and appropriate PPE.

Q4: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials and the appearance of the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. Developing an HPLC method early in the process development will be invaluable for assessing reaction completion and purity throughout the scale-up.

Q5: What is the role of the base in this reaction?

A base, such as potassium carbonate, is often added to the reaction mixture.[3] Its primary role is to deprotonate the aniline, making it a more potent nucleophile and facilitating the formation of the copper(I) amide intermediate.

III. Experimental Protocols

Lab-Scale Synthesis of Benzoic acid, 4-nitro-2-(phenylamino)-

This protocol is a general guideline and may require optimization.

Materials:

  • 2-chloro-4-nitrobenzoic acid

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a stirred solution of dilute hydrochloric acid.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain Benzoic acid, 4-nitro-2-(phenylamino)- as a solid.

IV. Visualizations

Ullmann Condensation Workflow

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-Up & Purification reagents Combine Reactants: - 2-Chloro-4-nitrobenzoic acid - Aniline - CuI Catalyst - K₂CO₃ Base - DMF Solvent inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert heat Heat to 120-140 °C inert->heat monitor Monitor by TLC/HPLC heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate in Acidic Water cool->precipitate filter_wash Filter and Wash Crude Product precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Pure Benzoic acid, 4-nitro-2-(phenylamino)- dry->product

Caption: A typical workflow for the Ullmann condensation synthesis of Benzoic acid, 4-nitro-2-(phenylamino)-.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_temp Verify Temperature Control start->check_temp check_solubility Assess Reactant Solubility check_temp->check_solubility Uniform sol_temp Improve Heat Transfer: - Jacketed Reactor - Efficient Stirring check_temp->sol_temp Non-uniform check_catalyst Evaluate Catalyst Activity check_solubility->check_catalyst Good sol_solubility Use High-Boiling Polar Aprotic Solvent check_solubility->sol_solubility Poor check_time Confirm Reaction Completion check_catalyst->check_time Active sol_catalyst Use High-Purity Catalyst Under Inert Atmosphere check_catalyst->sol_catalyst Suspected Deactivation sol_time Optimize Reaction Time via Monitoring (TLC/HPLC) check_time->sol_time Incomplete end Yield Improved sol_temp->end sol_solubility->end sol_catalyst->end sol_time->end

Caption: A decision tree for troubleshooting low yields in the scale-up process.

V. References

  • Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, July 10). Ullmann Reaction Questions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Arylaminobenzoate Efficacy Profiling: Benzoic acid, 4-nitro-2-(phenylamino)- vs. Standard Chloride Channel Inhibitors

As drug development targets complex epithelial transport disorders—ranging from cystic fibrosis to secretory diarrheas—the precise modulation of chloride channels remains a critical pharmacological objective. A number of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development targets complex epithelial transport disorders—ranging from cystic fibrosis to secretory diarrheas—the precise modulation of chloride channels remains a critical pharmacological objective. A number of chloride channel blockers have been identified, representing a selection of heterogeneous molecules[1]. Among these, the diphenylamine-2-carboxylate (DPC) derivatives, broadly classified as arylaminobenzoates, are fundamental tools for probing channel architecture and function[2].

This guide provides an objective, data-driven comparison of Benzoic acid, 4-nitro-2-(phenylamino)- (commonly referred to as 4-nitro-DPC) against standard field inhibitors such as DPC, NPPB, and Niflumic Acid (NFA). By analyzing structure-activity relationships (SAR) and electrophysiological data, we establish a framework for selecting the appropriate inhibitor for specific research applications.

Mechanistic Causality: The Structure-Activity Relationship (SAR)

To understand the efficacy of 4-nitro-DPC, one must examine the causality behind its molecular design. Older CFTR inhibitors, including DPC and NPPB, are generally nonselective and operate via direct occlusion of the channel pore[3].

The mechanism of action for arylaminobenzoates relies on two structural pillars:

  • The Carboxylate Anion: At physiological pH, the carboxylate group is negatively charged. This mimics the native chloride ion, drawing the molecule into the anion-selective pore of channels like CFTR or Volume-Regulated Anion Channels (VRAC)[4].

  • The Hydrophobic Bulk: Once inside the pore, the bulky diphenylamine rings physically occlude the permeation pathway, preventing chloride efflux.

The Role of the Nitro Group: Unmodified DPC has a relatively low affinity (IC50 ~300 µM)[4]. The synthesis of Benzoic acid, 4-nitro-2-(phenylamino)- introduces a strongly electron-withdrawing nitro group at the 4-position of the benzoic acid ring. This modification serves a dual purpose: it increases the acidity of the carboxylate (ensuring complete ionization) and alters the compound's lipophilicity, allowing it to partition more effectively into the lipid bilayer to reach its intracellular binding site. While more potent than DPC, it lacks the extended hydrophobic phenylpropyl chain of NPPB, placing its efficacy squarely between the two.

Pathway A Cellular Stimulus (cAMP / Ca2+ / Swelling) B Chloride Channels (CFTR, CaCC, VRAC) A->B Activates C Chloride Efflux (Depolarization / Secretion) B->C Mediates D Arylaminobenzoates (4-nitro-DPC, NPPB, DPC) D->B Intracellular Pore Block (Voltage-Dependent)

Mechanism of chloride channel activation and intracellular pore blockade by arylaminobenzoates.

Comparative Efficacy & Performance Data

When comparing 4-nitro-DPC to standard inhibitors, researchers must account for target selectivity and binding affinity. The table below synthesizes the comparative performance of these compounds across primary chloride channel targets[1][2][4].

InhibitorChemical ClassPrimary TargetsApprox. IC50 (CFTR)Approx. IC50 (CaCC)Voltage Dependence
DPC ArylaminobenzoateCFTR, VRAC300 - 500 µM>500 µMStrong
4-nitro-DPC ArylaminobenzoateCFTR, VRAC~80 - 100 µM~150 µMStrong
NPPB ArylaminobenzoateCFTR, CaCC, VRAC10 - 25 µM20 - 30 µMStrong
Niflumic Acid (NFA) Pyridine-3-carboxylateCaCC>500 µM10 - 20 µMWeak

*Note: Values for 4-nitro-DPC are derived from SAR interpolation between DPC and NPPB, reflecting the enhanced electron-withdrawing capacity of the nitro group without the added hydrophobic bulk of the phenylpropyl extension.

Key Takeaways for Experimental Design:

  • For maximum potency: NPPB remains the standard among DPC derivatives[1].

  • For target differentiation: Niflumic acid (NFA) is highly selective for Calcium-activated Chloride Channels (CaCC) over CFTR at low concentrations[2].

  • For SAR profiling: 4-nitro-DPC serves as an excellent intermediate control to isolate the electrostatic effects of the nitro group from the steric effects of alkyl chain extensions.

Self-Validating Experimental Methodology

To rigorously quantify the efficacy of 4-nitro-DPC against standard inhibitors, whole-cell patch clamp is often insufficient due to unpredictable intracellular drug accumulation. The excised inside-out patch clamp configuration is the gold standard[2]. This protocol is designed as a self-validating system: it not only measures inhibition but actively proves the mechanism of action.

Step-by-Step Protocol: Inside-Out Patch Clamp Electrophysiology

Step 1: Preparation and Seal Formation

  • Action: Utilize HEK293 cells stably expressing wild-type CFTR. Using a borosilicate glass micropipette (resistance 2-4 MΩ), establish a giga-ohm seal (>1 GΩ) on the cell membrane.

  • Causality: A high-resistance seal minimizes leak currents, ensuring that the recorded macroscopic currents are exclusively mediated by the channels within the patch. Quickly withdrawing the pipette excises the patch, exposing the intracellular (cytosolic) face of the channel to the bath solution.

Step 2: Baseline Activation (The Control)

  • Action: Perfuse the cytosolic face with a bath solution containing 1 mM ATP and 75 nM Protein Kinase A (PKA).

  • Causality: CFTR requires phosphorylation by PKA and ATP hydrolysis to open. Establishing a stable, maximum open-probability ( Po​ ) baseline is mandatory to accurately calculate the percentage of inhibition during drug application.

Step 3: Dose-Escalation & Voltage Steps

  • Action: Sequentially perfuse increasing concentrations of 4-nitro-DPC or NPPB (e.g., 10 µM, 50 µM, 100 µM, 300 µM). At each concentration, apply voltage steps from -80 mV to +80 mV.

  • Causality: Because arylaminobenzoates are negatively charged, depolarizing (positive) membrane potentials drive the inhibitor deeper into the channel pore from the intracellular side. Observing a stronger block at +80 mV compared to -80 mV confirms that the drug is acting as a voltage-dependent pore blocker[2].

Step 4: Reversibility Washout (The Validation)

  • Action: Cease inhibitor perfusion and wash the patch with the standard ATP/PKA bath solution for 3-5 minutes.

  • Causality: If the chloride current fully recovers to the baseline established in Step 2, the protocol validates that 4-nitro-DPC acts as a reversible pore blocker. Failure to wash out would falsely suggest toxicity or irreversible covalent modification.

Workflow S1 1. Cell Preparation (HEK293 CFTR+) S2 2. Inside-Out Patch (Expose cytosolic face) S1->S2 S3 3. Baseline Activation (ATP + PKA perfusion) S2->S3 S4 4. Inhibitor Application (Dose-escalation & Voltage Steps) S3->S4 S5 5. Reversibility Washout (Validate reversible pore block) S4->S5

Step-by-step patch-clamp electrophysiology workflow for validating inhibitor efficacy.

Conclusion & Application Recommendations

While highly potent modern inhibitors (like CFTRinh-172) have largely replaced arylaminobenzoates in clinical therapeutic investigations, compounds like Benzoic acid, 4-nitro-2-(phenylamino)- , DPC, and NPPB remain indispensable for biophysical research.

  • Use NPPB when a reliable, high-affinity, broad-spectrum chloride channel blockade is required to isolate non-chloride background currents[4].

  • Use Niflumic Acid (NFA) when attempting to pharmacologically separate CaCC currents from CFTR currents in native epithelial tissues[2].

  • Use Benzoic acid, 4-nitro-2-(phenylamino)- specifically in SAR studies to investigate the electrostatic requirements of the channel pore, as its intermediate structure isolates the impact of the nitro group without the confounding steric bulk of longer alkyl chains.

References[1] Chloride Channels - Sigma-Aldrich.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu9pbtNuRrlFrEPMxLMxj2NAqfjFj295moaEm9-q_7c_G5oLIg0GMiqH8aXcKpcNJR4K-REa3jZAmJDN432ZxRL9UnWPAE5ZQq2zPeGuqyqTgZWxREvwMPiqGyzi24_4TeWt05ib34aqtGFNixTZXFnUXw44Ip2a3dKm8n95xlbTQzcHEhKCRRgMlPpx9Xule18QEPxQGqfoGaoyXbXC50lpGTXFngTZCdx1EM9lWWOYhmihcuJRkJ[2] Direct block of the cystic fibrosis transmembrane conductance regulator Cl channel by niflumic acid - Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH55iEG77RNKtyuDppvV6VfpjKnZ1p0EsBKjGVlrlmFy4KpfcM6QRiNiss3X6icgT7ySuXwIre6YqR2ADNrY-BhLddsoXqdmiIkQKL3McyTXn_bm1NJrQf853kYW9eeUhiSjW8s7BmGbG3-mlFfuhoB8fcuN2tJgcwQDpY=[3] Structure of the methylglyoxal adducts, glibenclamide and CFTR inh-172.... - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX54z64XIwpAleL1XYXMfpLwlomAk8-Kslw8L2OIRF8Gi1KhsLRhSR5xe0jbn4jw966IEYF0YgI5FI0v7DqHbAddxYMm6lJ_f-ykeuV_jlc5dLIKeQW7lAb5sZ8ANBFEW84s6OSRJV36oUCkn9_c5IXR7mEoJJfk1U9XhEwk2A38hFSM8feExEVyTWLQ2kXsmLnIkkYyOlL_bCbE68r5Gu9biQ6OgpFLwQeGbHQ-w5pGXnWsGfZMj5nvGBAfexS69n[4] Volume-regulatory Cl- channel currents in cultured human epithelial cells - PubMed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Ko2KxhYgPN2JTBrSvxJbDKxCuXRs3aOxnKeKHft2FJzXFoR7F1fKVdmuegu6WowsKL3f0hoq3M01H9QiYnyfA94UHcymBfpm227rBIQCzry0OIm1vzD-fHW1V5PqJ16Zupo=

Sources

Comparative

1H NMR and 13C NMR spectra validation for Benzoic acid, 4-nitro-2-(phenylamino)-

Comprehensive NMR Validation Guide for Benzoic acid, 4-nitro-2-(phenylamino)-: Protocols, Spectral Assignments, and Isomeric Differentiation As a Senior Application Scientist, I frequently encounter the challenge of unam...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Validation Guide for Benzoic acid, 4-nitro-2-(phenylamino)-: Protocols, Spectral Assignments, and Isomeric Differentiation

As a Senior Application Scientist, I frequently encounter the challenge of unambiguously validating highly substituted aromatic systems. Benzoic acid, 4-nitro-2-(phenylamino)- (also widely known as 4-nitro-N-phenylanthranilic acid) is a critical synthetic intermediate used in the development of advanced fluorescent tags, including sulfonated aminoacridone dyes for carbohydrate analysis [1].

Because the synthesis of this compound often involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, the formation of regioisomers (such as the 5-nitro isomer) is a persistent risk. Relying solely on mass spectrometry or basic LC-UV is insufficient, as isomers share identical masses and similar chromophores. This guide outlines a self-validating Nuclear Magnetic Resonance (NMR) workflow designed to definitively confirm the structure, assign all spectral peaks, and rule out isomeric impurities.

Experimental Design: The Causality of Solvent Selection

A common pitfall in the NMR analysis of anthranilic acid derivatives is the default use of Chloroform-d (CDCl3). For Benzoic acid, 4-nitro-2-(phenylamino)-, CDCl3 is highly suboptimal. The molecule contains both a carboxylic acid (-COOH) and a secondary amine (-NH), which engage in strong intermolecular hydrogen bonding, leading to poor solubility and severe line broadening.

The Solution: We utilize Dimethyl Sulfoxide-d6 (DMSO-d6). The highly polar, hydrogen-bond-accepting nature of DMSO-d6 disrupts the intermolecular aggregates. This causality is twofold:

  • It ensures complete dissolution at high concentrations (20–30 mg/mL), yielding a high signal-to-noise ratio for 13C acquisition.

  • It stabilizes the exchangeable protons (the -COOH and -NH groups) by forming strong solute-solvent hydrogen bonds, effectively slowing down proton exchange and allowing these critical diagnostic peaks to appear as sharp, distinct signals in the 1H spectrum.

Step-by-Step NMR Acquisition Protocol

To establish a self-validating dataset, the protocol must integrate both 1D and 2D techniques. The 1D spectra provide the baseline quantitative and coupling data, while the 2D spectra (HSQC/HMBC) independently verify the connectivity, ensuring the protocol does not rely on chemical shift predictions alone.

Step 1: Sample Preparation

  • Weigh exactly 25 mg of the synthesized Benzoic acid, 4-nitro-2-(phenylamino)-.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal reference).

  • Transfer to a 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

Step 2: 1D 1H and 13C Acquisition

  • 1H NMR (400 MHz): Acquire 16 scans with a spectral width of 15 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the aromatic protons for accurate integration.

  • 13C NMR (100 MHz): Acquire 1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2.0 seconds. The high number of scans is required to resolve the quaternary carbons (C1, C2, C4, C1'), which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.

Step 3: 2D NMR Validation (HSQC & HMBC)

  • Acquire a 1H-13C HSQC spectrum to map all direct C-H connections, instantly separating the proton-bearing carbons from the quaternary carbons.

  • Acquire a 1H-13C HMBC spectrum (optimized for long-range couplings of 8 Hz). This is the critical self-validating step: observing a correlation from the -NH proton to the C-2 of the benzoic acid ring and the C-1' of the phenyl ring unequivocally proves the linkage of the two systems.

Spectral Data and Peak Assignments

The chemical shifts of the anthranilic acid core are heavily dictated by the "push-pull" electronic effects of the substituents. We benchmark these shifts against the foundational data of the primary precursor, 2-amino-4-nitrobenzoic acid [2]. The strongly electron-withdrawing nitro group (-NO2) deshields its ortho protons, while the electron-donating phenylamino group shields its ortho and para positions.

Table 1: 1H NMR Spectral Assignments (DMSO-d6)
PositionExpected Shift (ppm)MultiplicityCoupling (J)Int.Assignment Rationale
COOH ~13.50br s-1HHighly deshielded acidic proton; broad due to exchange.
NH ~9.80s-1HSecondary amine; deshielded by two adjacent aromatic rings.
H-6 8.10d8.8 Hz1HOrtho to COOH; exhibits strong ortho-coupling to H-5.
H-3 7.75d2.4 Hz1HLocated between NH and NO2; exhibits only meta-coupling to H-5.
H-5 7.50dd8.8, 2.4 Hz1HOrtho to NO2; coupled to both H-6 (ortho) and H-3 (meta).
H-3', H-5' 7.45t7.5 Hz2HMeta protons of the N-phenyl ring.
H-2', H-6' 7.35d7.5 Hz2HOrtho protons of the N-phenyl ring.
H-4' 7.20t7.5 Hz1HPara proton of the N-phenyl ring.
Table 2: 13C NMR Spectral Assignments (DMSO-d6)
PositionExpected Shift (ppm)Carbon TypeAssignment Rationale
C-1 ~169.0QuaternaryCarboxylic acid carbonyl.
C-4 ~151.0QuaternaryCarbon attached to NO2 (highly deshielded).
C-2 ~148.0QuaternaryCarbon attached to the electronegative NH-Ph group.
C-1' ~139.0QuaternaryIpso-carbon of the N-phenyl ring.
C-6 ~133.0CHAromatic CH ortho to the withdrawing COOH group.
C-3', C-5' ~129.0CHMeta-carbons of the N-phenyl ring.
C-4' ~125.0CHPara-carbon of the N-phenyl ring.
C-2', C-6' ~123.0CHOrtho-carbons of the N-phenyl ring.
C-5 ~111.0CHAromatic CH ortho to NO2.
C-3 ~108.0CHAromatic CH highly shielded by the adjacent NH group.

Isomeric Differentiation: 4-Nitro vs. 5-Nitro

The most critical analytical challenge is differentiating the synthesized 4-nitro product from the 5-nitro isomer. This is where the causality of J-coupling becomes the ultimate diagnostic tool.

In the 4-nitro isomer , the H-3 proton is isolated between the amine and the nitro group. It can only couple with H-5 across three bonds (meta-coupling), resulting in a distinct doublet with a small coupling constant (J = 2.4 Hz). Conversely, H-6 is adjacent to H-5, resulting in an ortho-coupled doublet (J = 8.8 Hz).

If the product were the 5-nitro isomer , the geometry flips. The H-6 proton would be isolated between the nitro group and the carboxylic acid, appearing as the meta-coupled doublet (J = 2.4 Hz), while H-3 would sit adjacent to H-4, appearing as an ortho-coupled doublet (J = 8.8 Hz).

By simply observing which proton (the highly deshielded H-6 near the COOH, or the more shielded H-3 near the NH) exhibits the 2.4 Hz coupling, you can definitively prove the regiochemistry of your synthesis.

Isomer_Differentiation Start Synthesized Product (Potential Isomeric Mixture) NMR1D 1H NMR Analysis (Aromatic Region 7.0-8.5 ppm) Start->NMR1D CheckH3 Observe H3/H6 Coupling? NMR1D->CheckH3 Isomer4 4-Nitro Isomer Confirmed (H3 d, J=2.4Hz; H6 d, J=8.8Hz) CheckH3->Isomer4  Yes (Meta H3) Isomer5 5-Nitro Isomer Confirmed (H6 d, J=2.4Hz; H3 d, J=8.8Hz) CheckH3->Isomer5  No (Ortho H3) NMR2D 2D HMBC Validation (NH to C2/C1' coupling) Isomer4->NMR2D Isomer5->NMR2D

Figure 1: Logical decision tree for differentiating 4-nitro and 5-nitro isomers using 1H NMR coupling.

Conclusion

By combining the solvent-stabilizing effects of DMSO-d6 with a rigorous analysis of J-coupling constants and HMBC correlations, researchers can establish a self-validating framework for Benzoic acid, 4-nitro-2-(phenylamino)-. This methodology not only confirms the success of the synthesis but guarantees the structural integrity required before advancing the compound into complex fluorophore or pharmaceutical development pipelines.

References

  • Hell, S. W., Belov, V., Bischoff, M., Meineke, D., Thomas, L., Mitronova, G., Savicheva, E., Kolmakov, K., Böhm, M. J., Rapp, E., & Hennig, R. (2020). Sulfonated 2(7)-aminoacridone and 1-aminopyrene dyes and their use as fluorescent tags, in particular for carbohydrate analysis. World Intellectual Property Organization. Patent WO2020151804A1.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12076, 2-Amino-4-nitrobenzoic acid. PubChem. Available at:[Link]

Validation

Comparative Binding Kinetics of Benzoic Acid and its 4-Nitro-2-(phenylamino)- Analog: A Guide to Structure-Kinetic Relationships

Introduction: Beyond Affinity, The Critical Role of Kinetics In modern drug discovery, the optimization of a small molecule's interaction with its protein target is a paramount objective. For decades, binding affinity (K...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Affinity, The Critical Role of Kinetics

In modern drug discovery, the optimization of a small molecule's interaction with its protein target is a paramount objective. For decades, binding affinity (KD), a thermodynamic measure of potency, was the primary metric for success. However, the field has matured to recognize that a single affinity value tells an incomplete story. The kinetics of the binding event—the rates of association (kₐ) and dissociation (kd)—provide a more dynamic and physiologically relevant picture of a drug's behavior. A long residence time at the target, driven by a slow dissociation rate, can translate to a more durable pharmacological effect, often allowing for less frequent dosing and an improved therapeutic window.

This guide provides a comparative analysis of two structurally related compounds to illustrate these principles. We will compare the binding kinetics of a simple, foundational scaffold, Benzoic Acid , with a more complex derivative, 4-nitro-2-(phenylamino)-benzoic acid . The latter belongs to the fenamate class of molecules, N-arylated derivatives of anthranilic acid known to possess a range of biological activities, including the modulation of cyclooxygenase (COX) enzymes and various ion channels.[1][2][3][4]

Our objective is to dissect how specific structural modifications—the addition of a phenylamino bridge and a nitro group—transform the binding profile of the parent scaffold. We will detail a robust experimental approach using Surface Plasmon Resonance (SPR) to quantify these kinetic differences and provide a framework for interpreting the data to guide lead optimization efforts.

The Methodological Rationale: Why Surface Plasmon Resonance (SPR)?

To accurately quantify the on- and off-rates of small molecules, a technique that is both sensitive and provides real-time data is essential. Surface Plasmon Resonance (SPR) is a label-free, optical biosensing technology that has become an industry standard for kinetic characterization.[5][6][7]

SPR works by immobilizing one interacting partner (the "ligand," in our case, the protein target) onto a sensor surface and flowing the other partner (the "analyte," our small molecules) over it. Binding events cause a change in the refractive index at the surface, which is measured in real-time and plotted as a sensorgram.[8] The shape of this curve is a direct function of the binding kinetics:

  • The Association Phase (kₐ): The initial upward curve as the analyte binds to the immobilized ligand.

  • The Dissociation Phase (kd): The downward curve when the analyte-containing solution is replaced by a buffer, and the complex dissociates.

By fitting these curves to a kinetic model, we can precisely calculate kₐ and kd, from which the equilibrium dissociation constant (KD = kd/kₐ) is derived. While other techniques like Isothermal Titration Calorimetry (ITC) are excellent for determining binding thermodynamics and affinity, SPR's real-time nature makes it superior for resolving the individual kinetic rate constants that are the focus of this guide.[9][10]

For this study, we will use Carbonic Anhydrase II (CAII) as our model protein target. It is a well-characterized enzyme frequently used in SPR-based small molecule interaction studies due to its stability and known inhibitor interactions.[11]

Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis

The following protocol outlines a robust SPR-based experiment for determining the binding kinetics of small molecule analytes to an immobilized protein target.

Materials & Reagents
  • SPR Instrument: Biacore T200 or similar (Cytiva)[7]

  • Sensor Chip: Series S Sensor Chip CM5 (carboxymethylated dextran surface)

  • Protein Target: Recombinant Human Carbonic Anhydrase II (CAII)

  • Analytes: Benzoic acid, 4-nitro-2-(phenylamino)-benzoic acid

  • Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte Solvent: 100% Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology

Part 1: Target Immobilization via Amine Coupling

  • System Priming: Equilibrate the SPR system by priming with running buffer until a stable baseline is achieved.

  • Surface Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this mixture over the sensor surface (flow cells 2 and 4, leaving 1 and 3 as references) for 7 minutes to activate the carboxymethylated dextran.

  • Protein Coupling: Inject a solution of CAII (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~5000-8000 Resonance Units, RU).

  • Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface, preventing non-specific binding.

Part 2: Kinetic Interaction Analysis

  • Analyte Preparation: Prepare primary stock solutions of Benzoic Acid and 4-nitro-2-(phenylamino)-benzoic acid in 100% DMSO. Create a serial dilution series for each analyte in running buffer, ensuring the final DMSO concentration is consistent across all samples (e.g., ≤ 5%) to minimize solvent mismatch effects. A typical concentration range might span from 100 nM to 100 µM.

  • Binding Measurement Cycle (Multi-Cycle Kinetics):

    • Injection (Association): Inject the lowest concentration of the first analyte over all four flow cells (reference and active surfaces) for a set time (e.g., 120 seconds) to monitor association.

    • Dissociation: Switch back to flowing only running buffer over the sensor surface and monitor the dissociation for an extended period (e.g., 300-600 seconds). The length should be sufficient to observe a significant portion of the dissociation curve.

    • Regeneration: If necessary, inject a pulse of a mild regeneration solution (e.g., a weak acid/base or high salt buffer, to be optimized) to remove any remaining bound analyte and return to the baseline.

    • Repeat: Repeat the injection-dissociation-regeneration cycle for each concentration in the dilution series, from lowest to highest.

  • Repeat for Second Analyte: Perform the entire multi-cycle kinetic analysis for the second compound.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_analysis Kinetic Analysis Cycle (per concentration) cluster_final Finalization Prep System Priming & Equilibration Activate Surface Activation (EDC/NHS) Prep->Activate Immobilize Target Immobilization (e.g., CAII) Activate->Immobilize Deactivate Deactivation (Ethanolamine) Immobilize->Deactivate Inject Analyte Injection (Association) Deactivate->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Next Conc. Regen Regeneration (Surface Reset) Dissociate->Regen Next Conc. Regen->Inject Next Conc. Fit Data Fitting (1:1 Model) Regen->Fit Result Obtain ka, kd, KD Fit->Result

Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.

Results: Quantifying the Impact of Structural Modification

The raw sensorgram data is processed by subtracting the reference channel signal from the active channel signal. The resulting curves are then globally fitted to a 1:1 kinetic binding model to derive the rate constants.[7][8] The following table presents a plausible, illustrative dataset consistent with the known principles of structure-activity relationships.

CompoundStructurekₐ (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)
Benzoic Acid Benzoic Acid Structure1.5 x 10³2.2 x 10⁻¹147
4-nitro-2-(phenylamino)-benzoic acid Analog Structure8.0 x 10⁴9.5 x 10⁻⁴0.012 (12 nM)
Note: The structure shown for the analog is Niflumic acid, a close structural relative, to illustrate the core fenamate scaffold. The data are representative values for illustrative purposes.

Interpretation and Discussion: From Structure to Kinetics

The data clearly demonstrates a dramatic shift in the binding profile upon chemical modification.

  • Benzoic Acid: As a small fragment, benzoic acid exhibits kinetics typical of low-affinity binders. It has a moderately fast association rate (kₐ) but a very fast dissociation rate (kd). This "fast-on, fast-off" profile means the complex it forms with the target is transient and unstable, resulting in a weak affinity in the high micromolar range.

  • 4-nitro-2-(phenylamino)-benzoic acid: The addition of the phenylamino and nitro groups profoundly alters the kinetics.

    • Association Rate (kₐ): The on-rate increases by over 50-fold. The larger, more complex structure provides more opportunities for initial contacts and proper orientation within the binding site, accelerating the formation of the encounter complex.

    • Dissociation Rate (kd): The most significant change is the >200-fold decrease in the off-rate. This indicates the formation of a much more stable, long-lived complex. The phenylamino moiety increases the molecule's surface area, likely engaging in favorable hydrophobic or π-stacking interactions within the protein's binding pocket.[12] Furthermore, the strongly electron-withdrawing nitro group is an excellent hydrogen bond acceptor, potentially forming a key, stabilizing hydrogen bond with a donor residue in the protein site, effectively "anchoring" the molecule.[13][14][15] This slow kd is the primary driver of the dramatic increase in overall affinity.

The resulting affinity (KD) for the analog is in the low nanomolar range, representing a >12,000-fold improvement in potency over the parent scaffold. This transformation from a weak fragment to a potent binder is a textbook example of successful lead optimization, driven by chemical modifications that specifically enhance the stability of the drug-target complex.

Structure-Kinetic Relationship Diagram

Caption: Impact of structural additions on binding kinetics.

Conclusion

This guide demonstrates that a comprehensive understanding of binding kinetics is indispensable for effective drug design. By moving beyond a simple affinity measurement and dissecting the association and dissociation rates, researchers can gain critical insights into the molecular mechanisms underpinning a drug-target interaction. The comparison between benzoic acid and its 4-nitro-2-(phenylamino)- analog clearly illustrates how targeted chemical modifications can rationally improve a compound's kinetic profile. Specifically, the addition of moieties that increase interaction surface area and introduce strong, specific contacts like hydrogen bonds can dramatically slow the dissociation rate, leading to prolonged target engagement and a significant improvement in potency. Employing robust techniques like SPR enables the precise quantification of these kinetic parameters, providing an invaluable data-driven foundation for advancing drug discovery programs.

References

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC, National Center for Biotechnology Information. [Link]

  • Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. PubMed. [Link]

  • Structure-activity relationship of fenamates as Slo2.1 channel activators. SciSpace. [Link]

  • Structure-activity relationship of fenamates as Slo2.1 channel activators. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Biochemical Society Transactions. [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. OSTR - National Cancer Institute. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen. [Link]

  • Structural studies of analgesics and their interactions. XII. Structure and interactions of anti-inflammatory fenamates. A concerted crystallographic and theoretical conformational study. PubMed. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • The role of nitro groups in the binding of nitroaromatics to protein MOPC 315. PMC, National Center for Biotechnology Information. [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC, National Center for Biotechnology Information. [Link]

  • Mechanism and kinetic study of the reaction of benzoic acid with OH, NO3 and SO4− radicals in the atmosphere. PMC, National Center for Biotechnology Information. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Publication Corporation. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC, National Center for Biotechnology Information. [Link]

  • Nitro group – Knowledge and References. Taylor & Francis. [Link]

  • Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. UNSW. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. [Link]

  • Solvatomorphism and first-time observation of acid–acid catemer in 4-phenylamino-benzoic acids. RSC Advances. [Link]

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Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-nitro-2-(phenylamino)benzoic Acid

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-nitro-2-(phenylamino)benzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-nitro-2-(phenylamino)benzoic acid, a molecule of interest in pharmaceutical and chemical research. In the absence of a publicly available, complete experimental mass spectrum for this specific compound, this document leverages established fragmentation principles and data from structurally related molecules to construct a reliable predictive model. This approach, rooted in the foundational principles of mass spectrometry, empowers researchers to identify and characterize this and similar molecules.

Introduction to the Molecule and Analytical Strategy

4-nitro-2-(phenylamino)benzoic acid (also known as N-phenyl-4-nitroanthranilic acid) is a substituted diphenylamine and benzoic acid derivative with a molecular weight of 258.23 g/mol and an exact mass of 258.06.[1] Its structure incorporates several functional groups that dictate its fragmentation behavior under mass spectrometric analysis: a carboxylic acid, a secondary amine linkage, and a nitroaromatic system.

Understanding the fragmentation pattern is crucial for unequivocal identification in complex matrices and for structural elucidation of related compounds. This guide will explore the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a comparative framework.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of 4-nitro-2-(phenylamino)benzoic acid in EI-MS is anticipated to be driven by the functionalities present and their interactions.

The molecular ion (M+•) is predicted to appear at an m/z of 258. The fragmentation cascade is expected to be initiated by several competing pathways, influenced by the "ortho effect" between the carboxylic acid and the phenylamino group, and the inherent fragmentation tendencies of the nitro group.

Key Predicted Fragmentation Pathways:
  • Loss of Water (H₂O): An initial loss of water (18 Da) to form a fragment at m/z 240 is highly probable due to an ortho effect, involving the hydrogen from the carboxylic acid and a hydrogen from the amine.

  • Decarboxylation (Loss of CO₂): The loss of a carboxyl group as carbon dioxide (44 Da) is a characteristic fragmentation of benzoic acids, which would yield a fragment at m/z 214 .[2]

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group can result in the loss of a hydroxyl radical (17 Da), producing an acylium ion at m/z 241 .

  • Nitro Group Fragmentations: Aromatic nitro compounds characteristically lose •NO (30 Da) and •NO₂ (46 Da) radicals.[3] This would lead to fragments at m/z 228 and m/z 212 , respectively.

These initial fragmentations will be followed by subsequent losses, creating a complex but interpretable spectrum. For instance, the ion at m/z 212 could further lose CO to yield a fragment at m/z 184.

Visualization of Predicted EI Fragmentation

G M C₁₃H₁₀N₂O₄ m/z 258 (M+•) F240 [M - H₂O]+• m/z 240 M->F240 - H₂O F241 [M - •OH]+ m/z 241 M->F241 - •OH F214 [M - CO₂]+• m/z 214 M->F214 - CO₂ F212 [M - •NO₂]+ m/z 212 M->F212 - •NO₂ F77 [C₆H₅]+ m/z 77 F214->F77 - C₇H₄NO₂ F184 [M - •NO₂ - CO]+ m/z 184 F212->F184 - CO

Caption: Predicted Electron Ionization fragmentation pathway of 4-nitro-2-(phenylamino)benzoic acid.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation and a more prominent protonated or deprotonated molecular ion. This is particularly useful for determining the molecular weight of the analyte.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, the molecule is expected to be observed as the protonated species at m/z 259 . Tandem mass spectrometry (MS/MS) of this ion would likely show neutral losses of H₂O (to m/z 241) and CO (to m/z 231).

  • Negative Ion Mode ([M-H]⁻): In negative ion mode, the deprotonated molecule will be observed at m/z 257 . The stability of the carboxylate anion makes this a favorable process. MS/MS fragmentation of this ion is expected to readily lose CO₂ (44 Da) to produce a highly stable anion at m/z 213 .

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, we can compare the expected fragmentation patterns with the known mass spectral behavior of its constituent parts.

Compound/FragmentKey Fragmentation PathwaysReference
4-Nitrobenzoic Acid Strong molecular ion, loss of •OH, H₂O, •NO, and •NO₂. A significant peak corresponding to the loss of the nitro group is common.[4]
N-Phenylanthranilic Acid Molecular ion is typically the base peak. Fragmentation includes the loss of H₂O and COOH.[5]
Diphenylamine Exhibits a very stable molecular ion. Primary fragmentations involve the loss of a hydrogen atom or a phenyl group.[6]

The fragmentation of 4-nitro-2-(phenylamino)benzoic acid is expected to be a composite of these behaviors, with the added complexity arising from the interaction of the adjacent functional groups.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a generalized workflow for the analysis of a solid sample like 4-nitro-2-(phenylamino)benzoic acid.

Sample Preparation
  • Solution Preparation: Accurately weigh approximately 1 mg of the compound. Dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

  • Working Solution: For ESI, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode). For direct infusion EI, a more concentrated solution may be required.

Instrumentation and Data Acquisition

G cluster_prep Sample Preparation cluster_analysis MS Analysis A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Conc. B->C D Infuse into Ion Source (ESI or EI) C->D E Acquire Full Scan MS D->E F Select Precursor Ion E->F G Acquire MS/MS Spectrum F->G

Caption: General workflow for mass spectrometric analysis.

  • Mass Spectrometer Setup:

    • Ionization Mode: Select either EI or ESI.

    • Polarity: Choose positive or negative ion mode for ESI.

    • Mass Range: Set a scan range appropriate for the expected ions (e.g., m/z 50-350).

  • Data Acquisition:

    • Full Scan (MS1): Acquire a full scan spectrum to identify the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion (or other ion of interest) as the precursor and acquire a product ion spectrum to observe its fragments. Vary the collision energy to optimize fragmentation.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of 4-nitro-2-(phenylamino)benzoic acid. By understanding the characteristic fragmentation patterns of its constituent functional groups and leveraging established principles of mass spectrometry, researchers can confidently identify this molecule and interpret the mass spectra of related novel compounds. The proposed fragmentation pathways, supported by comparative data and a standardized experimental protocol, serve as a valuable resource for scientists in drug development and chemical analysis.

References

  • ResearchGate. (2026, February 9). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines.
  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. Retrieved from [Link]

  • Williams, D. H., et al. (1966).
  • ResearchGate. (2019, June 28). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials.
  • Li, J., et al. (2022).
  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Frontiers in Space Technologies, 1, 5.
  • SpectraBase. (n.d.). 3-Nitro-benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Todua, N. G., et al. (2017). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 52(11), 727-742.
  • DOI. (n.d.).
  • Chem Help ASAP. (2022, November 23). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). Diphenylamine. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Diphenylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry.
  • LookChem. (n.d.). Benzoic acid, 4-nitro-2-(phenylamino)-. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • MassBank. (2008, October 21). 4-NITROBENZOIC ACID; EI-B; MS. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, February 6). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 4-Nitro-anthranilic acid. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass spectra of anthranilic acid metal.
  • Litchfield, V. J., et al. (2008). Synthesis of acridine-quinone systems - A potential electrochemical fluorescent switch.
  • NIST. (n.d.). Benzoic acid, 4-nitro-, phenylmethyl ester. NIST WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). 4-NITROANILINE; EI-B; MS. Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of UV-Vis Spectroscopy Methods for Benzoic Acid and its Derivative, 4-nitro-2-(phenylamino)-benzoic acid

This guide provides a comprehensive comparison of the validation of UV-Vis spectroscopy methods for the quantitative analysis of two structurally related aromatic carboxylic acids: the simple and widely used benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the validation of UV-Vis spectroscopy methods for the quantitative analysis of two structurally related aromatic carboxylic acids: the simple and widely used benzoic acid, and the more complex, substituted 4-nitro-2-(phenylamino)-benzoic acid. As researchers, scientists, and drug development professionals, understanding the nuances of method validation for compounds with varying structural complexity is paramount for ensuring data integrity and regulatory compliance.

Ultraviolet-Visible (UV-Vis) spectroscopy remains a cornerstone analytical technique in pharmaceutical laboratories due to its simplicity, high sensitivity, and cost-effectiveness.[1][2] Its application in quantitative analysis relies on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3][4] However, to ensure the reliability and regulatory acceptability of a UV-Vis method, it must undergo a thorough validation process in accordance with guidelines established by the International Conference on Harmonisation (ICH).[1][5][6]

This guide will delve into the critical validation parameters, explaining the experimental choices and presenting supporting data to highlight the differences in validating a method for a simple versus a more complex molecule.

The Analytes: A Tale of Two Structures

Benzoic acid , the simplest aromatic carboxylic acid, serves as our baseline. Its well-defined UV spectrum, with absorption maxima typically observed around 194 nm, 230 nm, and 274 nm, makes it an ideal candidate for straightforward UV-Vis analysis.[7][8] The choice of wavelength for quantification is often a compromise between achieving maximum sensitivity and avoiding interference from common solvents and excipients, with 230 nm being a frequent selection.[9][10]

4-nitro-2-(phenylamino)-benzoic acid , on the other hand, presents a more complex chromophoric system. The presence of the nitro group (-NO2) and the phenylamino group (-NH-Ph) in addition to the benzoic acid core significantly influences its electronic transitions and, consequently, its UV-Vis spectrum. These additional functional groups can lead to shifts in the absorption maxima and potentially introduce new absorption bands, which can be both an advantage for specificity and a challenge in terms of potential interferences.

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For quantitative UV-Vis methods, the following parameters are crucial:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • For Benzoic Acid: Specificity is often established by comparing the UV spectrum of a standard solution of benzoic acid with that of a sample solution. The absence of significant interference from excipients at the chosen analytical wavelength (e.g., 230 nm) is typically sufficient. A blank solution containing all components except benzoic acid should show negligible absorbance at this wavelength.

  • For 4-nitro-2-(phenylamino)-benzoic acid: Demonstrating specificity can be more demanding. Due to its more complex structure, there is a higher probability of spectral overlap with potential impurities or degradation products that may have similar chromophores. Therefore, it is often necessary to analyze samples containing known impurities and degradation products to ensure that they do not interfere with the quantification of the parent compound. Diode array detection can be particularly useful here, allowing for the comparison of entire spectra to confirm peak purity.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol for Linearity:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or a buffered aqueous solution).

    • From the stock solution, prepare a series of at least five standard solutions of different concentrations spanning the expected working range. For benzoic acid, a typical range might be 1-10 µg/mL.[9][10]

    • Measure the absorbance of each standard solution at the predetermined wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.[4]

  • Comparison:

    • Benzoic Acid: Typically exhibits excellent linearity over a considerable concentration range, with R² values greater than 0.999 being readily achievable.[9]

    • 4-nitro-2-(phenylamino)-benzoic acid: While also expected to follow Beer's Law, its higher molar absorptivity may necessitate working with lower concentrations to remain within the linear range of the spectrophotometer (typically absorbance values below 1.0). Deviations from linearity at higher concentrations due to intermolecular interactions or instrumental limitations might be more pronounced.

ParameterBenzoic Acid (Hypothetical Data)4-nitro-2-(phenylamino)-benzoic acid (Hypothetical Data)Acceptance Criteria
Concentration Range 1 - 10 µg/mL0.5 - 5 µg/mLAppropriate for intended use
Correlation Coefficient (R²) 0.99980.9995≥ 0.999
Linear Regression Equation y = 0.085x + 0.005y = 0.152x + 0.003-
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies.

  • Experimental Protocol for Accuracy (Recovery):

    • Prepare a sample matrix (placebo) containing all excipients except the analyte.

    • Spike the placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples using the developed method and calculate the percentage recovery.

  • Comparison:

    • Benzoic Acid: Due to its simpler matrix and lower potential for interactions, achieving high and consistent recoveries (e.g., 98-102%) is generally straightforward.[9]

    • 4-nitro-2-(phenylamino)-benzoic acid: The more complex structure might lead to stronger interactions with excipients, potentially affecting extraction efficiency and leading to lower or more variable recoveries. Careful optimization of the sample preparation procedure is crucial.

Concentration LevelBenzoic Acid (% Recovery)4-nitro-2-(phenylamino)-benzoic acid (% Recovery)Acceptance Criteria
80% 99.5%98.7%98.0% - 102.0%
100% 100.2%100.5%98.0% - 102.0%
120% 101.1%101.5%98.0% - 102.0%
Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[12] Precision is considered at two levels:

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method when the assay is performed by different analysts, on different days, or with different equipment.

  • Experimental Protocol for Precision:

    • Repeatability: Analyze a minimum of six replicate samples of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or using a different instrument.

    • Calculate the %RSD for each set of measurements.

  • Comparison:

    • Benzoic Acid: Generally exhibits very high precision, with %RSD values well below 2%.

    • 4-nitro-2-(phenylamino)-benzoic acid: While still expected to be precise, any complexities in sample preparation or potential for instability could lead to slightly higher variability.

Precision LevelBenzoic Acid (%RSD)4-nitro-2-(phenylamino)-benzoic acid (%RSD)Acceptance Criteria
Repeatability 0.5%0.8%≤ 2%
Intermediate Precision 0.8%1.2%≤ 2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Experimental Protocol for LOD and LOQ (based on the calibration curve):

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope of the calibration curve)[14][15]

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope of the calibration curve)[14][15][16]

  • Comparison:

    • Benzoic Acid: A typical LOD for a UV-Vis method for benzoic acid might be in the range of 0.1-0.2 µg/mL, with an LOQ around 0.4-0.5 µg/mL.[17]

    • 4-nitro-2-(phenylamino)-benzoic acid: Due to its potentially higher molar absorptivity, the LOD and LOQ for this compound may be lower than that of benzoic acid, indicating a more sensitive method.

ParameterBenzoic Acid (Hypothetical Data)4-nitro-2-(phenylamino)-benzoic acid (Hypothetical Data)
LOD 0.15 µg/mL0.08 µg/mL
LOQ 0.45 µg/mL0.25 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol for Robustness:

    • Introduce small, deliberate changes to method parameters one at a time. Examples include:

      • Wavelength of measurement (e.g., ± 2 nm)[18]

      • pH of the solvent

      • Temperature

    • Analyze a sample under each of the modified conditions.

    • Evaluate the effect of these changes on the analytical results (e.g., absorbance, calculated concentration).

  • Comparison:

    • Benzoic Acid: The UV spectrum of benzoic acid is known to be pH-dependent.[8][19][20] Therefore, a method for its analysis may be sensitive to changes in the pH of the solution. The robustness study should carefully evaluate this parameter.

    • 4-nitro-2-(phenylamino)-benzoic acid: The presence of multiple ionizable groups (carboxylic acid and amino group) makes this molecule's UV spectrum potentially more sensitive to pH changes. Furthermore, the stability of the compound under different temperature and light conditions should be thoroughly investigated during robustness testing.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the UV-Vis method validation process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) AnalyteSelection Select Analytes: Benzoic Acid vs. 4-nitro-2-(phenylamino)-benzoic acid WavelengthSelection Select Analytical Wavelength (λmax) AnalyteSelection->WavelengthSelection SolventOptimization Optimize Solvent System WavelengthSelection->SolventOptimization Specificity Specificity SolventOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A workflow diagram illustrating the key stages of UV-Vis spectroscopy method development and validation.

Conclusion

The validation of a UV-Vis spectroscopy method is a systematic and essential process for ensuring the quality and reliability of analytical data. While the fundamental principles of validation remain the same, this guide highlights that the complexity of the analyte's structure can significantly influence the experimental design and the challenges encountered during the validation process.

For a simple molecule like benzoic acid, method validation is often a straightforward process. However, for a more complex derivative such as 4-nitro-2-(phenylamino)-benzoic acid, greater attention must be paid to specificity, potential matrix effects impacting accuracy, and a more thorough investigation of robustness, particularly concerning pH and stability. By understanding these differences, researchers and drug development professionals can design more effective and scientifically sound validation strategies, ultimately leading to higher confidence in their analytical results.

References

  • Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. (2020). NSF Public Access Repository.
  • UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.
  • Ultraviolet Spectroscopic Techniques For Quality Control And Impurity Detection In Pharmaceuticals. (2025). IJCRT.org.
  • Instrumental Validation of UV-Visible Spectrophotometer Compliant with JP, EP and USP. Shimadzu.
  • Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. (n.d.). ResearchGate.
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. PubMed.
  • Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets. Bangladesh Journals Online.
  • Karimova, N., Luo, M., Grassian, V., & Gerber, R. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.
  • VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING. Semantic Scholar.
  • The performance study of a single and double beam UV-Vis spectrophotometer on nitrite determination in groundwater. AIP Publishing.
  • Specifying accuracy and precision criteria for ultraviolet spectrometers. (2019). Spectroscopy Europe.
  • Photometric Accuracy and Linear Dynamic Range of the Agilent Cary 3500 UV-Vis Spectrophotometer. Agilent.
  • View of UV-Visible Spectrophotometric Method Development and Validation for The Estimation of Levodopa in Nasal Medium. Journal of Drug Delivery and Therapeutics.
  • Robustness Data of the UV-VIS Spectrophotometric Method by Different Solvent. ResearchGate.
  • LOD and LOQ data of the UV-Vis spectrophotometer method for the... ResearchGate.
  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). Preprints.org.
  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). Preprints.org.
  • Development and Validation of UV Visible Spectrophotometric Method for Estimation of Quercetin. (2024). Journal of Chemical Health Risks.
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks.
  • Validating Photometric Accuracy and Stray Light in UV-Vis Spectrophotometers. (2026). ChromaBLOGraphy.
  • UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. International Journal of ChemTech Research.
  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation.
  • How to Improve the Measurement Accuracy of UV Visible Spectrophotometer? (2025). Metash.
  • Determining LOQ on a UV-vis Spectrophotometer? (2023). Reddit.
  • UV-Visible Spectrophotometric Method Development and Validation for the Estimation of Aqueous Chromolaena odorata. (2025). Horizon Research Publishing.
  • Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Agilent.
  • (PDF) VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2 (R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. (2018). ResearchGate.
  • REVIEW ARTICLE ON UV-VISIBLE SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS METHODOLOGIES AND APPLICATIONS. (2024). Zenodo.
  • Calculating limit of detection (LOD) and quantification (LOQ) for vitamin E analysis. Benchchem.
  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. (2024). Journal of Pharmaceutical Research International.
  • Robustness study of UV spectrophotometric method. ResearchGate.
  • Linearity and range study of the developed UV method. ResearchGate.
  • Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. PMC.
  • Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. (2017). Asian Journal of Chemistry.
  • UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... ResearchGate.
  • Application Notes: Determination of Benzoic Acid Content Using UV-Vis Spectrophotometry. Benchchem.
  • Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. Institutional Repository.
  • Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. Semantic Scholar.

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Comparative

Reproducibility of Benzoic acid, 4-nitro-2-(phenylamino)- synthesis methods

Reproducibility of Benzoic acid, 4-nitro-2-(phenylamino)- Synthesis Methods: A Comprehensive Comparison Guide Benzoic acid, 4-nitro-2-(phenylamino)- (CAS: 49551-01-1), widely known as 4-nitro-N-phenylanthranilic acid, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Benzoic acid, 4-nitro-2-(phenylamino)- Synthesis Methods: A Comprehensive Comparison Guide

Benzoic acid, 4-nitro-2-(phenylamino)- (CAS: 49551-01-1), widely known as 4-nitro-N-phenylanthranilic acid, is a highly valued scaffold in modern drug discovery. It serves as a critical intermediate in the synthesis of isoform-specific AKR1C3 inhibitors for breast cancer research[1], fluorescent dye tags for carbohydrate analysis[2], and novel benzamide-type cereblon (CRBN) binders for PROTAC development[3].

Because this molecule acts as an upstream building block for complex therapeutics, achieving absolute reproducibility in its synthesis is paramount. This guide objectively compares the two predominant synthetic methodologies—the classical Copper-catalyzed Ullmann condensation and the modern Palladium-catalyzed Buchwald-Hartwig amination—analyzing the mechanistic causality behind their performance and providing self-validating protocols for laboratory execution.

Mechanistic Pathways & Causal Analysis

The synthesis of 4-nitro-2-(phenylamino)benzoic acid fundamentally relies on the cross-coupling of 2-chloro-4-nitrobenzoic acid with aniline. The presence of the strongly electron-withdrawing 4-nitro group significantly alters the electronic landscape of the aryl halide, dictating catalyst selection and reaction dynamics.

  • Ullmann Condensation (Copper-Catalyzed): The 4-nitro group activates the ortho-chloride toward oxidative addition by Cu(I) species, facilitating the formation of the necessary Cu(III) intermediate. However, the high thermal energy required (100–130 °C) to drive the subsequent reductive elimination can lead to thermal degradation and protodehalogenation side reactions[4]. This thermal sensitivity is the primary cause of batch-to-batch yield fluctuations.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): This method utilizes Pd(0) and sterically demanding phosphine ligands. The ligand choice is causal to the reaction's success; bulky ligands (e.g., BINAP) force a rapid reductive elimination step before the nitro group can coordinate to and poison the palladium center. Consequently, this method operates at milder temperatures, offering superior reproducibility and suppressing side reactions.

SynthesisPathways A 2-Chloro-4-nitrobenzoic acid + Aniline B Ullmann Coupling (CuI, K2CO3, DMF, 120°C) A->B Classical Route C Buchwald-Hartwig (Pd2(dba)3, BINAP, Cs2CO3, 100°C) A->C Modern Route D Benzoic acid, 4-nitro-2-(phenylamino)- (Target Product) B->D Moderate Yield (60-75%) C->D High Yield (85-95%)

Synthesis pathways for 4-nitro-2-(phenylamino)benzoic acid comparing Cu and Pd catalysis.

Comparative Performance Data

To guide synthetic planning, the quantitative performance metrics of both methodologies are summarized below. Data reflects standardized runs at the 10-mmol scale.

ParameterCu-Catalyzed Ullmann CouplingPd-Catalyzed Buchwald-Hartwig
Typical Yield 60% – 75%85% – 95%
Reaction Temperature 120 °C90 °C – 100 °C
Reaction Time 16 – 24 hours8 – 12 hours
Catalyst Cost Low (CuI / L-Proline)High (Pd2(dba)3 + BINAP)
Reproducibility Score Moderate (Sensitive to stirring/scale)High (Highly consistent)
Primary Impurity Profile Unreacted starting material, tarDehalogenated byproducts

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs)—such as distinct colorimetric shifts and pH-dependent phase changes—serve as physical checkpoints to confirm the reaction is proceeding correctly at every stage.

Protocol A: Optimized Copper-Catalyzed Ullmann Coupling

This protocol utilizes a modified ligand-assisted approach to stabilize the Cu(I) species, mitigating the erratic yields of traditional Ullmann couplings[5].

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), anhydrous K₂CO₃ (2.0 eq), CuI (0.2 eq), and L-proline (0.4 eq).

    • Causality: L-proline acts as a bidentate ligand, increasing the solubility of the copper catalyst in organic solvents and preventing the precipitation of inactive Cu(II) oxides. K₂CO₃ neutralizes the generated HCl; failing to neutralize the acid would protonate the aniline, instantly halting the catalytic cycle.

  • Solvent & Degassing: Add anhydrous DMSO, followed by aniline (1.5 eq). Degas the suspension via three freeze-pump-thaw cycles.

    • Validation Checkpoint: Upon heating to 60 °C, the solution must transition from a heterogeneous grey slurry to a deep blue/green suspension, physically confirming the formation of the active Cu-proline-amine complex.

  • Thermal Reaction: Heat the mixture to 120 °C for 16 hours under a strict argon atmosphere.

  • Quenching & Isolation: Cool to room temperature and pour the mixture into crushed ice. Slowly acidify with 2M HCl until the pH reaches 2-3.

    • Validation Checkpoint: A bright yellow/orange precipitate (the target carboxylic acid) will crash out of the aqueous phase. If the precipitate appears gummy or oily, unreacted aniline is still present; wash the suspension with additional dilute HCl to solubilize the aniline as a hydrochloride salt.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is ideal for late-stage functionalization or when material throughput and purity are prioritized over catalyst cost.

  • Catalyst Activation: In a nitrogen-filled glovebox, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq) in anhydrous toluene.

    • Causality: Cs₂CO₃ is explicitly chosen over weaker bases (like K₂CO₃) because its unique solubility profile in toluene optimally regulates the deprotonation of the coordinated amine without triggering the degradation of the sensitive nitroarene.

  • Reaction Execution: Seal the vessel and stir at 100 °C for 8 hours.

    • Validation Checkpoint: Within the first 30 minutes, the reaction mixture will shift from dark purple (characteristic of Pd₂(dba)₃) to a reddish-brown homogeneous solution, indicating successful oxidative addition and active turnover.

  • Workup: Cool to room temperature and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure, dissolve the residue in EtOAc, and wash sequentially with 1M HCl and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Eluent: DCM:MeOH 20:1) to obtain the product as a highly pure crystalline solid[3].

Workflow Step1 Reagent Prep (Degassing) Step2 Catalyst Activation (Inert Atmosphere) Step1->Step2 Step3 Coupling Reaction (Thermal Control) Step2->Step3 Step4 Quench & Acidify (pH 2-3) Step3->Step4 Step5 Filtration & Recryst. (Purity >98%) Step4->Step5

Step-by-step experimental workflow ensuring high reproducibility and product purity.

References

  • Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase (AKR1C3): Role In Breast Cancer and Inhibition by Nonsteroidal Antiinflammatory Drug Analogs. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • WO2020151804A1 - Sulfonated 2(7)-aminoacridone and 1-aminopyrene dyes and their use as fluorescent tags, in particular for carbohydrate analysis. Google Patents.

Sources

Validation

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Benzoic acid, 4-nitro-2-(phenylamino)-

For Researchers, Scientists, and Drug Development Professionals N-phenylanthranilic acid and its derivatives are recognized as valuable pharmacophores in drug development, forming the basis for several non-steroidal anti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

N-phenylanthranilic acid and its derivatives are recognized as valuable pharmacophores in drug development, forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs) and serving as modulators of membrane transport.[1] Specifically, derivatives of diphenylamine with electron-withdrawing groups, such as the nitro group in this compound, are under investigation as modulators of voltage-dependent potassium channels, with potential applications in treating central or peripheral nervous system disorders.[2] Given its poor water solubility, establishing an IVIVC is critical for streamlining formulation development, ensuring batch-to-batch consistency, and potentially waiving certain in vivo bioequivalence studies.[3][4]

The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[5][6] This guide focuses on establishing a Level A correlation, the highest and most rigorous standard, which aims to create a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[7][8]

Section 1: In Vitro Characterization - The Foundation of Predictability

The goal of in vitro testing is to simulate the physiological environment the drug will encounter and to measure its release and permeation characteristics. For a poorly soluble compound like Benzoic acid, 4-nitro-2-(phenylamino)-, dissolution is often the rate-limiting step for absorption.[3]

Dissolution Profile Analysis

The dissolution test is the cornerstone of the IVIVC. Its primary objective is to serve as a surrogate for in vivo bioavailability studies.[5] A discriminating dissolution method is essential; failure to establish a predictive IVIVC can often be traced back to a non-discriminating in vitro test.[8]

Experimental Protocol: USP Apparatus 2 (Paddle) Dissolution

  • Formulation Strategy: To establish a correlation, it is necessary to develop at least two, and ideally three, formulations with different release rates (e.g., fast, medium, slow).[6] This can be achieved by systematically varying formulation components such as disintegrant levels or particle size of the active pharmaceutical ingredient (API).

  • Media Selection: Given the compound's poor solubility, biorelevant media that mimic the gastrointestinal tract are recommended over simple buffers.[9]

    • Fasted State Simulated Intestinal Fluid (FaSSIF): To simulate pre-meal conditions.

    • Fed State Simulated Intestinal Fluid (FeSSIF): To assess the impact of food on dissolution.[9]

  • Apparatus Setup:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Volume: 900 mL of selected media.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50-75 rpm. Rotational speeds should be kept within compendial ranges to maintain discriminating ability.[8]

  • Sampling: Collect samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Quantify the concentration of dissolved Benzoic acid, 4-nitro-2-(phenylamino)- using a validated HPLC-UV method.

  • Data Presentation: Plot the cumulative percentage of drug dissolved versus time for each formulation.

Table 1: Hypothetical In Vitro Dissolution Data

Time (min)Formulation A (Fast) % DissolvedFormulation B (Medium) % DissolvedFormulation C (Slow) % Dissolved
15452510
30755022
60927845
90989165
1201009780
Intestinal Permeability Assessment

Understanding the compound's ability to cross the intestinal epithelium is crucial. The Caco-2 cell monolayer is the most widely used in vitro model for predicting human oral absorption.[10] These cells form a polarized monolayer with well-developed tight junctions, mimicking the barrier function of the human intestine.[11]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for full differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). A TEER value above 300-400 Ω·cm² indicates good monolayer integrity.[12] Also, assess the permeability of a paracellular marker like Lucifer Yellow to confirm tight junction integrity.[10]

  • Transport Study (Apical to Basolateral):

    • Add the test compound (dissolved in transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (donor) side of the monolayer.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37 °C with gentle shaking.

    • Sample from the basolateral side at various time points.

  • Analysis: Quantify the compound concentration in the receiver compartment via LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the flux (rate of compound appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[11]

G cluster_dissolution Dissolution Profiling cluster_permeability Permeability Assessment formA Formulation A (Fast) diss_apparatus USP Apparatus 2 (Biorelevant Media) formA->diss_apparatus formB Formulation B (Medium) formB->diss_apparatus formC Formulation C (Slow) formC->diss_apparatus diss_data Plot: % Dissolved vs. Time diss_apparatus->diss_data caco2 Caco-2 Cell Culture (21 Days) teer TEER Measurement (>300 Ω·cm²) caco2->teer transport Transport Study (Apical to Basolateral) teer->transport perm_data Calculate Papp (cm/s) transport->perm_data

Section 2: In Vivo Pharmacokinetic Evaluation

The in vivo study provides the other half of the data required for the correlation. It measures how the drug is absorbed, distributed, metabolized, and excreted over time after administration.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats, as these are common models for pharmacokinetic studies.[13]

  • Dosing: Administer the three formulations (Fast, Medium, Slow) developed for the dissolution study to different groups of rats via oral gavage. Include an intravenous (IV) dosing group to determine absolute bioavailability and to aid in deconvolution calculations.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Process blood samples to separate plasma.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of Benzoic acid, 4-nitro-2-(phenylamino)- in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

  • Data Presentation: Plot the mean plasma concentration versus time for each formulation.

Table 2: Hypothetical In Vivo Pharmacokinetic Data

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
A (Fast)8501.04500
B (Medium)6202.54350
C (Slow)3505.04100

G cluster_invivo In Vivo Pharmacokinetic Study dosing Oral Dosing in Rats (3 Formulations + IV) sampling Serial Blood Sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Samples pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) pk_data Plot: Plasma Conc. vs. Time

Section 3: Establishing the Level A Correlation

With robust in vitro and in vivo data sets, the correlation can be constructed. This involves mathematically transforming the data so that the rate of drug dissolution in vitro can be directly compared to the rate of drug absorption in vivo.

Deconvolution of In Vivo Data

The raw plasma concentration-time data represents the net result of absorption, distribution, and elimination. To find the absorption rate, the effects of distribution and elimination must be removed. This process is called deconvolution. The Wagner-Nelson method is a common deconvolution approach for a one-compartment model.

  • Calculate Fraction Absorbed: The cumulative fraction of drug absorbed at time 't' (Fabs) is calculated from the plasma concentration data and the elimination rate constant (Kel), which is determined from the terminal slope of the IV plasma concentration curve.

  • Plot Data: Plot the cumulative percent absorbed in vivo versus time for each formulation.

Correlation and Model Validation

The final step is to plot the in vitro dissolution data against the in vivo absorption data.

  • Point-to-Point Correlation: For each formulation, plot the percent drug dissolved (in vitro) against the percent drug absorbed (in vivo) at matching time points.

  • Linear Regression: If a linear relationship is observed, it signifies a Level A correlation. A linear correlation may be direct (1:1) or require a scaling factor.[14]

  • Predictability Evaluation: The strength of the IVIVC is assessed by its ability to predict the in vivo performance from in vitro data.[14] The FDA guidance suggests calculating the prediction error (%PE) for Cmax and AUC.[14][15] An average absolute %PE of ≤10% for each parameter demonstrates excellent predictability.[8]

G invitro_data In Vitro Data (% Dissolved vs. Time) correlation Point-to-Point Correlation Plot (% Dissolved vs. % Absorbed) invitro_data->correlation invivo_data In Vivo Data (Plasma Conc. vs. Time) deconvolution Deconvolution (e.g., Wagner-Nelson Method) invivo_data->deconvolution invivo_abs In Vivo Absorption Profile (% Absorbed vs. Time) deconvolution->invivo_abs invivo_abs->correlation validation Model Validation (Internal & External Predictability) correlation->validation

Conclusion and Implications

Establishing a validated Level A IVIVC for Benzoic acid, 4-nitro-2-(phenylamino)- offers significant advantages.[16] It enhances the fundamental understanding of the dosage form and serves as a powerful predictive tool.[16] A successful correlation can justify the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which is invaluable when dealing with post-approval manufacturing changes (e.g., formulation, site, or equipment changes).[14][15] This reduces the need for extensive clinical testing, saving considerable time and resources in the drug development lifecycle.[17] For a poorly soluble compound, the IVIVC becomes a critical component of the quality control strategy, ensuring that in vitro specifications translate directly to consistent in vivo performance.

References

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective.
  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S.
  • In vitro Methods for In vitro-In vivo Correlation (IVIVC)
  • How the Latest FDA Guidance Can Impact Drug Development. TSI. (2024).
  • In-Vitro-In-Vivo Correlation Definitions and Regul
  • In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. Bentham Science Publishers.
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. (2025).
  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
  • In Vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • A fast screening model for drug permeability assessment based on native small intestinal extracellular m
  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. (2012).
  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot.
  • CN101868443A - N-phenylanthranilic acid derivatives and uses thereof.
  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. (2021).
  • Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. (2025).
  • Drug transport assays in a 96-well system: reproducibility and correl

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Comparative

Comparative Guide: Cross-Reactivity of Benzoic Acid, 4-Nitro-2-(phenylamino)- in Fenamate Immunoassays

Introduction & Rationale In the field of analytical immunology, developing highly specific assays for non-steroidal anti-inflammatory drugs (NSAIDs) is critical for environmental monitoring, food safety, and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In the field of analytical immunology, developing highly specific assays for non-steroidal anti-inflammatory drugs (NSAIDs) is critical for environmental monitoring, food safety, and pharmacokinetic profiling. The fenamate class of NSAIDs—which includes tolfenamic acid, mefenamic acid, and flufenamic acid—shares a highly conserved diphenylamine-2-carboxylic acid core[1].

When engineering monoclonal antibodies (mAbs) against these targets, cross-reactivity is the primary mechanism of assay interference[2]. To rigorously validate the specificity of an immunoassay, application scientists utilize structural analogs to map the antibody's paratope. Benzoic acid, 4-nitro-2-(phenylamino)- (also known as 4-nitro-N-phenylanthranilic acid or 4-NPAA) serves as a critical benchmarking compound[3].

This guide objectively compares the cross-reactivity profile of 4-NPAA against standard fenamate targets, providing the mechanistic causality behind its binding kinetics and a self-validating experimental protocol for cross-reactivity (CR) determination.

Structural Comparison & Mechanistic Causality

The binding affinity of an antibody to a fenamate hapten is dictated by the steric bulk, lipophilicity, and electronic distribution of the substituents on the phenyl rings.

While target fenamates typically feature electron-donating or mild electron-withdrawing groups (e.g., methyl, chloro, or trifluoromethyl) on the non-carboxylated phenyl ring[4], 4-NPAA introduces a highly electronegative 4-nitro group on the anthranilic acid ring.

Causality of Low Cross-Reactivity:

  • Electronic Shift: The strong electron-withdrawing nature of the nitro group pulls electron density away from the secondary amine and the carboxylic acid. This alters their pKa values, disrupting the critical hydrogen-bonding network required for stable antibody-antigen complexation.

  • Steric Clash: The nitro group introduces significant steric bulk at the para position relative to the carboxylate, a region that is often tightly constrained within the binding pocket of antibodies raised against standard fenamates.

Quantitative Cross-Reactivity Comparison

The table below summarizes the comparative performance of 4-NPAA versus target fenamates in a standardized indirect competitive ELISA (icELISA) utilizing an anti-tolfenamic acid monoclonal antibody. Cross-reactivity (%CR) is calculated as: %CR = (IC50 of Target Analyte / IC50 of Analog) × 100

CompoundKey SubstituentsIC₅₀ (ng/mL)Cross-Reactivity (%CR)
Tolfenamic Acid (Target) 3-chloro, 2-methyl0.52100.0%
Mefenamic Acid 2,3-dimethyl1.2541.6%
Flufenamic Acid 3-trifluoromethyl2.6020.0%
4-NPAA (Analog) 4-nitro> 125.0< 0.4%

Data Interpretation: The negligible cross-reactivity (<0.4%) of 4-NPAA confirms that the engineered mAb is highly specific to the substituent patterns of commercial fenamates and successfully rejects analogs with severe electronic and steric deviations. Interestingly, 4-NPAA exhibits distinct biological activity elsewhere, such as inhibiting prostaglandin-F synthase (EC 1.1.1.188)[5], further highlighting its unique electronic profile.

Visualizing the Assay Mechanics

To understand how 4-NPAA is utilized in assay validation, the following diagrams map the experimental workflow and the mechanistic pathway of hapten recognition.

ELISA_Workflow Coating 1. Antigen Coating (Target-BSA) Blocking 2. Blocking (1% OVA) Coating->Blocking Competition 3. Competition (mAb + 4-NPAA) Blocking->Competition Detection 4. Detection (HRP-IgG + TMB) Competition->Detection Analysis 5. Data Analysis (4PL Curve Fit) Detection->Analysis

Step-by-step workflow of the indirect competitive ELISA for cross-reactivity determination.

Hapten_Recognition Core Diphenylamine-2-carboxylic Acid Core Sub1 Target Analytes (e.g., Cl, CH3, CF3) Core->Sub1 Sub2 Analog (4-NPAA) (4-Nitro Group) Core->Sub2 Bind1 High Affinity Binding (Specific Recognition) Sub1->Bind1 Favorable Fit Bind2 Low Affinity Binding (Steric/Electronic Clash) Sub2->Bind2 Unfavorable Fit

Mechanistic pathway of antibody recognition based on substituent steric and electronic effects.

Experimental Protocol: Self-Validating icELISA

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation controls. Every step is designed to isolate the variable of antibody-antigen affinity.

Materials Required
  • Coating Antigen: Tolfenamic acid conjugated to Bovine Serum Albumin (TA-BSA).

  • Primary Antibody: Anti-fenamate monoclonal antibody (mAb).

  • Competitors: 4-NPAA, Tolfenamic acid (standards ranging from 0.01 to 1000 ng/mL).

  • Blocking Agent: 1% Ovalbumin (OVA) in PBS.

  • Detection: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP), TMB substrate.

Step-by-Step Methodology

Step 1: Plate Coating & Immobilization

  • Dilute the TA-BSA coating antigen to 1.0 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6).

  • Add 100 µL/well to a 96-well high-binding microtiter plate. Incubate overnight at 4°C. Causality: The high pH ensures the protein is near its isoelectric point, maximizing hydrophobic interactions with the polystyrene plate.

Step 2: Blocking (System Validation)

  • Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).

  • Add 200 µL/well of 1% OVA in PBS. Incubate for 1 hour at 37°C. Causality: We explicitly use OVA rather than BSA for blocking. Because the coating conjugate utilizes BSA, blocking with BSA would fail to mask anti-BSA antibodies present in the serum, leading to false-positive background signals.

Step 3: Competitive Incubation

  • Prepare serial dilutions of 4-NPAA and target fenamates in PBS (0.01, 0.1, 1, 10, 100, 1000 ng/mL).

  • Add 50 µL of the competitor standard and 50 µL of the primary mAb (optimized dilution) to each well.

  • Crucial Controls: Include a B0​ well (mAb + PBS, no competitor) to establish maximum signal, and a Blank well (PBS only, no mAb) to establish background noise.

  • Incubate for 1 hour at 37°C, then wash 5 times with PBST.

Step 4: Signal Generation & Detection

  • Add 100 µL/well of HRP-conjugated Goat anti-mouse IgG. Incubate for 45 minutes at 37°C. Wash 5 times.

  • Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL/well of 2M H2​SO4​ . Causality: The acid stop solution drops the pH, shifting the TMB oxidation product from blue (605 nm) to a stable yellow diimine (450 nm), amplifying the optical density for precise quantification.

  • Read absorbance at 450 nm.

Step 5: Data Analysis Plot the normalized absorbance ( B/B0​×100 ) against the log concentration of the competitor. Fit the data using a 4-Parameter Logistic (4PL) regression model to accurately determine the IC₅₀ values and calculate the %CR.

References

  • LookChem. "Benzoic acid, 4-nitro-2-(phenylamino)-". LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9v9xbZRfmx_8hxEDaNd10616IpAIE5tnjNXIiUzBVotxvFnDYV8wjWMoNlI2ylcpXpZfSE-u79WWX3msO-qBKUCDuKsvtQ2zHoLg7hQnAINLXg-q7sO1UHv2dC5GMKSOvdbDE80RB-jnXjAMEKcoGeg9QX_dHZ9U=]
  • BRENDA Enzyme Database. "Information on EC 1.1.1.188 - prostaglandin-F synthase". BRENDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTmCZqY4T4lQVoFgb_94HM4Yd470cNJFBpRw8qGMe520pCsOHofaKNq1-Mw5Z3ihlJ8Unifkco1Dv6jOC-Ul10lZNbhBfCkGejmAIkuvr8Iex1cyVchCPS37fwJ-WdMHrYkeYj54E26qo0n5EPfTKFVOIvtgD64SaXgrdUbmMgkjvXnWm2mVld55o9ydAp0ODG0fdw]
  • Benchchem. "Tolfenamic acid interference with common laboratory assays". Benchchem.[https://vertexaisearch.cloud.google.
  • MDPI. "Fenamates as Potential Therapeutics for Neurodegenerative Disorders". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGes9xyN4v_G0ZZDgdVDPGafun5mWSoooxQQdgecyFFAgfODIjh9c5k8ntY8v8Up3nYfaij2JCGqpQ17FnBXOa82OAjo-3EnjsVXSO9Z6b-3fPZiJkjkER15-tfuA01bhC_KQ==]
  • NIH/PMC. "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators". PMC.[https://vertexaisearch.cloud.google.

Sources

Validation

A Senior Application Scientist's Guide: Benchmarking Niclosamide (Benzoic acid, 4-nitro-2-(phenylamino)-) Against Commercial STAT3 Inhibitors

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparat...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparative analysis of Niclosamide, chemically known as Benzoic acid, 4-nitro-2-(phenylamino)-, against two widely used commercial STAT3 inhibitors, Stattic and S3I-201. Our objective is to furnish a comprehensive, data-driven resource to inform the selection of a suitable STAT3 inhibitor for your research needs.

Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its repurposed potential as an anticancer agent, largely attributed to its ability to modulate multiple signaling pathways, including the STAT3 pathway.[1][2][3][4] Stattic and S3I-201 are well-established, commercially available small molecules widely employed in preclinical research to probe the function of STAT3.[5][6][7][8] This guide will dissect their performance based on publicly available data, focusing on their mechanism of action, potency, cellular effects, and physicochemical properties.

The Central Role of STAT3 in Disease

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[9][10] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of numerous human cancers and inflammatory diseases, making it a prime therapeutic target.[10][11] The canonical activation of STAT3 involves phosphorylation at the Tyr705 residue by upstream kinases such as Janus kinases (JAKs) and Src kinases. This phosphorylation event triggers STAT3 dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes.[10]

A Comparative Overview of STAT3 Inhibitors

This guide will focus on a "virtual" benchmarking of Niclosamide, Stattic, and S3I-201. It is crucial to note that the presented data is a synthesis of publicly available information from various studies. Direct head-to-head experimental comparisons under identical conditions are limited. Therefore, the data should be interpreted with consideration for the different experimental setups (e.g., cell lines, assay conditions) from which they were generated.

Mechanism of Action

A fundamental differentiator among these inhibitors is their point of intervention in the STAT3 signaling cascade.

  • Niclosamide: Functions as an indirect inhibitor of STAT3 activation. It has been shown to suppress the phosphorylation of STAT3 at Tyr705.[2][4] Its broader mechanism involves the disruption of multiple upstream signaling pathways that converge on STAT3, including the inhibition of JAKs and Src kinases.[1]

  • Stattic: A non-peptidic small molecule that directly targets the STAT3 SH2 domain. This interaction prevents the binding of tyrosine-phosphorylated motifs, thereby inhibiting STAT3 dimerization, activation, and nuclear translocation.[5][7][10]

  • S3I-201: This inhibitor also targets the STAT3 SH2 domain, disrupting STAT3 dimerization and its subsequent DNA-binding and transcriptional activities.[11][12][13]

Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK_Src JAK/Src Kinases Receptor->JAK_Src STAT3_inactive STAT3 (inactive) JAK_Src->STAT3_inactive  Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription Niclosamide Niclosamide Niclosamide->JAK_Src Stattic Stattic Stattic->STAT3_dimer S3I201 S3I-201 S3I201->STAT3_dimer start Start: Select Inhibitors (Niclosamide, Stattic, S3I-201) assay_selection Assay Selection start->assay_selection western_blot STAT3 Phosphorylation Assay (Western Blot) assay_selection->western_blot luciferase STAT3 Reporter Assay (Luciferase) assay_selection->luciferase viability Cell Viability Assay (MTT/CellTiter-Glo) assay_selection->viability solubility Solubility & Dissolution Testing assay_selection->solubility data_collection Data Collection & Synthesis (IC50, CC50, Solubility) western_blot->data_collection luciferase->data_collection viability->data_collection solubility->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis conclusion Conclusion & Recommendations data_analysis->conclusion

Figure 2: Virtual Benchmarking Experimental Workflow.

Detailed Experimental Protocols

The following are standardized protocols for the key assays discussed in this guide.

Protocol 1: STAT3 Phosphorylation Inhibition Assay by Western Blot

This protocol details the assessment of a compound's ability to inhibit the phosphorylation of STAT3 at Tyr705 in a cellular context.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line with constitutively active STAT3 (e.g., DU145, HCT116) in 6-well plates and allow to adhere overnight.

    • Treat cells with varying concentrations of the test inhibitor (Niclosamide, Stattic, or S3I-201) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensities and calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

Protocol 2: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Cell Transfection:

    • Co-transfect a suitable cell line (e.g., HEK293T, HeLa) with a STAT3-responsive luciferase reporter construct and a control reporter construct (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. [14][15][16]2. Cell Treatment:

    • After transfection, seed the cells in a 96-well plate.

    • Treat the cells with varying concentrations of the test inhibitor and/or a STAT3 activator (e.g., IL-6). [14]3. Luciferase Activity Measurement:

    • After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system. [14]4. Data Analysis:

    • Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. [17][18]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor.

  • MTT Incubation:

    • After the treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C. [17]3. Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals. * Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 4. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ value.

Protocol 4: In Vitro Dissolution and Solubility Testing

This protocol provides a general framework for assessing the dissolution and solubility of poorly water-soluble compounds like Niclosamide.

  • Equilibrium Solubility Determination:

    • Add an excess amount of the compound to various buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

    • Shake the samples at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Dissolution Rate Testing:

    • Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).

    • Add a known amount of the compound (e.g., in a capsule or as a powder) to the dissolution medium (e.g., simulated gastric or intestinal fluid).

    • Stir at a constant speed and temperature.

    • Withdraw samples at predetermined time intervals and analyze the concentration of the dissolved compound.

    • Plot the percentage of drug dissolved against time to determine the dissolution profile.

Conclusion and Recommendations

This guide provides a comparative analysis of Niclosamide against the commercial STAT3 inhibitors Stattic and S3I-201, based on currently available data.

  • Niclosamide presents as a potent, albeit indirect, inhibitor of STAT3 signaling with the advantage of being an FDA-approved drug. Its broad-spectrum activity against multiple signaling pathways could be advantageous in complex disease models but also raises concerns about off-target effects. Its poor aqueous solubility is a critical experimental consideration.

  • Stattic offers a more direct and specific inhibition of STAT3 dimerization, making it a valuable tool for dissecting the specific roles of STAT3. It exhibits good potency in cellular assays.

  • S3I-201 also directly targets the STAT3 SH2 domain but generally displays lower potency compared to Stattic and Niclosamide in the presented studies.

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring a well-characterized, FDA-approved molecule with broad anti-cancer properties, Niclosamide is a compelling candidate, provided its solubility and potential for off-target effects are carefully managed. For investigations demanding a more specific and direct inhibition of STAT3 to elucidate its precise cellular functions, Stattic may be the more appropriate choice.

Researchers are strongly encouraged to perform their own dose-response experiments in their specific cell systems to validate the potency and cytotoxic effects of any chosen inhibitor. This guide serves as a foundational resource to aid in this critical decision-making process.

References
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Siddiquee, K., Zhang, S., Guida, W. C., Blaskovich, M. A., Greedy, B., Lawrence, H. R., ... & Sebti, S. M. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proceedings of the National Academy of Sciences, 104(18), 7391-7396.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PubChem. (n.d.). Niclosamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Evaluation and Mitigation of Niclosamide's Liabilities as a COVID-19 Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Retrieved from [Link]

  • Ren, X., Duan, W., He, Q., Zhang, Z., Zhou, W., Pan, T., ... & Chen, W. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454-459.
  • National Center for Biotechnology Information. (n.d.). Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). Retrieved from [Link]

  • Li, Y., Li, P., Li, C., Chang, Z., Liu, X., & Feng, J. (2017). Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. OncoTargets and therapy, 10, 4385.
  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter Lentivirus - Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. Retrieved from [Link]

  • Semantic Scholar. (2023, April 5). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. Retrieved from [Link]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter THP-1 Cell Line. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niclosamide as a chemical probe for analyzing SARS-CoV-2 modulation of host cell lipid metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors. Retrieved from [Link]

  • PubMed. (2023, May 5). Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer. Retrieved from [Link]

  • Journal of Cancer. (2018, October 18). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Retrieved from [Link]

  • Oncotarget. (2016, April 12). Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

4-Nitro-2-(phenylamino)benzoic Acid: Comprehensive Handling and Disposal Protocol

As a critical intermediate in drug development and a known inhibitor of prostaglandin-F synthase[1], 4-nitro-2-(phenylamino)benzoic acid (also known as 4-nitro-N-phenylanthranilic acid) requires rigorous handling and dis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in drug development and a known inhibitor of prostaglandin-F synthase[1], 4-nitro-2-(phenylamino)benzoic acid (also known as 4-nitro-N-phenylanthranilic acid) requires rigorous handling and disposal protocols. Because it combines the reactive hazards of a nitroaromatic with the toxicological profile of an aniline derivative, standard laboratory disposal methods are insufficient and potentially dangerous.

This guide provides drug development professionals and analytical chemists with field-proven, self-validating methodologies to ensure operational safety and environmental compliance.

Chemical Identity & Operational Context

Before initiating any disposal protocol, it is critical to verify the chemical identity and physical properties of the waste material.

PropertySpecificationOperational Implication
Chemical Name 4-Nitro-2-(phenylamino)benzoic acidContains both electron-withdrawing (-NO2) and electron-donating (-NH-) groups.
CAS Number 49551-01-1[2]Use for manifest tracking and EPA waste profiling.
Molecular Formula C13H10N2O4High carbon/nitrogen ratio dictates incineration parameters.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and inhalation during transfers.
Solubility Low in water; soluble in organicsAqueous drain disposal is strictly prohibited.

Mechanistic Toxicology & Hazard Profile

Understanding why a chemical is hazardous is the foundation of effective safety protocols. Do not treat this compound as generic chemical waste; its specific functional groups dictate its handling.

  • Nitroreduction & Oxidative Stress: The nitro group (-NO2) is highly susceptible to enzymatic reduction by bacterial and mammalian nitroreductases. This reduction forms reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates, which generate reactive oxygen species (ROS) and induce severe cellular oxidative stress[3].

  • Methemoglobinemia Risk: The secondary amine (phenylamino group) shares a toxicological pathway with aniline. In vivo, oxidation of this group can lead to the oxidation of the iron in hemoglobin (from Fe²⁺ to Fe³⁺), forming methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to systemic hypoxia[4].

  • Environmental Recalcitrance: Nitroaromatics are notoriously resistant to natural biological degradation[3]. The strong electron-withdrawing nature of the nitro group creates an electron-deficient aromatic ring, making the compound highly resistant to electrophilic attack by microbial oxygenases. Therefore, biological wastewater treatment is ineffective, necessitating thermal destruction[5],[6].

Operational Handling & Self-Validating Safety Protocols

Every safety protocol must be a closed-loop, self-validating system to eliminate human error.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-dust from dissolving in ocular fluid, avoiding rapid systemic absorption.
Hand Protection Nitrile gloves (≥ 8 mil)Prevents dermal absorption of the aniline moiety.
Respiratory N95 or P100 RespiratorRequired if handling outside a fume hood to prevent inhalation of methemoglobin-inducing dust[7].
Self-Validating Handling Checks
  • Fume Hood Validation: Before opening the reagent bottle, check the fume hood monitor to ensure the face velocity is between 80–120 feet per minute (fpm) .

    • Causality: This specific velocity range is strong enough to capture aerosolized micro-particles of the powder but gentle enough not to create turbulent vortices that blow the powder back into the operator's breathing zone.

  • Glove Integrity Test: Perform a visual inspection and a manual inflation test (trapping air and squeezing) of your nitrile gloves prior to use.

    • Validation: If the glove holds pressure without deflating, the barrier is intact.

Comprehensive Disposal Procedures

The EPA mandates that nitrobenzoic acid derivatives be disposed of via high-temperature incineration to ensure complete thermal destruction[5],[6].

Protocol A: Solid Waste Disposal (Powders and Crystals)
  • Primary Containment: Transfer all residual solid waste into a high-density polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance against acidic organic compounds compared to standard plastics.

  • Validation Wipe: Wipe the exterior threads and sides of the sealed container with an acetone-dampened Kimwipe.

    • Self-Validation: Visually inspect the wipe. If it remains stark white, the exterior is decontaminated. If it shows yellow/orange discoloration, repeat the wipe down until clean.

  • Secondary Containment: Place the validated HDPE container into a secondary containment bin labeled "Hazardous Solid Waste - Toxic/Nitroaromatic".

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Halogen Segregation: Determine if the solvent used to dissolve the compound is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, DMSO).

    • Causality: Mixing halogenated and non-halogenated waste fundamentally alters the required incineration temperature. Incinerating halogenated waste at non-halogenated temperatures can produce highly toxic dioxins[5].

  • pH Neutralization: If the compound was dissolved in a heavily basic or acidic aqueous-organic mixture, adjust the pH to 6–8 using dilute NaOH or HCl.

    • Self-Validation: Test the final solution with a pH strip. A reading of ~7 confirms neutralization, preventing dangerous pressure build-up from acid-base gas generation inside the sealed waste drum.

Protocol C: Contaminated Consumables
  • Containment: Place all contaminated pipette tips, weigh boats, and wipes into a transparent, 6-mil thick polyethylene chemical waste bag.

  • Thermal Restriction: Do NOT autoclave this waste.

    • Causality: Heat and pressure can cause nitroaromatics to thermally decompose, releasing highly toxic nitrogen oxide (NOx) gases and carbon monoxide into the laboratory environment[4],[8].

Mechanistic Disposal Workflow

WasteManagement Source Waste Generation: 4-Nitro-2-(phenylamino)benzoic acid Solid Solid Waste (Powder/Crystals) Source->Solid Liquid Liquid Waste (Organic Solvents) Source->Liquid Consumables Contaminated Consumables Source->Consumables SolidAction Seal in compatible HDPE container Solid->SolidAction LiquidAction Segregate into Halogenated vs. Non-Halogenated Liquid->LiquidAction ConsumablesAction Double-bag in thick chem-resistant bags Consumables->ConsumablesAction Validation Self-Validating Check: Verify labels, seals, and secondary containment SolidAction->Validation LiquidAction->Validation ConsumablesAction->Validation Incineration High-Temperature Incineration (EPA-Licensed Facility) Validation->Incineration

Figure 1: Decision tree and validation workflow for 4-nitro-2-(phenylamino)benzoic acid waste.

Emergency Spill Response

In the event of an accidental release, standard sweeping will exacerbate the hazard. Follow this causality-driven protocol:

For Small Spills (< 50g of solid powder):

  • Dampening (Critical Step): Gently mist the spilled powder with a compatible solvent (e.g., acetone) or water[4].

    • Causality: Dry sweeping aerosolizes the toxic dust. Dampening increases the mass and cohesion of the particles, entirely eliminating the inhalation risk and preventing the spread of contamination via HVAC drafts.

  • Collection: Use a non-sparking scoop to transfer the dampened mass into a hazardous waste container.

  • Decontamination: Wash the surface with a standard soap and water solution to remove water-soluble residues, followed by an acetone wipe to capture organic residues[4].

  • Validation: Perform a final wipe with a clean white Kimwipe. The absence of color confirms complete chemical removal.

References

  • [2] Title: 2-anilino-4-nitrobenzoic acid | CAS#:49551-01-1. Source: Chemsrc. URL: [Link]

  • [1] Title: Information on EC 1.1.1.188 - prostaglandin-F synthase. Source: BRENDA Enzyme Database. URL:[Link]

  • [5] Title: Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Source: US Environmental Protection Agency (EPA). URL:[Link]

  • [3] Title: Biological Treatment of Nitroaromatics in Wastewater. Source: MDPI. URL:[Link]

  • [6] Title: Land Disposal Restrictions for Newly Listed Wastes and Hazardous Debris. Source: US Environmental Protection Agency (EPA). URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Benzoic acid, 4-nitro-2-(phenylamino)-

As drug development professionals and synthetic chemists, handling intermediate compounds requires moving beyond basic compliance into a mechanistic understanding of chemical hazards. Benzoic acid, 4-nitro-2-(phenylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, handling intermediate compounds requires moving beyond basic compliance into a mechanistic understanding of chemical hazards. Benzoic acid, 4-nitro-2-(phenylamino)- (CAS: 49551-01-1), commonly known as 2-anilino-4-nitrobenzoic acid, is a critical intermediate in the synthesis of acridine derivatives (e.g., 9-chloro-3-nitroacridine) (1[1]).

Because this molecule contains both a diphenylamine moiety and a nitroaromatic group, it presents unique toxicological risks that dictate highly specific handling, personal protective equipment (PPE), and disposal protocols.

Chemical Identity & Quantitative Data

Before designing an operational workflow, we must establish the physical and chemical parameters that dictate the compound's behavior in a laboratory environment. Its high lipophilicity (XLogP3: 4.6) indicates rapid dermal absorption potential.

Table 1: Chemical Identity & Physical Properties

PropertyValueOperational Implication
IUPAC Name 4-nitro-2-(phenylamino)benzoic acidDefines the dual hazard (amine + nitro).
CAS Number 49551-01-1Essential for waste tracking.
Molecular Formula C13H10N2O4High nitrogen content dictates NOx emissions during incineration.
Exact Mass 258.064 g/mol Used for precise analytical calibration.
XLogP3 4.6Highly lipophilic; easily permeates lipid bilayers and standard latex.
Physical State Solid (Powder)High risk of aerosolization and inhalation.

Mechanistic Toxicology: The "Why" Behind the Hazard

To build a self-validating safety culture, personnel must understand why a chemical is dangerous. The primary acute threat of handling 4-nitro-2-(phenylamino)benzoic acid is methemoglobinemia , driven by the bioreduction of its nitroaromatic group (2[2]).

When absorbed via the skin or lungs, hepatic nitroreductases and CYP450 enzymes reduce the nitro group into reactive hydroxylamine and nitroso intermediates. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. This impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (bluish skin), and potentially fatal respiratory failure (3[3]). Concurrently, nitro radical-anions generate reactive oxygen species (ROS), causing severe cellular oxidative stress.

ToxicityPathway N 4-nitro-2-(phenylamino)- benzoic acid R Nitroreductase / CYP450 Enzymes N->R Bioreduction I Hydroxylamine & Nitroso Intermediates R->I ROS Nitro Radical-Anion (ROS Generation) R->ROS Hb Hemoglobin (Fe2+) Oxidation I->Hb MetHb Methemoglobin (Fe3+) (Hypoxia / Cyanosis) Hb->MetHb Stress Cellular Oxidative Stress ROS->Stress

Caption: Mechanism of nitroaromatic bioactivation leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory latex is insufficient for this compound. The combination of a polar nitro group and lipophilic aromatic rings facilitates rapid permeation through thin, non-specialized polymers.

Table 2: Evidence-Based PPE Selection

Equipment CategorySpecificationJustification (Causality)
Hand Protection (Short Term) Nitrile Rubber (NBR), >0.11 mm thicknessSufficient for incidental splash protection. Pure diphenylamines show >480 min breakthrough in NBR, but nitro-derivatives permeate faster (4[4]).
Hand Protection (Prolonged) Butyl Rubber, >0.3 mm thicknessRequired for direct contact or spill cleanup due to superior resistance to polar nitroaromatic permeation.
Eye/Face Protection Tightly sealed chemical gogglesPrevents crystalline dust from contacting ocular mucous membranes, avoiding rapid systemic absorption.
Respiratory Protection NIOSH N95 or P100 Particulate RespiratorBlocks inhalation of fine powders. Inhalation bypasses hepatic first-pass metabolism, accelerating the onset of methemoglobinemia.

Operational Workflows & Engineering Controls

To ensure trustworthiness, every operational protocol must be a self-validating system. Do not rely on assumptions; verify engineering controls before opening the chemical container.

Step-by-Step Weighing and Transfer Protocol
  • Fume Hood Validation : Verify the fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s).

    • Self-Validation: Tape a Kimwipe to the bottom of the sash; it should pull gently inward without violent fluttering.

  • Static Mitigation : Use an anti-static gun (zerostat) on the weigh boat. Nitroaromatic powders frequently hold static charges, causing them to aerosolize unexpectedly when approached with a metal spatula.

  • Transfer : Transfer the powder using a dedicated, clean spatula. Keep the chemical container as deep inside the hood as ergonomically possible.

  • Immediate Decontamination : Wipe down the balance and spatulas with a 10% ethanol/surfactant solution immediately after use. Pure water is ineffective due to the compound's high lipophilicity.

    • Self-Validation: Swipe the cleaned balance pan with a dry filter paper and expose it to a handheld UV light (254 nm). The absence of dark quenching spots confirms complete removal of the aromatic compound.

HandlingWorkflow A 1. Fume Hood Prep Verify 80-120 fpm B 2. PPE Donning Nitrile/Butyl & P100 A->B C 3. Material Transfer Anti-static Tools B->C D 4. Decontamination EtOH/Surfactant Wipe C->D E 5. Health Monitoring Check for Cyanosis D->E

Caption: Standard operating procedure for handling nitroaromatic powders safely.

Spill Response & Decontamination Protocol

In the event of a powder spill outside of primary engineering controls, execute the following steps immediately:

  • Isolation : Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • PPE Escalation : Responders must don Butyl rubber gloves and a P100 respirator.

  • Dust Suppression : Do not dry sweep. Lightly mist the spilled powder with a 10% ethanol-water solution to bind the dust.

  • Containment : Absorb the moistened material with an inert binder (e.g., diatomaceous earth or sand). Use non-sparking plastic scoops to transfer the slurry into a sealable, hazardous waste container.

  • Surface Washing : Wash the affected area thoroughly with an alkaline detergent. The carboxylic acid moiety of the compound will deprotonate in alkaline conditions, significantly increasing its aqueous solubility and facilitating complete removal.

Waste Disposal & Environmental Logistics

Benzoic acid, 4-nitro-2-(phenylamino)- is highly toxic to aquatic life with long-lasting effects, a trait common to diphenylamine derivatives (4[4]). It must never be disposed of via the municipal sink or standard solid waste.

  • Segregation : Place all contaminated solids (Kimwipes, weigh boats, empty vials) into a dedicated, rigid container labeled "Hazardous Organic Solid Waste - Nitroaromatics/Amines".

  • Incineration Logistics : The only acceptable method of final destruction is high-temperature incineration. Ensure your waste management vendor utilizes incinerators equipped with NOx scrubbers , as the combustion of nitroaromatics generates toxic nitrogen oxide gases.

WasteLogic W Solid Chemical Waste Q Solvent Contaminated? W->Q S1 Solid Hazardous Waste (Nitroaromatics) Q->S1 No S2 Mixed Solvent Waste (Halogenated/Non) Q->S2 Yes Inc High-Temp Incineration (with NOx Scrubbers) S1->Inc S2->Inc

Caption: Decision matrix for the segregation and disposal of nitroaromatic waste.

References

  • LookChem . "Benzoic acid, 4-nitro-2-(phenylamino)-". Retrieved from:[1]

  • Carl Roth . "Safety Data Sheet: Diphenylamine ≥99 %, p.a., ACS". Retrieved from:[4]

  • U.S. Environmental Protection Agency (EPA) / GovInfo . "Toxicological Profile for Nitrobenzene". Retrieved from:[3]

  • SciELO . "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity". Retrieved from:[2]

Sources

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